Carboxyfluorescein-PEG12-NHS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
Formule moléculaire |
C52H68N2O22 |
|---|---|
Poids moléculaire |
1073.1 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C52H68N2O22/c55-39-2-5-43-45(36-39)74-46-37-40(56)3-6-44(46)52(43)42-4-1-38(35-41(42)51(61)75-52)50(60)53-10-12-63-14-16-65-18-20-67-22-24-69-26-28-71-30-32-73-34-33-72-31-29-70-27-25-68-23-21-66-19-17-64-15-13-62-11-9-49(59)76-54-47(57)7-8-48(54)58/h1-6,35-37,55-56H,7-34H2,(H,53,60) |
Clé InChI |
BRVYSOCTDPGOSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Origine du produit |
United States |
Foundational & Exploratory
Carboxyfluorescein-PEG12-NHS: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Carboxyfluorescein-PEG12-NHS, a versatile fluorescent labeling reagent. This document details its core properties, applications, and the methodologies for its use in various research contexts.
Core Concepts: Deconstructing this compound
This compound is a chemical probe that integrates three key functional components: a fluorescent dye (Carboxyfluorescein), a polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This combination of features makes it a powerful tool for attaching a fluorescent label to biomolecules.
-
Carboxyfluorescein: A widely used green fluorescent dye that serves as the reporter moiety. It is a derivative of fluorescein, known for its high quantum yield and spectral properties compatible with standard fluorescence detection instruments.[1]
-
PEG12 Spacer: A hydrophilic 12-unit polyethylene glycol chain. This linker enhances the solubility of the molecule in aqueous buffers, a crucial feature when working with biological samples.[2] The PEG spacer also reduces steric hindrance, allowing for more efficient labeling of target molecules.
-
NHS Ester: An amine-reactive functional group that enables the covalent conjugation of the fluorescent probe to primary amines (e.g., the side chain of lysine (B10760008) residues in proteins or the N-terminus of polypeptides). This reaction forms a stable amide bond, ensuring the permanent attachment of the fluorescent label.
Quantitative Data
The following tables summarize the key quantitative properties of the carboxyfluorescein component of the molecule. While the PEG12 linker may slightly modify these values, they serve as a reliable reference for experimental design.
| Property | Value | Reference |
| Molecular Formula | C₅₂H₆₈N₂O₂₂ | [3] |
| Molecular Weight | 1073.11 g/mol | [3] |
| Optical Property | Value | Reference |
| Excitation Maximum (λex) | ~492 nm | [4][5] |
| Emission Maximum (λem) | ~518 nm | [5] |
| Molar Extinction Coefficient (ε) | ~82,000 cm⁻¹M⁻¹ (at pH 9) | [4] |
| Fluorescence Quantum Yield (Φ) | ~0.93 (unconjugated) | [6] |
Key Applications
This compound is a versatile tool with a broad range of applications in biological research and drug development.
-
Fluorescent Labeling of Biomolecules: Its primary application is the covalent labeling of proteins, peptides, antibodies, and other biomolecules containing primary amines.[2] This allows for the visualization and tracking of these molecules in various assays.
-
Fluorescence Microscopy and Flow Cytometry: Labeled biomolecules can be detected and analyzed using techniques such as fluorescence microscopy and flow cytometry, enabling studies of protein localization, expression levels, and cell sorting.
-
PROTAC Development: this compound can be used as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8] This allows for the direct visualization and quantification of PROTAC binding and degradation dynamics.
Experimental Protocols
General Protein Labeling Protocol
This protocol provides a general guideline for the covalent labeling of proteins with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.
-
Prepare the Dye Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction: Add the dissolved this compound to the protein solution. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~492 nm (for the dye).
Signaling Pathways and Workflows
The following diagrams illustrate key processes involving this compound.
Caption: Workflow for labeling a protein with this compound.
Caption: Reaction mechanism of an NHS ester with a primary amine.
Caption: PROTAC mechanism featuring a fluorescently labeled linker.
References
- 1. 5-carboxyfluorescein | CAS#:76823-03-5 | Chemsrc [chemsrc.com]
- 2. This compound [myskinrecipes.com]
- 3. 2246595-66-2_5-Carboxyfluorescein-PEG12-NHS_5-FAM-PEG12-NHS [xinyanbm.com]
- 4. biotium.com [biotium.com]
- 5. caymanchem.com [caymanchem.com]
- 6. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
An In-depth Technical Guide to Carboxyfluorescein-PEG12-NHS: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Carboxyfluorescein-PEG12-NHS, a fluorescent labeling reagent widely used in biological research and drug development. This document details its chemical structure, physicochemical properties, reactivity, and common applications, with a focus on bioconjugation. Detailed experimental protocols and visual diagrams are included to facilitate its practical use in the laboratory.
Core Properties and Specifications
This compound is a molecule that combines the fluorescent properties of carboxyfluorescein with a polyethylene (B3416737) glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique structure makes it a valuable tool for covalently labeling proteins, peptides, and other biomolecules.[1][2] The PEG12 spacer enhances the water solubility of the molecule and reduces steric hindrance, which can improve the efficiency and stability of the labeling reaction.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 1073.1 g/mol | [1][2][3][4] |
| Molecular Formula | C₅₂H₆₈N₂O₂₂ | [2][4][5] |
| Appearance | Yellow to orange solid | [6][7] |
| Excitation Maximum (λex) | ~493 nm | [8][9] |
| Emission Maximum (λem) | ~517 nm | [8][9] |
| Purity | Typically >95% | [5] |
Solubility and Storage
Proper handling and storage are crucial for maintaining the reactivity of this compound.
| Solvent | Solubility | Reference |
| Aqueous Buffers | Increased solubility due to hydrophilic PEG spacer | [2] |
| DMSO, DMF | Soluble | [7][10] |
| Acetonitrile, Acetone | Soluble | [6] |
Storage Conditions: this compound is moisture-sensitive and should be stored at -20°C in a dry, dark environment.[2][5][11] Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[11][12]
Reactivity and Bioconjugation
The N-hydroxysuccinimide (NHS) ester group of this compound reacts efficiently with primary amines (-NH₂) present on biomolecules, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins.[11][13] This reaction forms a stable amide bond, covalently attaching the fluorescent label to the target molecule.[13][14]
The reaction is pH-dependent, with optimal reactivity occurring in the pH range of 7-9.[11][15] It is important to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester.[11][16] Phosphate, borate, or carbonate buffers are recommended.[11][13]
A competing reaction is the hydrolysis of the NHS ester, which increases with higher pH and in dilute protein solutions.[11][13] Therefore, it is advisable to prepare the reagent immediately before use and to work with concentrated protein solutions when possible.[11]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - CAS:2246595-66-2 - CAS号查询_生物试剂_化学试剂_分析试剂_实验试剂-普西唐试剂商城 [jm-bio.com]
- 5. 2246595-66-2_5-Carboxyfluorescein-PEG12-NHS_5-FAM-PEG12-NHS [xinyanbm.com]
- 6. empbiotech.com [empbiotech.com]
- 7. empbiotech.com [empbiotech.com]
- 8. Spectrum [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Simple, Rapid Chemical Labeling and Screening of Antibodies with Luminescent Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Guide: Mechanism of Action and Application of Carboxyfluorescein-PEG12-NHS
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical properties, mechanism of action, and practical application of Carboxyfluorescein-PEG12-NHS, a fluorescent labeling reagent. The document outlines the function of each molecular component, the chemical reaction underpinning its use, and a comprehensive protocol for its application in bioconjugation.
Molecular Composition and Function
This compound is a multifunctional reagent designed for the covalent attachment of a fluorescein (B123965) fluorophore to biomolecules. It is composed of three distinct functional units:
-
Carboxyfluorescein (FAM): A widely used fluorescent dye that serves as the reporter molecule.[1] It possesses a bright green fluorescence with an excitation maximum closely matching the 488 nm spectral line of common argon-ion lasers.[2] Commercially, it is often supplied as a mixture of two structural isomers, 5-FAM and 6-FAM.[1][3]
-
Polyethylene (B3416737) Glycol (PEG12) Linker: A 12-unit, monodisperse polyethylene glycol chain that acts as a hydrophilic spacer.[4] This flexible linker enhances the aqueous solubility of the reagent and the resulting conjugate, mitigates potential steric hindrance between the dye and the target biomolecule, and can help reduce immunogenicity.[5][6][7]
-
N-Hydroxysuccinimide (NHS) Ester: A highly reactive functional group that enables the covalent conjugation of the reagent to target molecules.[8] The NHS ester selectively reacts with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues found in proteins, to form a stable amide bond.[5][9][10]
Core Mechanism of Action: Amine-Reactive Conjugation
The primary mechanism of action for this compound is a nucleophilic acyl substitution reaction between the NHS ester and a primary amine on a target molecule.
The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic carbonyl carbon of the NHS ester.[8]
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable, transient tetrahedral intermediate.[8][11]
-
Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the N-hydroxysuccinimide (NHS) moiety, which is a good leaving group.[8][9]
-
Formation of a Stable Amide Bond: The final product is a stable amide bond that covalently links the carboxyfluorescein-PEG12 moiety to the target molecule.[9]
This reaction is highly dependent on pH. The optimal pH range for the reaction is between 7.2 and 9.0, with pH 8.3-8.5 being ideal for most applications.[9][12] Below this range, the primary amine is likely to be protonated (-NH3+), rendering it non-nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces labeling efficiency.[9][10][12]
Caption: Covalent conjugation via nucleophilic acyl substitution.
Quantitative Data Summary
The key physicochemical and spectral properties of this compound and its components are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₂H₆₈N₂O₂₂ | [] |
| Molecular Weight | ~1073.1 g/mol | [] |
| Fluorophore | Carboxyfluorescein (5/6-isomer mix) | [1][2][3] |
| Excitation Wavelength (λex) | ~492 - 495 nm | [1][2][14] |
| Emission Wavelength (λem) | ~517 nm | [1][2][14] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [5][8] |
| Target Functional Group | Primary Amine (-NH₂) | [9][10][15] |
| Linker | 12-unit Polyethylene Glycol (PEG) | [4] |
| Solubility | Soluble in DMSO, DMF; PEG enhances aqueous solubility | [12][] |
Detailed Experimental Protocol: Protein Labeling
This section provides a general protocol for labeling a protein, such as an antibody, with this compound.
A. Materials Required
-
Protein to be labeled (in an amine-free buffer, e.g., PBS).
-
This compound reagent.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[10][12]
-
Conjugation Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.3-8.5.[10][12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification Column: Size-exclusion chromatography column (e.g., desalting column) to separate the labeled protein from excess reagent.[8]
B. Protocol Steps
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Conjugation Buffer. Ensure any buffers containing primary amines (like Tris) have been removed via dialysis or buffer exchange.
-
Reagent Preparation: The NHS ester is moisture-sensitive and should be handled accordingly.[10] Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, dissolve the reagent in a small volume of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[12] Do not store the reagent in solution.[10]
-
Calculate Molar Excess: Determine the molar ratio of the labeling reagent to the protein. A 10- to 20-fold molar excess of the NHS ester is a common starting point for antibody labeling.[10] This ratio can be adjusted to achieve the desired degree of labeling.
-
Labeling Reaction: While gently vortexing the protein solution, add the calculated volume of the dissolved this compound reagent.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[8] Alternatively, the reaction can be carried out overnight at 4°C.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with and consume any remaining NHS ester. Incubate for 30 minutes.
-
Purification: Remove the unreacted labeling reagent and the NHS byproduct from the labeled protein conjugate using a desalting or other size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[8]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~494 nm (for carboxyfluorescein).
Caption: Standard workflow for protein bioconjugation.
References
- 1. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 2. 5(6)-Carboxyfluorescein | CAS 72088-94-9 | Cayman Chemical | Biomol.com [biomol.com]
- 3. 5(6)-Carboxyfluorescein Fluorescent Tracer [sigmaaldrich.com]
- 4. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. lumiprobe.com [lumiprobe.com]
- 14. Spectrum [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]
- 15. neb.com [neb.com]
Carboxyfluorescein-PEG12-NHS molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties and applications of Carboxyfluorescein-PEG12-NHS, a fluorescent labeling reagent. It is intended for use by professionals in research, and drug development.
Core Compound Data
This compound is a fluorescent dye conjugate utilized for the covalent labeling of biomolecules. The molecule consists of a carboxyfluorescein fluorophore, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group. The PEG spacer enhances aqueous solubility and provides steric hindrance, minimizing potential interference with biomolecular interactions. The NHS ester group facilitates covalent conjugation to primary amines on proteins and other biomolecules.
| Property | Value |
| Molecular Weight | 1073.10 g/mol [1][2] |
| Chemical Formula | C₅₂H₆₈N₂O₂₂[2] |
| Excitation Maximum (Ex) | ~495 nm |
| Emission Maximum (Em) | ~520 nm |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester |
| Reactive Towards | Primary Amines (-NH₂) |
| Spacer Arm | 12-unit Polyethylene Glycol (PEG12) |
Experimental Protocol: Antibody Labeling
This protocol details a general procedure for the fluorescent labeling of an IgG antibody with this compound. Optimization may be required for specific antibodies or applications.
Materials:
-
IgG antibody in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5
-
Purification resin/spin columns (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Antibody Preparation:
-
Reagent Preparation:
-
Labeling Reaction:
-
Purification:
-
Storage:
Experimental Workflow
The following diagram illustrates the key steps in the antibody labeling process.
Signaling Pathway Diagram
This compound is primarily a labeling reagent and does not directly participate in signaling pathways. However, the labeled biomolecule, such as an antibody, can be used to probe signaling pathways. The diagram below illustrates a generic antibody-based detection of a cell surface receptor, which is a common application.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biotium.com [biotium.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to Carboxyfluorescein-PEG12-NHS: Spectral Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral properties and common experimental procedures for Carboxyfluorescein-PEG12-NHS, a fluorescent labeling reagent widely used in biological research and drug development. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule in aqueous environments and provides a flexible linker between the fluorophore and the target molecule.
Core Spectral Characteristics
Carboxyfluorescein, the fluorescent component of this reagent, exhibits spectral properties that are highly dependent on the pH of the surrounding medium.[1][2][3] The fluorescence arises from the dianionic form of the molecule, which is the predominant species at pH values above 8.0.[2] At lower pH, the molecule transitions to monoanionic and neutral forms, leading to a decrease in fluorescence intensity.[2][4]
The excitation and emission maxima for carboxyfluorescein are generally found to be around 493-495 nm and 515-518 nm, respectively, particularly under basic conditions which favor the highly fluorescent dianionic form.[5][6][7]
Data Presentation: Spectral Properties of Carboxyfluorescein
| Parameter | Value | Conditions |
| Peak Excitation Wavelength | ~493 - 495 nm | pH > 8.0 |
| Peak Emission Wavelength | ~515 - 518 nm | pH > 8.0 |
| Molar Extinction Coefficient | ~70,000 - 76,900 M⁻¹cm⁻¹ | at ~490 nm, basic pH |
| Quantum Yield (ΦF) | ~0.75 - 0.95 | in 0.1 M NaOH |
Note: The PEG12 linker is not expected to significantly alter the spectral properties of the carboxyfluorescein fluorophore.
Experimental Protocols
The N-hydroxysuccinimide (NHS) ester group of this compound reacts with primary amines (such as the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.[6] This reaction is most efficient at a slightly basic pH (7-9).[6]
Protocol for Labeling a Protein with this compound
1. Reagent Preparation:
-
Protein Solution: Prepare the protein to be labeled in an amine-free buffer at a pH between 7 and 9. A common choice is 50 mM borate (B1201080) buffer, pH 8.5. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into a suitable labeling buffer.[6] The recommended protein concentration is typically 1-10 mg/mL.[6]
-
This compound Solution: Immediately before use, dissolve the this compound in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mg/mL.[6] The NHS ester is moisture-sensitive and will hydrolyze in the presence of water, so do not prepare stock solutions for long-term storage.[6]
2. Labeling Reaction:
-
Add the dissolved this compound to the protein solution. A 15- to 20-fold molar excess of the dye is often optimal for antibody labeling, though this ratio may need to be optimized for other proteins.[6]
-
Incubate the reaction mixture for 1 hour at room temperature or for 2 hours on ice, protected from light.[6]
3. Purification of the Labeled Protein:
-
After the incubation period, it is crucial to remove any unreacted dye. This can be achieved through dialysis, gel filtration (desalting columns), or other chromatographic techniques.[6][8]
4. Characterization of the Conjugate:
-
The degree of labeling can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of fluorescein (B123965) (~494 nm).[6]
Mandatory Visualizations
pH-Dependent Forms of Fluorescein
The following diagram illustrates the equilibrium between the different ionic forms of fluorescein, which is fundamental to its pH-dependent fluorescence.
Experimental Workflow for Protein Labeling
This diagram outlines the key steps in a typical protein labeling experiment using this compound.
References
- 1. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spectrum [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. broadpharm.com [broadpharm.com]
Carboxyfluorescein-PEG12-NHS: An In-Depth Technical Guide for Advanced Fluorescent Probing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyfluorescein-PEG12-NHS is a versatile fluorescent probe that combines the bright, well-characterized fluorescence of carboxyfluorescein with a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique structure makes it an invaluable tool for the stable and efficient labeling of proteins, antibodies, peptides, and other biomolecules containing primary amines. The PEG spacer enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific interactions, thereby improving the performance of the labeled conjugates in a variety of biological applications. This technical guide provides a comprehensive overview of this compound, including its photophysical properties, detailed experimental protocols for its use, and its application in cellular imaging and drug development.
Core Properties and Data
The utility of this compound as a fluorescent probe is defined by its photophysical characteristics. While specific data for the conjugated molecule can vary slightly depending on the local environment, the properties are largely dictated by the carboxyfluorescein fluorophore.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~495 nm | |
| Emission Maximum (λem) | ~520 nm | |
| Molar Extinction Coefficient (ε) | >70,000 M⁻¹cm⁻¹ | [1] |
| Molecular Weight | ~1073.1 g/mol | [2][3] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [2][4][5] |
| Target Moiety | Primary Amines (-NH₂) | [2][4][5] |
| Solubility | Soluble in DMSO, DMF |
Experimental Protocols
Protein and Antibody Labeling with this compound
This protocol outlines the general procedure for conjugating this compound to proteins and antibodies. The optimal molar ratio of dye to protein may need to be determined empirically for each specific application.
Materials:
-
Protein or antibody of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein or antibody in the conjugation buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
-
Prepare Dye Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in the presence of water.
-
-
Conjugation Reaction:
-
Add the calculated volume of the dye stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light. Gentle mixing during the incubation can improve labeling efficiency.
-
-
Quench Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~495 nm (for the dye).
-
Cellular Uptake Assay of Labeled Nanoparticles
This protocol describes a general method for quantifying the cellular uptake of nanoparticles labeled with this compound using a plate reader.[7]
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound labeled nanoparticles
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
-
Incubation with Labeled Nanoparticles:
-
Remove the culture medium and add fresh medium containing various concentrations of the fluorescently labeled nanoparticles.
-
Incubate the cells for the desired time period (e.g., 2, 4, 24 hours) at 37°C.
-
-
Washing:
-
Carefully aspirate the medium containing the nanoparticles and wash the cells three times with cold PBS to remove any unbound nanoparticles.
-
-
Cell Lysis (Optional but recommended for reducing background):
-
Lyse the cells using a suitable lysis buffer.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for carboxyfluorescein (~495 nm and ~520 nm, respectively).
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the cell number or total protein content to account for variations in cell density. Cellular uptake can be expressed as relative fluorescence units (RFU) per cell or per microgram of protein.
-
Visualizations
Experimental Workflow: Protein Labeling and Purification
Experimental Workflow: Cellular Uptake Assay
Signaling Pathway: GPCR Internalization Study
References
- 1. empbiotech.com [empbiotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. This compound - CAS:2246595-66-2 - KKL Med Inc. [kklmed.com]
- 6. empbiotech.com [empbiotech.com]
- 7. Quantifying fluorescent nanoparticle uptake in mammalian cells using a plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin of Bioconjugation: A Technical Guide to the Role of the NHS Ester in Carboxyfluorescein-PEG12-NHS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Carboxyfluorescein-PEG12-NHS, a versatile reagent widely employed in biological research and drug development. At its core, this molecule integrates three key components: a carboxyfluorescein fluorescent dye, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester. The synergy of these elements allows for the efficient and stable labeling of biomolecules, enabling their visualization and tracking in complex biological systems. This document will focus on the pivotal role of the NHS ester in the context of the entire molecule, detailing its reactivity, the influence of the PEG linker, and practical applications, supported by experimental protocols and structured data.
The Chemistry of Activation: The Role of the NHS Ester
The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive functional group that is central to the utility of this compound in bioconjugation.[1][2] Its primary function is to facilitate the formation of a stable covalent amide bond with primary amines present on target biomolecules, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues.
The reaction, known as acylation, proceeds via a nucleophilic attack on the carbonyl carbon of the NHS ester by the primary amine.[3][4] This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[3] This reaction is highly selective for primary amines under mild, near-physiological conditions, which is crucial for maintaining the structural and functional integrity of sensitive biomolecules.[5]
While NHS esters are highly reactive towards primary amines, they can also react with other nucleophiles such as hydroxyl (–OH) and sulfhydryl (–SH) groups; however, the resulting ester and thioester bonds are less stable and can be hydrolyzed or displaced by amines.[3][6] The primary competing reaction during bioconjugation is the hydrolysis of the NHS ester by water, which becomes more pronounced at higher pH levels.
The Supporting Cast: Carboxyfluorescein and the PEG12 Linker
While the NHS ester is the reactive moiety, the other components of this compound are critical to its functionality:
-
Carboxyfluorescein: This well-characterized fluorophore serves as the reporter group, enabling the detection and quantification of the labeled biomolecule.[7][8] It possesses a high quantum yield and its excitation and emission spectra are well-suited for standard fluorescence microscopy and detection instrumentation.[9][10]
-
PEG12 Linker: The 12-unit polyethylene glycol (PEG) chain acts as a hydrophilic spacer.[11][12] This PEG linker enhances the water solubility of the entire molecule and the resulting conjugate, which is particularly beneficial when working with hydrophobic biomolecules.[13][14] Furthermore, the PEG spacer can reduce steric hindrance during the labeling reaction and may help to minimize non-specific interactions and immunogenicity of the final conjugate.[12][15]
Quantitative Data for Practical Application
For successful and reproducible bioconjugation, understanding the key reaction parameters is essential. The following tables summarize important quantitative data related to the use of NHS ester-based labeling reagents.
| Parameter | Value/Range | Conditions/Notes | Citation |
| Optimal pH for Labeling | 7.2 - 9.0 | The reaction is strongly pH-dependent. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester increases. An optimal pH of 8.3-8.5 is often recommended for efficient labeling in aqueous buffers. | [16] |
| NHS Ester Half-life in Aqueous Solution | 4-5 hours | pH 7.0, 0°C | [17] |
| 10 minutes | pH 8.6, 4°C | [17] | |
| Recommended Molar Excess of NHS Ester | 5- to 20-fold | This is an empirical value and may need to be optimized depending on the protein concentration and desired degree of labeling. For dilute protein solutions, a higher molar excess may be required. | [18] |
| Typical Reaction Time | 30 minutes - 4 hours | Incubation at room temperature or on ice for 2 hours are common protocols. Longer reaction times may lead to increased hydrolysis of the NHS ester. | [19][18] |
| Incompatible Buffers | Buffers containing primary amines | Buffers such as Tris (TBS) or glycine (B1666218) should be avoided as they will compete with the target molecule for reaction with the NHS ester. | [17][18] |
| Compatible Buffers | Phosphate, Borate, Carbonate/Bicarbonate, HEPES | These non-amine-containing buffers are suitable for the labeling reaction. | [17] |
Table 1: Key Reaction Parameters for NHS Ester Conjugation
| Property | Value | Citation |
| Molecular Weight | 1073.11 g/mol | [20] |
| Excitation Maximum (Carboxyfluorescein) | ~495 nm | [10] |
| Emission Maximum (Carboxyfluorescein) | ~520 nm | [10] |
| Solubility | Soluble in DMSO and DMF | [10][21] |
Table 2: Physicochemical Properties of this compound
Visualizing the Process: Reaction Mechanism and Experimental Workflow
To further elucidate the role of the NHS ester, the following diagrams illustrate the chemical reaction and a typical experimental workflow.
Detailed Experimental Protocols
The following protocols provide a general framework for the use of this compound in protein labeling. Optimization may be required for specific applications.
Protein Preparation
-
Buffer Exchange: If the protein of interest is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as 1X Phosphate-Buffered Saline (PBS) or 0.1 M sodium bicarbonate buffer, with a pH between 7.2 and 8.5.[16][21] This can be achieved through dialysis or with a desalting column.
-
Concentration Adjustment: Adjust the protein concentration to 1-10 mg/mL in the chosen reaction buffer.[16]
Labeling Reaction
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[2][21] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[22]
-
Molar Excess Calculation: Calculate the required volume of the NHS ester solution to achieve the desired molar excess (typically 5- to 20-fold) relative to the amount of protein.
-
Conjugation: Add the calculated volume of the this compound solution to the protein solution while gently vortexing.[16]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or on ice, protected from light.[18][22]
Purification of the Labeled Protein
-
Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer (e.g., 1 M Tris, pH 8.0) can be added to a final concentration of 50-100 mM.[17]
-
Removal of Unreacted Dye: It is crucial to remove any unreacted this compound and the NHS byproduct from the labeled protein.[23] This is typically achieved using one of the following methods:
-
Gel Filtration Chromatography (Desalting Column): This is a common and effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.[19][16]
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) with several buffer changes to remove small molecules.[23]
-
Characterization and Storage
-
Degree of Labeling (DOL) Determination: The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~495 nm (for carboxyfluorescein).
-
Storage: Store the purified, labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage, protected from light.[2] Aliquoting the sample is recommended to avoid repeated freeze-thaw cycles.[2]
Conclusion
The N-hydroxysuccinimide ester in this compound is the cornerstone of its utility as a bioconjugation reagent. Its ability to efficiently and selectively react with primary amines to form stable amide bonds under mild conditions makes it an invaluable tool for fluorescently labeling proteins and other biomolecules.[1][3] The inclusion of a hydrophilic PEG12 linker and a bright carboxyfluorescein dye further enhances its performance by improving solubility and providing a robust means of detection.[7][12] By understanding the underlying chemistry and optimizing the reaction conditions as outlined in this guide, researchers can effectively leverage this compound to advance their studies in drug development, diagnostics, and fundamental biological research.[7][11]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. glenresearch.com [glenresearch.com]
- 4. Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Fluorescein-PEG-NHS ester | AxisPharm [axispharm.com]
- 8. glenresearch.com [glenresearch.com]
- 9. 6-Carboxyfluorescein | C21H12O7 | CID 76806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5(6)-Carboxyfluorescein, NHS ester (CAS 17548-22-8) | Abcam [abcam.com]
- 11. purepeg.com [purepeg.com]
- 12. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 13. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
- 14. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 15. precisepeg.com [precisepeg.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 19. benchchem.com [benchchem.com]
- 20. 2246595-66-2_5-Carboxyfluorescein-PEG12-NHS_5-FAM-PEG12-NHS [xinyanbm.com]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Carboxyfluorescein-PEG12-NHS for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Carboxyfluorescein-PEG12-NHS, a crucial reagent for the synthesis of fluorescently labeled Proteolysis Targeting Chimeras (PROTACs). This document details the chemical properties, applications, and experimental protocols for utilizing this reagent in the development of novel therapeutics.
Introduction to PROTACs and the Role of Fluorescent Labeling
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This ternary complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Fluorescent labeling of PROTACs is an invaluable tool for researchers, enabling the direct visualization and quantification of PROTAC uptake, distribution, and engagement with target proteins within living cells. This compound is a popular choice for this purpose, offering a bright and photostable fluorescent signal coupled with a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) linker.
Properties of this compound
This compound is a chemical reagent that combines the fluorescent properties of carboxyfluorescein with a 12-unit polyethylene glycol (PEG) spacer, terminating in an N-hydroxysuccinimide (NHS) ester. The NHS ester group allows for the covalent conjugation of the fluorescent tag to primary amines present on the PROTAC molecule, typically at the terminus of the linker or on a suitable functional group on one of the ligands.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₂H₆₈N₂O₂₂ | [1] |
| Molecular Weight | 1073.1 g/mol | [1] |
| CAS Number | 2246595-66-2 | [1] |
| Excitation Maximum (λex) | ~494 nm | [2] |
| Emission Maximum (λem) | ~521 nm | [2] |
| Appearance | Orange/Yellow Solid | [2] |
| Solubility | Soluble in DMSO, DMF | [2] |
| Purity | >95% (typical) | [3] |
| Storage | -20°C, protect from light and moisture | [2] |
Application in PROTAC Synthesis
The primary application of this compound in PROTAC development is for the fluorescent labeling of the final PROTAC molecule. The PEG12 linker provides several advantages:
-
Increased Hydrophilicity: The PEG spacer enhances the aqueous solubility of the often-hydrophobic PROTAC molecule, which can improve its pharmacokinetic properties.[4]
-
Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the fluorescent dye and the PROTAC, minimizing potential interference with target binding or E3 ligase recruitment.
-
Biocompatibility: PEG is a well-established biocompatible polymer, reducing the likelihood of immunogenic responses.
The synthesis of a fluorescently labeled PROTAC typically involves a multi-step process where the unlabeled PROTAC, containing a free primary amine, is first synthesized and purified. The final step is the conjugation of this compound to this amine.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a fluorescently labeled PROTAC using this compound. The example provided is for the labeling of a generic amine-containing PROTAC.
Materials and Reagents
-
Amine-functionalized PROTAC
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., microcentrifuge tube or small round-bottom flask)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) for characterization
-
Phosphate-Buffered Saline (PBS)
Synthesis of a Fluorescently Labeled PROTAC
References
A Deep Dive into NHS Ester Chemistry for Protein Labeling: Principles and Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, providing a robust and versatile method for the covalent modification of proteins and other biomolecules.[1][2] This technique is widely employed for attaching a variety of labels, including fluorescent dyes, biotin, and crosslinkers, to proteins for a broad range of applications in research, diagnostics, and therapeutics.[3][4][5] This guide delves into the fundamental principles of NHS ester chemistry, offering a detailed look at the reaction mechanism, critical parameters, and practical protocols for successful protein labeling.
The Core Principle: Amine-Reactive Chemistry
The utility of NHS esters lies in their ability to efficiently and selectively react with primary amines (–NH2) present on proteins.[5][6] These primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[4][6] Under appropriate reaction conditions, the nucleophilic primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[5][]
The Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, resulting in the formation of a stable amide linkage and the displacement of the NHS leaving group.[]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Guide: Carboxyfluorescein-PEG12-NHS for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Carboxyfluorescein-PEG12-N-hydroxysuccinimide (NHS) ester, a fluorescent labeling reagent. It includes key technical data, supplier information, a detailed experimental protocol for protein labeling, and a visual representation of the experimental workflow.
Core Compound Information
Carboxyfluorescein-PEG12-NHS is a chemical probe that combines a bright green fluorescent carboxyfluorescein (FAM) dye with a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, terminated with an amine-reactive NHS ester. This structure makes it an ideal reagent for covalently labeling proteins, peptides, and other biomolecules containing primary amines. The PEG spacer enhances water solubility and reduces steric hindrance, improving labeling efficiency and the stability of the final conjugate.[1][2]
CAS Number: 2246595-66-2[3]
Technical and Quantitative Data
The following table summarizes the key specifications for this compound.
| Property | Value | Source(s) |
| CAS Number | 2246595-66-2 | [3] |
| Molecular Weight | ~1073.1 g/mol | [2] |
| Excitation Wavelength (Max) | ~495 nm | [4] |
| Emission Wavelength (Max) | ~520 nm | [4] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [1][2] |
| Target Moiety | Primary Amines (-NH₂) | [1][2] |
| Solubility | Soluble in DMSO, DMF | [4][5] |
| Appearance | Orange/Yellow Solid | N/A |
| Storage Conditions | -20°C, desiccated, protected from light | [4][5] |
Supplier Information
This compound is available from various suppliers of research chemicals and reagents. A selection of suppliers is listed below:
Experimental Protocols
Protocol for Labeling Proteins with this compound
This protocol provides a general procedure for conjugating this compound to a protein, such as an antibody. Optimization may be required for specific proteins and desired degrees of labeling.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5[6]
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine (B1666218)
-
Purification column (e.g., gel filtration/desalting column)
Procedure:
-
Protein Preparation:
-
NHS Ester Solution Preparation:
-
Immediately before use, allow the this compound vial to warm to room temperature to prevent moisture condensation.[7]
-
Prepare a stock solution of the NHS ester (e.g., 10 mg/mL or ~10 mM) in anhydrous DMSO or DMF.[10] Vortex briefly to ensure it is fully dissolved. NHS esters are moisture-sensitive, so it is crucial to use an anhydrous solvent and prepare the solution fresh.[11]
-
-
Conjugation Reaction:
-
Calculate the required volume of the NHS ester solution to achieve the desired molar excess. A 10- to 20-fold molar excess of the dye to the protein is a common starting point for optimization.[7]
-
Add the calculated volume of the NHS ester solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[8][11] Protect the reaction from light as fluorescein (B123965) is light-sensitive.[11]
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature. This will react with and neutralize any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Characterization and Storage:
-
Determine the concentration of the labeled protein and the degree of labeling (DOL) using UV-Vis spectrophotometry. The DOL is the average number of dye molecules per protein molecule.
-
Store the purified conjugate under appropriate conditions for the specific protein, typically at 4°C for short-term and -20°C or -80°C for long-term storage.[10] Adding a stabilizer like BSA may be considered for long-term storage.[10]
-
Visualized Workflows and Pathways
Experimental Workflow for Protein Labeling
The following diagram illustrates the key steps in the protein labeling process, from reagent preparation to the final purified conjugate.
Caption: Workflow for labeling proteins with this compound.
Signaling Pathway of NHS Ester Reaction
This diagram illustrates the chemical reaction between the NHS ester group of the reagent and a primary amine on a target biomolecule.
Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. 2246595-66-2_5-Carboxyfluorescein-PEG12-NHS_5-FAM-PEG12-NHS [xinyanbm.com]
- 4. 5(6)-Carboxyfluorescein, NHS ester (CAS 17548-22-8) | Abcam [abcam.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. glenresearch.com [glenresearch.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Safety and Handling of Carboxyfluorescein-PEG12-NHS
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, storage, and application of Carboxyfluorescein-PEG12-N-hydroxysuccinimide ester (NHS). This amine-reactive fluorescent labeling reagent is a valuable tool in various life science research and drug development applications, including protein and antibody conjugation, cell tracking in flow cytometry, and as a fluorescent linker in Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
Carboxyfluorescein-PEG12-NHS is a molecule that combines the bright green fluorescence of carboxyfluorescein with a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a highly reactive NHS ester group. The PEG spacer enhances solubility in aqueous buffers and reduces steric hindrance, thereby improving labeling efficiency.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₅₂H₆₈N₂O₂₂ | [2] |
| Molecular Weight | 1073.10 g/mol | [2] |
| Excitation Maximum (λex) | ~494 nm | [3] |
| Emission Maximum (λem) | ~521 nm | [4] |
| Appearance | Solid | - |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [5][6] |
Safety and Handling
2.1. Hazard Identification
Based on data for similar compounds, this compound may:
-
Cause skin and serious eye irritation.[7]
-
Be harmful if swallowed or inhaled.
-
Cause respiratory irritation.[7]
2.2. Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.
-
-
Hygiene Measures: Avoid inhalation of dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.
2.3. Storage and Stability
-
Storage Temperature: Store at -20°C for long-term stability.[2]
-
Storage Conditions: Keep the vial tightly sealed and protected from moisture and light.[3][8] It is recommended to store the compound with a desiccant.[9]
-
Stability: NHS esters are moisture-sensitive and can hydrolyze in the presence of water, rendering them non-reactive.[3][9] To prevent condensation, allow the vial to equilibrate to room temperature before opening.[3] Stock solutions in anhydrous DMSO or DMF should be prepared fresh for each use and not stored for extended periods, unless under strictly anhydrous conditions.[5][10]
2.4. Disposal
Dispose of waste in accordance with local, state, and federal regulations. As the toxicological properties have not been fully investigated, it is prudent to treat it as a hazardous chemical.
Experimental Protocols
The NHS ester group of this compound reacts with primary amines (-NH₂) on biomolecules, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3]
3.1. General Workflow for Protein Labeling
General workflow for labeling proteins with this compound.
3.2. Detailed Protocol for Antibody Labeling
This protocol is a general guideline and may require optimization for specific antibodies and desired degrees of labeling.
Materials:
-
Antibody (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.5). Buffers containing primary amines (e.g., Tris, glycine) are not compatible.[3][5]
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Ensure the antibody is in a suitable amine-free buffer at an appropriate concentration. If necessary, perform a buffer exchange.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[5]
-
Labeling Reaction:
-
Calculate the required volume of the NHS ester solution. A 10- to 20-fold molar excess of the dye to the antibody is a common starting point.[3] The optimal ratio should be determined empirically.
-
Slowly add the NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.[3]
-
-
Purification: Remove the unreacted dye by gel filtration or dialysis.
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the labeled antibody at 280 nm (for protein) and ~494 nm (for carboxyfluorescein).
-
Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to protein. Correction factors for the dye's absorbance at 280 nm should be applied for accurate protein concentration determination.
-
3.3. Protocol for Cell Labeling for Proliferation Assays (e.g., Flow Cytometry)
Carboxyfluorescein-based NHS esters are widely used for tracking cell proliferation. The dye covalently labels intracellular proteins, and as cells divide, the fluorescence is distributed equally among daughter cells, allowing for the resolution of successive generations by flow cytometry.[11][12]
Materials:
-
Cells in single-cell suspension
-
PBS or HBSS
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium containing serum
Procedure:
-
Cell Preparation: Wash and resuspend cells in PBS or HBSS at a concentration of 1-10 x 10⁶ cells/mL.
-
Prepare Staining Solution: Prepare a stock solution of this compound in anhydrous DMSO. Dilute this stock solution in PBS to the desired final staining concentration (typically 0.5-10 µM). The optimal concentration should be titrated for each cell type.[13]
-
Cell Staining: Add the staining solution to the cell suspension and mix gently. Incubate for 10-15 minutes at 37°C.[11]
-
Quenching: Add an equal volume of complete culture medium to the cell suspension to quench the reaction with unreacted dye.
-
Washing: Centrifuge the cells and wash them multiple times with complete culture medium to remove any unbound dye.
-
Analysis: The labeled cells are now ready for in vitro or in vivo proliferation studies, with analysis by flow cytometry.
Applications
4.1. Fluorescent Labeling
The primary application is the covalent labeling of proteins, antibodies, peptides, and other biomolecules for use in various fluorescence-based assays, including:
-
Fluorescence microscopy[1]
-
Flow cytometry and cell sorting[1]
-
Immunofluorescence assays
-
Western blotting
4.2. PROTAC Development
This compound serves as a fluorescent PEG-based linker in the synthesis of PROTACs.[2][14] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[2] The fluorescent tag allows for the tracking and quantification of the PROTAC molecule in cells.
Workflow of PROTAC synthesis and mechanism of action.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Hydrolyzed NHS ester- Incompatible buffer (contains amines)- Incorrect pH- Insufficient molar excess of dye | - Use fresh, anhydrous DMSO/DMF for stock solution- Perform buffer exchange to an amine-free buffer- Ensure pH is between 7.2 and 8.5- Increase the molar ratio of dye to protein[5][15] |
| Protein Precipitation | Over-labeling of the protein | Reduce the molar excess of the dye or decrease the reaction time[5] |
| Inconsistent Results | - Inaccurate quantification of reactants- Variable reaction conditions | - Accurately determine the concentrations of the protein and NHS ester- Maintain consistent time, temperature, and pH for all reactions[5] |
Quantitative Data Considerations
The degree of labeling (DOL) is a critical parameter for the successful application of fluorescently labeled proteins. It is defined as the average number of dye molecules conjugated to a single protein molecule.
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to higher labeling efficiency.[6] |
| Reaction pH | 7.2 - 8.5 | Optimal for reaction with primary amines while minimizing NHS ester hydrolysis.[5] |
| Molar Excess of NHS Ester | 5- to 20-fold | This is a starting point and should be optimized for each specific protein and desired DOL.[3] |
| Reaction Time | 1-4 hours at RT, or overnight at 4°C | Longer incubation may be needed at lower temperatures.[5] |
| Optimal DOL for Antibodies | Varies by dye and application | A common target is 2.5-3 labels per antibody for many applications.[6] Over-labeling can lead to fluorescence quenching and loss of protein activity. |
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. 2246595-66-2_5-Carboxyfluorescein-PEG12-NHS_5-FAM-PEG12-NHS [xinyanbm.com]
- 8. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. cytologicsbio.com [cytologicsbio.com]
- 12. Divided we stand: tracking cell proliferation with carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.virginia.edu [med.virginia.edu]
- 14. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Carboxyfluorescein-PEG12-NHS Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of proteins with Carboxyfluorescein-PEG12-NHS ester. This reagent enables the conjugation of a fluorescent carboxyfluorescein tag to proteins and other biomolecules containing primary amino groups. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of polypeptides, to form a stable amide bond.[1][2][3] The inclusion of a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer arm increases the solubility of the labeled protein in aqueous media, which can help to minimize aggregation and maintain protein function.[4] This protocol is designed to be a starting point for developing a protein-specific labeling procedure and may require optimization for specific applications.
Principle of the Reaction
The labeling reaction is based on the acylation of a primary amine on the protein by the this compound ester. The NHS ester is an amine-reactive functional group that readily reacts with nucleophilic primary amines in a pH-dependent manner.[5][6] The optimal pH for the reaction is typically between 8.0 and 9.0, where the primary amines are deprotonated and thus more nucleophilic.[7] At this pH, the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS).
Materials and Reagents
-
This compound
-
Protein of interest (in an amine-free buffer)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer or 50 mM sodium borate (B1201080) buffer, pH 8.3-8.5.[5][8] Avoid buffers containing primary amines like Tris or glycine.[7][9][10]
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[1][5][7]
-
Purification column (e.g., gel filtration column like Sephadex G-25)[7]
-
Phosphate-Buffered Saline (PBS) for purification and storage
-
Quenching solution (optional): 1 M Tris-HCl or Glycine, pH 7.4[8]
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[2][6] |
| Reaction pH | 8.0 - 9.0 | Optimal for ensuring primary amines are deprotonated.[7] |
| Molar Excess of Dye:Protein | 8:1 to 20:1 | This is a starting point and should be optimized for the specific protein and desired degree of labeling.[5][9][11] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for 1-4 hours or 4°C overnight.[5][9] |
| Reaction Time | 30 minutes - 2 hours at room temperature; overnight at 4°C | Longer incubation times can increase the degree of labeling.[8][9] |
| Solvent for Dye Stock | Anhydrous DMSO or DMF | Prepare fresh. The NHS ester is moisture-sensitive.[1][9][10] |
| Dye Stock Concentration | 1-10 mg/mL or 10 mM | Prepare immediately before use.[1][8][9] |
Experimental Protocol
Preparation of Protein Sample
-
Ensure the protein sample is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris or glycine), the protein must be purified by dialysis or gel filtration into a suitable reaction buffer.[7][9]
-
Adjust the protein concentration to 2-10 mg/mL in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[2]
Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9][10]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 1-10 mg/mL or 10 mM.[1][8][9] Vortex briefly to ensure it is fully dissolved.
Labeling Reaction
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A starting point of a 10:1 to 20:1 molar ratio is recommended.[9][11]
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.[7]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.[9]
(Optional) Quenching the Reaction
-
To stop the labeling reaction, a quenching buffer containing primary amines can be added. Add Tris-HCl or Glycine to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[8]
Purification of the Labeled Protein
-
Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).[7]
-
Equilibrate the column with PBS.
-
Apply the reaction mixture to the column and elute with PBS.
-
The first colored band to elute will be the fluorescently labeled protein. The second, slower-moving band will contain the unreacted, hydrolyzed dye.[7]
-
Collect the fractions containing the labeled protein.
Determination of Degree of Labeling (DOL)
-
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance of carboxyfluorescein (~494 nm, A494).
-
The protein concentration can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
The DOL is then calculated as the molar ratio of the dye to the protein.
Storage of Labeled Protein
-
Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C in smaller aliquots for long-term storage.[1][7] Protect from light to prevent photobleaching.
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Chemical reaction of protein labeling.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. biotium.com [biotium.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. setabiomedicals.com [setabiomedicals.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Step-by-Step Guide to Antibody Conjugation with Carboxyfluorescein-PEG12-NHS
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the conjugation of antibodies with Carboxyfluorescein-PEG12-NHS. This process is essential for the development of fluorescently labeled antibodies for use in a variety of applications, including immunoassays, flow cytometry, and fluorescence microscopy. The inclusion of a Polyethylene (B3416737) Glycol (PEG) spacer enhances the solubility and reduces the potential immunogenicity of the final conjugate.[1][2][3][4][5]
Introduction
Covalent labeling of antibodies with fluorescent dyes is a fundamental technique in biological research and diagnostics. The N-hydroxysuccinimide (NHS) ester functional group is one of the most common and effective chemistries for labeling proteins.[] NHS esters react with primary amines, such as the side chain of lysine (B10760008) residues on the antibody, to form stable amide bonds.
This compound is a labeling reagent that combines the bright green fluorescence of carboxyfluorescein with the beneficial properties of a 12-unit polyethylene glycol (PEG) spacer. The PEG linker increases the hydrophilicity of the dye, which can improve the solubility of the resulting antibody conjugate and minimize non-specific binding.[1][2][3][4][5][7]
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Notes |
| Antibody to be labeled | N/A | Purified and free of amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., BSA). |
| This compound | Various | Store at -20°C, protected from light and moisture.[8] |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Various | For dissolving the NHS ester. |
| Reaction Buffer | N/A | 0.1 M Sodium Bicarbonate, pH 8.3-8.5. |
| Quenching Solution | N/A | 1 M Tris-HCl, pH 8.0 or 1 M Glycine. |
| Purification Column | Various | e.g., Sephadex G-25 or equivalent size-exclusion chromatography column. |
| Phosphate Buffered Saline (PBS) | N/A | pH 7.2-7.4, for purification and storage. |
| Spectrophotometer | N/A | Capable of measuring absorbance at 280 nm and ~494 nm. |
Experimental Protocols
This section details the step-by-step procedure for antibody conjugation.
Preparation of Reagents
Antibody Preparation:
-
Ensure the antibody is at a concentration of 2-10 mg/mL for optimal labeling.[9]
-
If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like BSA, it must be purified. This can be achieved by dialysis against 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) or by using a desalting column.
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO. For example, to prepare a 10 mM solution with a reagent having a molecular weight of 1073.11 g/mol , dissolve 1.07 mg in 100 µL of DMSO.[7][8][10][11]
-
This stock solution should be used immediately and not stored.[9]
Conjugation Reaction
The following diagram illustrates the workflow of the antibody conjugation process.
Caption: Experimental workflow for antibody conjugation with this compound.
-
Calculate the required volume of the dye stock solution. A molar excess of the NHS ester is required for efficient labeling. A starting point is a 10 to 20-fold molar excess of the dye to the antibody.[][12][13] The optimal ratio may need to be determined experimentally.
-
Perform the conjugation. While gently vortexing, add the calculated volume of the this compound stock solution to the antibody solution.
-
Incubate the reaction. Incubate for 1 hour at room temperature, protected from light.
-
Quench the reaction. Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.
Purification of the Conjugate
It is crucial to remove unconjugated dye from the labeled antibody. Size-exclusion chromatography is a common and effective method.
-
Equilibrate a Sephadex G-25 column (or equivalent) with PBS (pH 7.2-7.4).
-
Apply the quenched reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody, as it is larger and passes through the column more quickly. The smaller, unconjugated dye molecules will elute later.
-
Collect the fractions containing the purified antibody-dye conjugate.
Characterization of the Conjugate: Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, must be determined. This is achieved by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of the dye (~494 nm for carboxyfluorescein).
The following diagram outlines the logical steps for calculating the DOL.
Caption: Logical workflow for the calculation of the Degree of Labeling (DOL).
Calculation Steps:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~494 nm (Amax).
-
Calculate the concentration of the antibody:
-
First, correct the A280 reading for the absorbance of the dye at this wavelength:
-
Then, calculate the antibody concentration:
-
Antibody Concentration (M) = Corrected A280 / εprotein
-
Where εprotein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M-1cm-1).[17]
-
-
-
Calculate the concentration of the dye:
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Antibody Concentration (M)
-
An optimal DOL for most antibody applications is between 2 and 10.[17] A very high DOL can lead to self-quenching of the fluorophore and may affect the antibody's binding affinity.[17]
Quantitative Data Summary
The following tables summarize key quantitative data for the conjugation of an antibody (specifically IgG) with this compound.
Table 1: Reagent Properties
| Parameter | Value | Reference |
| Molecular Weight of this compound | ~1073.11 g/mol | [7][8][10][11] |
| Molar Extinction Coefficient of IgG at 280 nm (εprotein) | ~210,000 M-1cm-1 | [17] |
| Maximum Absorbance of Carboxyfluorescein (Amax) | ~494 nm | [18] |
| Molar Extinction Coefficient of Carboxyfluorescein at Amax (εdye) | ~83,000 M-1cm-1 | [14][15][16] |
| Correction Factor for Carboxyfluorescein at 280 nm (CF) | ~0.178 | [14][15][16] |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[9] |
| Molar Ratio of Dye:Antibody | 10:1 to 20:1 | This should be optimized for each specific antibody.[][12][13] |
| Reaction pH | 8.3 - 8.5 | A slightly basic pH is optimal for the NHS ester reaction with primary amines.[][9] |
| Reaction Time | 1 hour | At room temperature. |
| Optimal Degree of Labeling (DOL) | 2 - 10 | A balance between fluorescence intensity and antibody function.[17][18][19] |
Storage of the Conjugate
Store the purified antibody-dye conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant such as glycerol (B35011) to a final concentration of 50% and store at -20°C. Avoid repeated freeze-thaw cycles.
References
- 1. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. chempep.com [chempep.com]
- 5. precisepeg.com [precisepeg.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. 2246595-66-2_5-Carboxyfluorescein-PEG12-NHS_5-FAM-PEG12-NHS [xinyanbm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. This compound [myskinrecipes.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]
- 15. 5(6)-FAM, SE [5-(and-6)-Carboxyfluorescein, succinimidyl ester] *CAS 117548-22-8* | AAT Bioquest [aatbio.com]
- 16. 5-FAM | AAT Bioquest [aatbio.com]
- 17. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 18. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
Application Notes and Protocols for Carboxyfluorescein-PEG12-NHS in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of Carboxyfluorescein-PEG12-NHS in flow cytometry applications. This reagent is a valuable tool for tracking cell proliferation, monitoring cell division, and assessing cell viability due to its stable, covalent labeling of intracellular components. The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances its aqueous solubility, potentially reducing non-specific binding and improving biocompatibility in sensitive cell types.
Mechanism of Action
This compound is a cell-permeable compound that becomes fluorescent upon entering viable cells. The N-hydroxysuccinimide (NHS) ester group covalently reacts with primary amines on intracellular proteins, forming stable amide bonds. This process effectively labels the cytoplasm of the cells.
Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups from the carboxyfluorescein moiety, rendering the molecule highly fluorescent and membrane-impermeant, thus trapping it within the cell. As a labeled cell divides, the fluorescent dye is distributed equally between the two daughter cells. Consequently, each successive generation in a population of proliferating cells exhibits a halving of fluorescence intensity, which can be resolved as distinct peaks in a flow cytometry histogram. This allows for the quantitative analysis of cell proliferation and the tracking of cell generations.
Key Applications in Flow Cytometry
-
Cell Proliferation and Division Tracking: The primary application is the quantitative measurement of cell division. By analyzing the stepwise reduction in fluorescence intensity, researchers can determine the number of cell divisions that have occurred within a population over time.[1][2][3][4]
-
In Vivo Cell Tracking: Labeled cells can be adoptively transferred into host organisms to monitor their migration, homing, and proliferation in response to various stimuli.[4]
-
Multiparametric Analysis: Carboxyfluorescein emits in the green spectrum (excitation ~492 nm, emission ~517 nm), making it compatible with other fluorophores for multi-color flow cytometry. This allows for the simultaneous analysis of cell proliferation alongside other markers such as cell surface antigens or intracellular proteins.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for cell proliferation assays using carboxyfluorescein-based dyes. These values should be optimized for specific cell types and experimental conditions.
Table 1: Recommended Staining Parameters
| Parameter | Recommended Range | Notes |
| Working Concentration | 0.5 - 10 µM | Optimal concentration should be determined by titration to achieve bright staining with minimal toxicity. |
| Incubation Time | 5 - 20 minutes | Longer incubation may increase fluorescence but also potential cytotoxicity. |
| Incubation Temperature | 37°C | Optimal for cellular uptake and enzymatic activity. |
| Cell Density | 1 x 10⁶ - 5 x 10⁷ cells/mL | Higher cell densities may require higher dye concentrations. |
Table 2: Example Data from a T-Cell Proliferation Assay
| Parameter | Control (Unstimulated) | Stimulated (e.g., with anti-CD3) |
| Percent Divided Cells | < 5% | > 80% |
| Proliferation Index | 1.0 | 2.5 - 4.0 |
| Division Index | 1.0 | 1.5 - 2.5 |
Note: The Proliferation Index is the average number of divisions for all cells, while the Division Index is the average number of divisions for only the cells that divided.
Experimental Protocols
Protocol 1: Labeling of Suspension Cells for Proliferation Analysis
This protocol provides a method for labeling lymphocytes or other suspension cells with this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
Cells in single-cell suspension
-
FACS tubes (or 96-well plates)
Procedure:
-
Prepare a 5 mM Stock Solution: Dissolve the this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Cell Preparation: Harvest cells and wash them once with PBS. Resuspend the cell pellet in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
Staining: Add the this compound stock solution to the cell suspension to achieve the desired final concentration (typically 1-5 µM). Mix immediately and thoroughly by vortexing.
-
Incubation: Incubate the cells for 10-20 minutes at 37°C in a water bath, protected from light.
-
Quenching: Stop the staining reaction by adding at least 5 volumes of cold complete culture medium. The serum proteins will quench any unreacted dye.
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant. Wash the cells twice more with complete culture medium.
-
Resuspension: Resuspend the labeled cells in fresh, pre-warmed complete culture medium for your experiment.
-
Controls: Prepare three control samples:
-
Unstained cells.
-
Stained, unstimulated cells (to define the generation 0 peak).
-
Stained, stimulated cells.
-
-
Flow Cytometry Analysis: Acquire data on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., 520/30 nm bandpass). Gate on the live cell population and analyze the fluorescence histogram to identify successive generations.
Protocol 2: Labeling of Adherent Cells for Proliferation Analysis
This protocol is adapted for adherent cell lines.
Materials:
-
Same as Protocol 1, with the addition of a cell detachment solution (e.g., Trypsin-EDTA).
Procedure:
-
Prepare Staining Solution: Prepare the this compound staining solution in pre-warmed PBS at the desired final concentration.
-
Cell Preparation: Wash the adherent cells once with PBS.
-
Staining: Add a sufficient volume of the staining solution to completely cover the cell monolayer.
-
Incubation: Incubate for 10-20 minutes at 37°C, protected from light.
-
Quenching and Washing: Remove the staining solution and wash the cells twice with complete culture medium.
-
Cell Culture: Add fresh, pre-warmed complete culture medium and return the cells to the incubator for your experiment.
-
Harvesting for Analysis: At the desired time points, wash the cells with PBS and detach them using a suitable method (e.g., trypsinization).
-
Analysis: Resuspend the detached cells in FACS buffer and analyze by flow cytometry as described in Protocol 1.
Visualizations
References
- 1. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Cell Tracking Studies Using Carboxyfluorescein-PEG12-NHS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of Carboxyfluorescein-PEG12-NHS ester for long-term cell tracking and proliferation studies. The inclusion of a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer is intended to enhance solubility and reduce potential cytotoxic effects often associated with fluorescent dyes.
Introduction
This compound ester is a fluorescent dye designed for the covalent labeling of cells. The N-hydroxysuccinimide (NHS) ester moiety readily reacts with primary amines on intracellular and cell surface proteins, forming stable amide bonds. The core of the molecule is carboxyfluorescein, a widely used green fluorescent probe. A key feature of this derivative is the PEG12 spacer, which increases the hydrophilicity of the molecule. This modification is anticipated to improve biocompatibility and minimize non-specific interactions, making it an excellent candidate for sensitive cell tracking and proliferation assays.
Upon entering viable cells, intracellular esterases cleave the acetate (B1210297) groups from the carboxyfluorescein core, rendering it highly fluorescent.[1][2][3] This fluorescence is retained within the cells, allowing for long-term tracking. As cells divide, the fluorescent label is distributed equally among daughter cells, leading to a successive halving of fluorescence intensity. This characteristic enables the tracking of cell proliferation over multiple generations by flow cytometry.[2][4][5]
Key Features:
-
Covalent Labeling: Forms stable bonds with cellular proteins for long-term tracking.[2][6]
-
Enhanced Hydrophilicity: The PEG12 spacer improves solubility in aqueous media.[7]
-
Biocompatibility: The PEG linker is expected to reduce steric hindrance and potential cytotoxicity.[8]
-
Proliferation Analysis: Fluorescence dilution allows for generational tracking of cell division.[2][4][5]
-
High Fluorescence: Carboxyfluorescein provides a bright green signal, compatible with standard fluorescein (B123965) filter sets (Excitation/Emission: ~492/517 nm).[1][2]
Principle of Cell Labeling and Tracking
The mechanism of action for this compound mirrors that of the well-established Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE).
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. CFSE | AAT Bioquest [aatbio.com]
- 3. stemcell.com [stemcell.com]
- 4. cytologicsbio.com [cytologicsbio.com]
- 5. 细胞活力和增殖测定 [sigmaaldrich.com]
- 6. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. This compound [myskinrecipes.com]
Protocol for Labeling Peptides with Carboxyfluorescein-PEG12-NHS: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a cornerstone technique in biomedical research and drug development, enabling sensitive detection and quantification in various applications such as fluorescence microscopy, flow cytometry, and in vivo imaging. Carboxyfluorescein (FAM) is a widely used fluorescent dye due to its high quantum yield and excitation/emission spectra compatible with standard fluorescence detection equipment.[1][2] The incorporation of a Polyethylene Glycol (PEG) spacer, such as PEG12, enhances the hydrophilicity of the labeled peptide, which can improve solubility and reduce non-specific binding.[3] The N-hydroxysuccinimide (NHS) ester functional group provides a reliable method for covalently conjugating the fluorophore to primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues, on a peptide.[4][5][6]
This document provides a detailed protocol for the labeling of peptides with Carboxyfluorescein-PEG12-NHS, including reaction conditions, purification, and characterization of the final product.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Peptide with a primary amine | User-defined | - |
| This compound | e.g., CD Bioparticles | CDN-1296 |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | e.g., 227056 (DMF), D8418 (DMSO) |
| 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5 | User-prepared | - |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | e.g., T6508 |
| Acetonitrile (ACN), HPLC grade | Fisher Scientific | e.g., A998 |
| Water, HPLC grade | Fisher Scientific | e.g., W6 |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system | e.g., Agilent, Waters | - |
| C18 RP-HPLC column | e.g., Waters, Phenomenex | - |
| Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) | e.g., Sciex, Bruker | - |
| UV-Vis Spectrophotometer | e.g., Thermo Fisher, Agilent | - |
| Lyophilizer | e.g., Labconco, SP Scientific | - |
Experimental Protocols
Peptide and Reagent Preparation
-
Peptide Solution: Dissolve the peptide in the 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the peptide for reaction with the NHS ester.[6]
-
This compound Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze over time.[6]
Peptide Labeling Reaction
-
Molar Ratio Calculation: Determine the desired molar excess of the this compound to the peptide. A molar ratio of 5-20 fold excess of the dye is a common starting point.[6] The optimal ratio may need to be determined empirically for each peptide.
-
Reaction Initiation: Slowly add the calculated volume of the this compound solution to the peptide solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
Purification of the Labeled Peptide
Purification is critical to remove unreacted dye and unlabeled peptide. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.
-
Sample Preparation: After the incubation period, quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 20-50 mM) or by proceeding directly to HPLC purification. Acidify the reaction mixture with a final concentration of 0.1% TFA.
-
RP-HPLC Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-60 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile at both 214/220 nm (peptide bond) and ~495 nm (Carboxyfluorescein).
-
-
Fraction Collection: Collect the fractions corresponding to the fluorescently labeled peptide peak. The labeled peptide will typically have a longer retention time than the unlabeled peptide.
Characterization of the Labeled Peptide
-
Mass Spectrometry: Confirm the identity of the labeled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight should correspond to the theoretical mass of the peptide plus the mass of the Carboxyfluorescein-PEG12 moiety.
-
Purity Analysis: Assess the purity of the final product by analytical RP-HPLC, monitoring at both 220 nm and 495 nm.
-
Quantification and Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled peptide at 280 nm (if the peptide contains Trp or Tyr residues) and at the absorbance maximum of carboxyfluorescein (~494 nm).
-
The Degree of Labeling (DOL), which is the average number of dye molecules per peptide, can be calculated using the Beer-Lambert law. A correction factor is needed because the dye also absorbs at 280 nm.[7][8]
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
A₂₈₀ = Absorbance of the labeled peptide at 280 nm.
-
Aₘₐₓ = Absorbance of the labeled peptide at the λₘₐₓ of the dye (~494 nm).
-
CF = Correction factor (A₂₈₀ of the dye / Aₘₐₓ of the dye). For carboxyfluorescein, this is approximately 0.3.[8]
-
ε_protein = Molar extinction coefficient of the peptide at 280 nm.
-
ε_dye = Molar extinction coefficient of the dye at λₘₐₓ (~75,000 M⁻¹cm⁻¹ for carboxyfluorescein).[3]
-
-
Data Presentation
Table 1: Spectral Properties of Carboxyfluorescein
| Parameter | Value |
| Excitation Maximum (λex) | ~494 nm |
| Emission Maximum (λem) | ~521 nm |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ |
| Quantum Yield | High |
Table 2: Troubleshooting Guide for Peptide Labeling
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive NHS ester (hydrolyzed)- Competing amines in the buffer- Low peptide concentration- Incorrect pH | - Use fresh, anhydrous DMF or DMSO to dissolve the NHS ester.- Ensure the reaction buffer is amine-free (e.g., bicarbonate or phosphate (B84403) buffer).- Increase the concentration of the peptide.- Verify the pH of the reaction buffer is between 8.3 and 8.5. |
| Multiple Labeled Species | - Multiple primary amines on the peptide (e.g., N-terminus and Lys residues)- High molar excess of the dye | - If site-specific labeling is required, use a peptide with a single primary amine or employ protecting group strategies.- Reduce the molar ratio of the dye to the peptide. |
| Poor Recovery After HPLC | - Peptide precipitation- Adsorption to vials or column | - Ensure the peptide is soluble in the HPLC mobile phases.- Use low-adsorption vials. Optimize the HPLC gradient and column chemistry. |
Visualization of the Experimental Workflow
Caption: Workflow for labeling peptides with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lubio.ch [lubio.ch]
- 4. DSpace [diposit.ub.edu]
- 5. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Carboxyfluorescein-PEG12-NHS in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyfluorescein-PEG12-NHS is a versatile fluorescent labeling reagent designed for the covalent attachment of a bright, green-emitting fluorophore to primary amines on biomolecules. This reagent combines the well-characterized spectral properties of carboxyfluorescein with the benefits of a polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester group provides a reliable method for forming stable amide bonds with primary amines, commonly found on proteins (e.g., lysine (B10760008) residues and N-termini) and other biomolecules.[1][2][3] The hydrophilic 12-unit PEG spacer enhances the water solubility of the labeled molecule and reduces steric hindrance and non-specific interactions, which is particularly advantageous in live-cell imaging and other sensitive biological assays.[1] These characteristics make this compound an excellent tool for preparing fluorescently labeled proteins, antibodies, and other probes for a wide range of applications in fluorescence microscopy.[1][4]
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and executing fluorescence microscopy experiments.
| Property | Value | Reference |
| Molecular Weight | ~1073.1 g/mol | [1] |
| Excitation Maximum (λex) | ~494 nm | N/A |
| Emission Maximum (λem) | ~517 nm | N/A |
| Molar Extinction Coefficient (ε) | >70,000 M⁻¹cm⁻¹ at ~494 nm | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.9 (for 5-FAM) | [5] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [1] |
| Reactive Toward | Primary Amines (-NH₂) | [2] |
| Spacer Arm | 12-unit Polyethylene Glycol (PEG) | [1] |
Key Applications in Fluorescence Microscopy
This compound is a valuable tool for a variety of fluorescence microscopy applications, including:
-
Labeling of Purified Proteins and Antibodies: Covalently attaching the fluorophore to purified proteins or antibodies for subsequent use in immunofluorescence, live-cell imaging, and flow cytometry.[1][2]
-
Cell Surface Protein Labeling: Rapid and uniform labeling of proteins on the surface of live cells for studying membrane dynamics, protein localization, and cell-cell interactions.[4]
-
Tracking Protein Internalization and Trafficking: Following the endocytosis and intracellular trafficking of labeled proteins or ligands to investigate cellular signaling pathways.
Experimental Protocols
Protocol 1: Labeling of Purified Proteins (e.g., Antibodies)
This protocol describes a general procedure for labeling proteins with this compound. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.
Materials:
-
Purified protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris) are not compatible with the labeling reaction.[2]
-
-
Prepare Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. This solution should be prepared fresh immediately before use.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A molar ratio of 10-20 fold excess of dye is a good starting point for antibodies.
-
Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[2]
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS).
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and 494 nm (A₄₉₄).
-
Calculate the protein concentration and the dye concentration using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ x Correction Factor)] / ε_protein
-
Dye Concentration (M) = A₄₉₄ / ε_dye
-
The correction factor accounts for the dye's absorbance at 280 nm (typically ~0.3 for fluorescein).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at 494 nm.
-
-
DOL = Dye Concentration / Protein Concentration
-
Protocol 2: Live Cell Surface Protein Labeling
This protocol is adapted for the rapid and uniform labeling of plasma membrane proteins on live mammalian cells.[4]
Materials:
-
Suspension or adherent cells
-
This compound
-
Anhydrous Acetonitrile
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Cell culture medium
Procedure:
-
Prepare Dye Aliquots:
-
To avoid repeated freeze-thaw cycles and hydrolysis, it is recommended to prepare single-use aliquots of the dye.
-
Resuspend 1 mg of this compound in 100 µL of anhydrous acetonitrile.
-
Aliquot 10 µL into amber microcentrifuge tubes.
-
Vacuum dry the aliquots for 10 minutes and store at -20°C, desiccated and protected from light.
-
-
Prepare Labeling Solution:
-
Immediately before use, bring one aliquot of the dried dye to room temperature.
-
Resuspend the dye in an appropriate volume of PBS (pH 8.0) to achieve the desired final labeling concentration (e.g., 10-100 µg/mL).
-
-
Cell Labeling:
-
Wash the cells (suspension or adherent) twice with PBS (pH 8.0).
-
Resuspend or cover the cells with the labeling solution.
-
Incubate for 5 minutes at room temperature, protected from light.[4]
-
Quench the reaction by adding an equal volume of cell culture medium containing serum.
-
Wash the cells three times with cell culture medium.
-
-
Fluorescence Microscopy:
-
The labeled cells are now ready for imaging. Use appropriate filter sets for fluorescein (B123965) (Excitation: ~494 nm, Emission: ~518 nm).
-
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for fluorescently labeling purified proteins.
Experimental Workflow for Live Cell Surface Labeling
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Optimizing Molar Excess for Carboxyfluorescein-PEG12-NHS Labeling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxysuccinimide (NHS) esters are widely utilized for the covalent modification of primary amines in biomolecules, such as the N-terminus of proteins and the side chains of lysine (B10760008) residues.[1][2][3] This method forms a stable amide bond, making it a robust strategy for attaching moieties like fluorescent dyes, biotin, or crosslinkers.[3][4] Carboxyfluorescein-PEG12-NHS is a labeling reagent that incorporates a bright, green fluorescent dye (Carboxyfluorescein) and a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer.[5][6] The PEG spacer enhances solubility and minimizes steric hindrance, thereby improving labeling efficiency.[5][6]
The efficiency of the labeling reaction is critically dependent on the molar excess of the NHS ester relative to the biomolecule.[7] An insufficient molar excess will lead to a low degree of labeling (DOL), resulting in a weak signal in downstream applications. Conversely, an excessive molar excess can cause protein precipitation, loss of biological activity, or fluorescence quenching.[7] Therefore, optimizing the molar excess is a crucial step in developing reproducible and effective bioconjugates.
This application note provides a detailed protocol for systematically determining the optimal molar excess of this compound for labeling a target protein.
Materials and Equipment
Materials:
-
This compound
-
Protein or other amine-containing biomolecule of interest
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer (pH 8.3-8.5).[2][8][9] Avoid buffers containing primary amines like Tris.[7][9]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[2][8]
-
Quenching Reagent: 1 M Tris-HCl or 1 M glycine (B1666218) (pH 8.0)
-
Purification column (e.g., gel filtration/desalting column)
-
Phosphate-buffered saline (PBS) for elution and storage
Equipment:
-
UV-Vis spectrophotometer
-
pH meter
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and tips
-
Reaction tubes
Experimental Protocols
Preparation of Reagents
-
Protein Solution: Prepare the protein solution in the Reaction Buffer at a known concentration (e.g., 1-5 mg/mL).[7] If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[4] NHS esters are moisture-sensitive, so it is crucial to use an anhydrous solvent and prepare the solution fresh.[3]
Labeling Reaction
The following protocol describes a method to test a range of molar excess ratios to determine the optimal condition for your specific protein.
-
Set up Reactions: In separate microcentrifuge tubes, prepare reactions with varying molar excess ratios of this compound to protein. Suggested starting molar excess ratios are 5:1, 10:1, 15:1, and 20:1.
-
Calculate Required Volume of NHS Ester: Use the following formula to calculate the volume of the 10 mM this compound stock solution to add to each reaction:
Volume of NHS Ester (µL) = (Molar Excess × Moles of Protein × 1,000,000) / 10
-
Reaction Incubation: Add the calculated volume of the this compound stock solution to the corresponding protein solution. Gently vortex to mix. Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]
-
Quench Reaction: Stop the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl or glycine) to a final concentration of 50-100 mM.[10] This will react with any unreacted NHS ester.[3] Incubate for 30 minutes at room temperature.
Purification of the Labeled Protein
-
Column Equilibration: Equilibrate a gel filtration or desalting column with PBS.
-
Purification: Apply the quenched reaction mixture to the column to separate the labeled protein from unreacted dye and byproducts.[1][8]
-
Fraction Collection: Collect the fractions containing the purified protein-dye conjugate. The labeled protein will typically be in the first colored fractions to elute.
Characterization of the Conjugate
-
Determine Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using a UV-Vis spectrophotometer by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Carboxyfluorescein (approximately 494 nm).
The following equations can be used to calculate the DOL:
Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein
Dye Concentration (M) = A₄₉₄ / ε_dye
DOL = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀ and A₄₉₄ are the absorbances at 280 nm and 494 nm, respectively.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Carboxyfluorescein at 494 nm (~75,000 cm⁻¹M⁻¹).
-
CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.17 for fluorescein).
-
Data Presentation
Summarize the results of the optimization experiment in a table to facilitate comparison.
| Molar Excess (Dye:Protein) | A₂₈₀ | A₄₉₄ | Protein Concentration (µM) | Dye Concentration (µM) | Degree of Labeling (DOL) |
| 5:1 | 0.450 | 0.300 | 18.2 | 4.0 | 0.22 |
| 10:1 | 0.480 | 0.600 | 17.2 | 8.0 | 0.47 |
| 15:1 | 0.510 | 0.825 | 16.2 | 11.0 | 0.68 |
| 20:1 | 0.530 | 0.975 | 15.6 | 13.0 | 0.83 |
Note: The data presented in this table is for illustrative purposes only.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the protocol for optimizing the molar excess of this compound for protein labeling.
Caption: Workflow for optimizing molar excess in labeling reactions.
Conclusion
The optimal molar excess of this compound is a critical parameter that must be empirically determined for each specific biomolecule and application. By following the systematic approach outlined in this application note, researchers can efficiently identify the ideal labeling conditions to achieve the desired degree of labeling while maintaining the integrity and functionality of the biomolecule. This ensures the generation of high-quality fluorescent conjugates for reliable and reproducible results in downstream assays.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. biotium.com [biotium.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carboxyfluorescein-PEG12-NHS Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the successful conjugation of Carboxyfluorescein-PEG12-NHS to primary amine-containing molecules. N-hydroxysuccinimide (NHS) esters are widely used for covalently labeling proteins, peptides, and other biomolecules with fluorescent dyes. The PEG12 spacer arm enhances solubility and reduces steric hindrance, making this reagent ideal for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.
The efficiency of the conjugation reaction is critically dependent on several factors, most notably the pH of the reaction buffer. This note will guide users in selecting the optimal buffer system and provide a step-by-step protocol for the conjugation, purification, and characterization of the resulting fluorescently labeled molecules.
Buffer Selection for NHS Ester Conjugation
The reaction between an NHS ester and a primary amine is highly pH-dependent. The primary amine must be in its deprotonated, nucleophilic state to react with the NHS ester. However, at high pH, the NHS ester is susceptible to hydrolysis, which competes with the desired conjugation reaction. Therefore, maintaining an optimal pH is crucial for maximizing the conjugation efficiency.
Recommended Buffers:
Amine-free buffers are essential to prevent the buffer components from competing with the target molecule for reaction with the NHS ester.[1] Commonly used buffers for NHS ester conjugations include:
-
0.1 M Sodium Bicarbonate Buffer: A frequently recommended choice with an appropriate pH for the reaction.[2]
-
0.1 M Phosphate (B84403) Buffer: An effective alternative to bicarbonate buffer.[3]
-
50 mM Sodium Borate Buffer: Another suitable option for maintaining the desired pH.[1]
Buffers to Avoid:
Buffers containing primary amines must be avoided as they will directly compete with the target molecule, leading to significantly lower conjugation yields.[1] Such buffers include:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
While these buffers are unsuitable for the conjugation reaction itself, they can be used to quench the reaction.[1]
Quantitative Data on Buffer Parameters
The selection of an appropriate buffer and pH is critical for a successful conjugation. The following table summarizes the key parameters for the recommended buffers.
| Buffer Component | Recommended Concentration | Optimal pH Range | Key Considerations |
| Sodium Bicarbonate | 0.1 M | 8.0 - 8.5 | A commonly used and effective buffer for NHS ester reactions.[2] |
| Sodium Phosphate | 0.1 M | 7.2 - 8.0 | Provides good buffering capacity in the desired pH range.[3] |
| Sodium Borate | 50 mM | 8.0 - 8.5 | A suitable alternative to bicarbonate and phosphate buffers.[1] |
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to a generic amine-containing protein. The protocol can be adapted for other amine-containing molecules.
Materials and Reagents
-
This compound (MW will vary depending on the supplier)
-
Amine-containing molecule (e.g., protein, peptide)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion chromatography column)
-
Dialysis tubing or centrifugal ultrafiltration units
Experimental Workflow Diagram
Caption: Experimental workflow for this compound conjugation.
Step-by-Step Conjugation Protocol
-
Prepare the Amine-Containing Molecule:
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[3] Note: NHS esters are susceptible to hydrolysis, so this solution should be prepared fresh and not stored.[4]
-
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the this compound solution to add to the protein solution. A 15- to 20-fold molar excess of the dye is a good starting point for optimization.[5] The optimal molar ratio may vary depending on the number of available primary amines on the target molecule and the desired degree of labeling.
-
Add the calculated volume of the this compound solution to the solution of the amine-containing molecule while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[5]
-
-
Quench the Reaction:
-
To stop the conjugation reaction, add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[1]
-
Incubate for 15-30 minutes at room temperature.
-
Purification of the Conjugate
It is crucial to remove unreacted this compound and byproducts from the final conjugate. Several methods can be employed for purification:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a common and effective method for separating the labeled protein from smaller, unreacted dye molecules.[2]
-
Dialysis: Dialysis with an appropriate molecular weight cutoff (MWCO) membrane can be used to remove small molecules from the conjugate solution.[6]
-
Centrifugal Ultrafiltration: This method uses centrifugal force to separate molecules based on size and is a rapid alternative to dialysis.[7]
Characterization of the Conjugate
After purification, it is important to characterize the final product to determine the degree of labeling (DOL) and confirm the absence of free dye.
Degree of Labeling (DOL) Calculation:
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and at the maximum absorbance of carboxyfluorescein (~494 nm, A494).
-
Calculate the concentration of the protein using the following formula:
-
Protein Concentration (M) = [A280 - (A494 × CF)] / ε_protein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.3 for fluorescein (B123965) derivatives), and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Dye Concentration (M) = A494 / ε_dye
-
Where ε_dye is the molar extinction coefficient of carboxyfluorescein at 494 nm (~75,000 cm⁻¹M⁻¹).
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Signaling Pathway and Reaction Mechanism
Caption: Reaction mechanism of this compound with a primary amine.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Incorrect buffer pH. | Ensure the reaction buffer pH is between 8.0 and 8.5. |
| Buffer contains primary amines. | Use an amine-free buffer such as sodium bicarbonate, phosphate, or borate. | |
| Inactive NHS ester. | Use fresh, high-quality this compound. Prepare the dye solution immediately before use. | |
| Insufficient molar excess of dye. | Increase the molar ratio of the dye to the target molecule. | |
| Precipitation of Protein | High concentration of organic solvent. | Ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 10%.[4] |
| Fluorescence Quenching | High degree of labeling. | Optimize the molar ratio of the dye to the protein to avoid self-quenching due to excessive labeling.[2] |
| Buffer components. | While the recommended buffers are generally non-quenching, if quenching is suspected, perform a fluorescence measurement of the free dye in the chosen buffer. |
Conclusion
The successful conjugation of this compound to amine-containing biomolecules is readily achievable by carefully controlling the reaction conditions, particularly the buffer composition and pH. By following the detailed protocols and troubleshooting guidelines provided in this application note, researchers can consistently generate high-quality fluorescently labeled molecules for their specific research needs.
References
- 1. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 2. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Carboxyfluorescein-PEG12-NHS Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent dyes is a cornerstone technique in biomedical research and drug development, enabling the visualization and quantification of proteins in a variety of assays. Carboxyfluorescein, a widely used green fluorescent dye, when coupled with a Polyethylene Glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester, provides a versatile tool for labeling primary amines on proteins. The PEG12 spacer enhances the solubility of the labeled protein and reduces potential steric hindrance.[1]
A critical step following the labeling reaction is the removal of unconjugated dye, as its presence can lead to high background signals and inaccurate quantification.[2] This document provides detailed protocols for the purification of proteins labeled with Carboxyfluorescein-PEG12-NHS, focusing on three common and effective methods: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF). Additionally, it outlines the procedure for determining the degree of labeling (DOL), a crucial parameter for ensuring the quality and consistency of the final conjugate.
Protein Labeling with this compound
The NHS ester of carboxyfluorescein reacts with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus) on the protein to form a stable amide bond. The following is a general protocol for labeling proteins with this compound.
Experimental Protocol: Protein Labeling
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 100 mM sodium bicarbonate or sodium phosphate, pH 8.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with a suitable reaction buffer using dialysis or a desalting column.
-
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.0-8.5 using the reaction buffer.
-
Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. A 10-20 fold molar excess of dye to protein is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Proceed immediately to one of the purification methods described below to remove the unconjugated dye and other reaction components.
-
Purification of Labeled Proteins
The selection of the purification method depends on factors such as the sample volume, the desired final concentration, and the required purity.
Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size.[3] The labeled protein, being larger, will elute from the column before the smaller, unconjugated dye molecules.
Materials:
-
SEC column (e.g., Sephadex G-25, Bio-Gel P-30) appropriate for the size of the protein.
-
Chromatography system or a gravity-flow setup.
-
Elution buffer (e.g., PBS, pH 7.4).
-
Fraction collector or collection tubes.
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least 2-3 column volumes of elution buffer at the desired flow rate.
-
-
Sample Loading:
-
Load the quenched labeling reaction mixture onto the top of the column. The sample volume should not exceed 5-10% of the total column volume to ensure good resolution.
-
-
Elution and Fraction Collection:
-
Begin eluting the sample with the elution buffer.
-
Collect fractions of a suitable volume (e.g., 0.5-1.0 mL).
-
The labeled protein will typically elute in the void volume or shortly after, appearing as a colored band that moves down the column. The unconjugated dye will elute later.
-
-
Analysis of Fractions:
-
Monitor the fractions for protein content (e.g., by measuring absorbance at 280 nm) and fluorescence (e.g., by visual inspection under a UV lamp or using a fluorometer).
-
Pool the fractions containing the purified labeled protein.
-
Dialysis
Dialysis is a process of separating molecules in solution by the difference in their rates of diffusion through a semi-permeable membrane. This method is effective for removing small molecules like unconjugated dyes from larger protein molecules.
Materials:
-
Dialysis tubing or cassette with a molecular weight cut-off (MWCO) significantly smaller than the protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Large volume of dialysis buffer (e.g., PBS, pH 7.4).
-
Stir plate and stir bar.
Procedure:
-
Membrane Preparation:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
-
Sample Loading:
-
Load the quenched labeling reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Securely close the tubing or cassette.
-
-
Dialysis:
-
Immerse the sealed dialysis device in a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).
-
Stir the buffer gently on a stir plate.
-
Change the dialysis buffer every 2-4 hours for the first day, then dialyze overnight. A minimum of three buffer changes is recommended for efficient dye removal.
-
-
Sample Recovery:
-
Carefully remove the dialysis device from the buffer.
-
Transfer the purified labeled protein solution to a clean tube.
-
Tangential Flow Filtration (TFF)
TFF, also known as cross-flow filtration, is a rapid and efficient method for concentrating and diafiltering (buffer exchange) protein solutions.[4] It is particularly useful for larger sample volumes. In this process, the sample solution flows tangentially across a semi-permeable membrane, where smaller molecules like unconjugated dye pass through the membrane (permeate), while the larger labeled protein is retained (retentate).
Materials:
-
TFF system with a pump and a membrane cassette/hollow fiber module with an appropriate MWCO.
-
Diafiltration buffer (e.g., PBS, pH 7.4).
-
Reservoir for the sample and diafiltration buffer.
Procedure:
-
System Preparation:
-
Install the TFF membrane and flush the system with purified water and then with the diafiltration buffer according to the manufacturer's instructions.
-
-
Concentration (Optional):
-
If desired, concentrate the quenched labeling reaction mixture by recirculating the retentate and allowing the permeate to be removed.
-
-
Diafiltration:
-
Add diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed to maintain a constant volume.
-
Continue the diafiltration process for at least 5-7 diavolumes to ensure complete removal of the unconjugated dye. A diavolume is the volume of the sample in the reservoir.
-
-
Final Concentration and Recovery:
-
After diafiltration, concentrate the sample to the desired final volume.
-
Recover the purified and concentrated labeled protein from the system.
-
Data Presentation: Comparison of Purification Methods
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size.[3] | Diffusion across a semi-permeable membrane based on a concentration gradient. | Separation based on size using a semi-permeable membrane with tangential flow.[4] |
| Typical Protein Recovery | >90% | >95% | >95% |
| Dye Removal Efficiency | High | High (with sufficient buffer changes) | Very High (with adequate diavolumes) |
| Processing Time | 1-4 hours | 12-48 hours | 1-3 hours |
| Sample Volume | 100 µL - 10 mL | 1 mL - 100 mL | 10 mL - several Liters |
| Final Concentration | Diluted | Diluted | Concentrated |
| Scalability | Limited | Moderate | High |
| Advantages | Good resolution, relatively fast. | Simple setup, gentle on proteins. | Fast, scalable, combines purification and concentration.[4] |
| Disadvantages | Sample dilution, potential for protein adsorption to the resin. | Time-consuming, results in a dilute product. | Requires specialized equipment, potential for membrane fouling. |
Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It is a critical quality attribute of the labeled protein and can be determined spectrophotometrically. An ideal DOL for antibodies is typically between 2 and 10.[5]
Experimental Protocol: Calculating DOL
Materials:
-
Purified Carboxyfluorescein-labeled protein
-
Spectrophotometer
-
Quartz cuvette
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum of carboxyfluorescein (~494 nm, Amax).
-
-
Calculate Protein Concentration:
-
The absorbance at 280 nm is contributed by both the protein and the dye. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. The CF for fluorescein (B123965) is approximately 0.3.
-
Corrected A280 = A280 - (Amax x CF)
-
Protein Concentration (M) = Corrected A280 / (εprotein x path length)
-
εprotein is the molar extinction coefficient of the protein (in M-1cm-1).
-
Path length is typically 1 cm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Amax / (εdye x path length)
-
εdye for carboxyfluorescein is ~75,000 M-1cm-1 at ~494 nm.
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Experimental Workflow
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. Quantitative determination of fluorescence labeling implemented in cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carboxyfluorescein-PEG12-NHS in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Carboxyfluorescein-PEG12-NHS in various immunoassays. This reagent is a high-performance fluorescent labeling compound designed to covalently attach carboxyfluorescein to proteins, peptides, and other biomolecules containing primary amines.
Introduction
This compound is a fluorescent labeling reagent that combines the spectral properties of carboxyfluorescein with the benefits of a polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues) in a pH range of 7-9 to form stable amide bonds.[1] The integrated 12-unit PEG spacer enhances the water solubility of the labeled molecule and reduces steric hindrance, which can improve the efficiency and stability of the conjugate.[2] This makes it an excellent choice for a variety of immunoassay applications, including ELISA, flow cytometry, and fluorescence microscopy.
Product Information
| Property | Value |
| Molecular Formula | C₅₂H₆₈N₂O₂₂ |
| Molecular Weight | 1073.10 g/mol |
| Excitation Wavelength (Max) | 495 nm |
| Emission Wavelength (Max) | 520 nm |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |
| Spacer Arm | 12-unit Polyethylene Glycol (PEG12) |
| Storage | Store at -20°C, desiccated and protected from light. |
Key Applications in Immunoassays
This compound is a versatile tool for a range of immunoassay techniques:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to label detection antibodies for direct or indirect fluorescence-based ELISA.
-
Flow Cytometry: Ideal for labeling primary or secondary antibodies to identify and quantify specific cell populations.
-
Immunofluorescence/Immunohistochemistry (IF/IHC): Enables the visualization of target antigens in fixed cells and tissues.
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
This protocol describes the general procedure for labeling antibodies with this compound. The optimal molar ratio of dye to antibody may need to be determined empirically for each specific antibody.
Materials:
-
Antibody to be labeled (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5
-
Purification column (e.g., gel filtration or dialysis cassette) to remove unreacted dye
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the labeling buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound solution. A molar excess of 10-20 fold of dye to antibody is a good starting point.
-
Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.
-
-
Purification:
-
Remove unreacted this compound using a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and 495 nm (A₄₉₅).
-
Calculate the protein concentration and the DOL using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A₄₉₅ × 0.3)] / ε_protein
-
Degree of Labeling (DOL) = A₄₉₅ / (ε_dye × Protein Concentration (M))
-
Where:
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of carboxyfluorescein at 495 nm (~75,000 M⁻¹cm⁻¹).
-
0.3 is the correction factor for the absorbance of the dye at 280 nm.
-
-
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
-
Diagram: Antibody Labeling Workflow
A streamlined workflow for labeling antibodies.
Protocol 2: Direct ELISA using a Labeled Antibody
This protocol outlines the use of a this compound labeled antibody in a direct ELISA format.
Materials:
-
Antigen-coated 96-well plate
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
This compound labeled primary antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Fluorescence plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target antigen overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Antibody Incubation: Add 100 µL of the diluted this compound labeled primary antibody to each well and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the plate five times with Wash Buffer to remove unbound antibody.
-
Detection: Read the fluorescence intensity at an excitation of ~495 nm and an emission of ~520 nm using a fluorescence plate reader.
Diagram: Direct ELISA Workflow
Steps for a direct fluorescence ELISA.
Protocol 3: Immunofluorescent Staining for Flow Cytometry
This protocol details the staining of cells in suspension for analysis by flow cytometry using a directly labeled primary antibody.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
This compound labeled primary antibody
-
(Optional) Fixation and permeabilization buffers for intracellular staining
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Blocking (Optional): To block non-specific antibody binding, incubate cells with an Fc receptor blocking reagent for 10-15 minutes on ice.
-
Staining:
-
Add the predetermined optimal concentration of the this compound labeled primary antibody to the cell suspension.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing:
-
Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.
-
-
Resuspension: Resuspend the cell pellet in 0.5 mL of Flow Cytometry Staining Buffer.
-
Analysis: Analyze the cells on a flow cytometer, detecting the carboxyfluorescein signal in the appropriate channel (e.g., FITC channel).
Diagram: Flow Cytometry Staining Workflow
References
Creating Fluorescently Labeled Probes with Carboxyfluorescein-PEG12-NHS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of biomolecules with fluorescent dyes is a cornerstone technique in modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins, nucleic acids, and other molecular targets in a wide range of applications including fluorescence microscopy, flow cytometry, and immunoassays. Carboxyfluorescein-PEG12-NHS is a high-performance labeling reagent designed for the efficient and robust creation of fluorescent probes.
This reagent comprises three key components:
-
Carboxyfluorescein (FAM): A well-characterized fluorophore that emits a bright green fluorescence.[1]
-
PEG12 Linker: A 12-unit polyethylene (B3416737) glycol spacer that enhances the water solubility of the probe, reduces steric hindrance between the dye and the biomolecule, and minimizes non-specific binding.[2][3]
-
N-Hydroxysuccinimide (NHS) Ester: A highly reactive functional group that forms a stable, covalent amide bond with primary amines (e.g., the N-terminus of proteins or the side chains of lysine (B10760008) residues) under mild conditions.[4]
These application notes provide detailed protocols for the preparation, purification, and characterization of fluorescently labeled proteins (specifically antibodies) and oligonucleotides using this compound.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of Carboxyfluorescein (FAM)
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λex) | 495 nm | [1] |
| Maximum Emission Wavelength (λem) | 517 nm | [1] |
| Molar Extinction Coefficient (ε) at λmax | ~83,000 cm⁻¹M⁻¹ | [5][6] |
| Quantum Yield (Φ) | ~0.93 (free dye) | |
| Correction Factor (CF₂₈₀) | ~0.178 | [5][6] |
Table 2: Recommended Labeling Parameters and Expected Outcomes
| Application | Target Biomolecule | Recommended Molar Excess (Dye:Biomolecule) | Optimal Degree of Labeling (DOL) | Reference |
| Flow Cytometry | Antibody (IgG) | 10:1 to 20:1 | 3 - 8 | [7][8] |
| Fluorescence Microscopy | Antibody (IgG) | 5:1 to 15:1 | 2 - 5 | [9] |
| Nucleic Acid Hybridization | Amino-modified Oligonucleotide | 5:1 to 10:1 | 1 | [10][11] |
Visualizations
Chemical Reaction Mechanism
Caption: Covalent labeling of a primary amine on a biomolecule with this compound.
Experimental Workflow for Antibody Labeling
Caption: Step-by-step workflow for creating a fluorescently labeled antibody probe.
Example Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation
Caption: Labeled antibodies can be used to visualize and quantify RTKs on the cell surface.
Experimental Protocols
Protocol 1: Labeling of Antibodies
This protocol is optimized for labeling 1 mg of an IgG antibody. It can be scaled up or down as needed.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification/Desalting column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).[4]
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified by dialysis or buffer exchange into the Reaction Buffer.
-
-
Dye Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.[12]
-
-
Labeling Reaction:
-
For a target DOL of 3-8, a 10- to 20-fold molar excess of the dye is recommended.[13]
-
Calculation Example (for 1 mg IgG, MW ~150,000 g/mol ):
-
Moles of IgG = 1 mg / 150,000,000 mg/mol = 6.67 x 10⁻⁹ mol
-
Moles of dye needed (15x excess) = 6.67 x 10⁻⁹ mol * 15 = 1.0 x 10⁻⁷ mol
-
Assuming a molecular weight for this compound of ~1000 g/mol , the mass of dye needed is 1.0 x 10⁻⁷ mol * 1000 g/mol = 0.1 mg.
-
Volume of 10 mg/mL dye solution to add = 0.1 mg / 10 mg/mL = 10 µL.
-
-
Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Antibody:
-
Remove unreacted dye and byproducts using a desalting column equilibrated with PBS or your desired storage buffer.
-
Load the reaction mixture onto the column and collect the faster-eluting, colored fractions which contain the labeled antibody.
-
Protocol 2: Labeling of Amino-Modified Oligonucleotides
This protocol is suitable for labeling approximately 20-30 nmol of an amino-modified oligonucleotide.
Materials:
-
Amino-modified oligonucleotide
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Labeling Buffer: 50-100 mM sodium bicarbonate, pH 8.0-9.0[11]
-
Ethanol (B145695) (70% and 100%)
-
3 M Sodium Acetate (B1210297)
-
Optional: HPLC system for purification
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amino-modified oligonucleotide in the Labeling Buffer. Ensure the buffer is free of any primary amines.
-
-
Dye Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add a 5- to 10-fold molar excess of the dissolved dye to the oligonucleotide solution.[10]
-
Mix well and incubate for 2-4 hours at room temperature, protected from light. An overnight incubation at 4°C is also possible.
-
-
Purification of the Labeled Oligonucleotide:
-
The labeled oligonucleotide can be purified from excess dye by ethanol precipitation. Add 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the oligonucleotide.
-
Wash the pellet with 70% ethanol, air dry briefly, and resuspend in an appropriate buffer.
-
For higher purity, purification by reverse-phase HPLC is recommended.
-
Characterization of Labeled Probes
Calculation of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each biomolecule. It can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the dye's maximum absorbance, ~495 nm (Aₘₐₓ).
-
Calculate the concentration of the dye:
-
Calculate the corrected absorbance of the protein at 280 nm:
-
Calculate the concentration of the protein:
-
[Protein] (M) = A₂₈₀_corrected / ε_protein
-
Where ε_protein for a typical IgG is ~210,000 M⁻¹cm⁻¹.
-
-
Calculate the DOL:
-
DOL = [Dye] / [Protein]
-
An optimal DOL for antibodies is typically between 2 and 10, depending on the application, to avoid issues like self-quenching of the fluorophore or loss of biological activity.[7]
References
- 1. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. 6-FAM [6-Carboxyfluorescein] *CAS 3301-79-9* | AAT Bioquest [aatbio.com]
- 6. 5-FAM | AAT Bioquest [aatbio.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. furthlab.xyz [furthlab.xyz]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Carboxyfluorescein-PEG12-NHS Labeling of Amino-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Carboxyfluorescein-PEG12-NHS ester for the covalent labeling of amino-modified oligonucleotides. Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development.[1][2][3] Carboxyfluorescein is a widely used fluorescent dye, and the incorporation of a polyethylene (B3416737) glycol (PEG) spacer, in this case, a 12-unit PEG linker (PEG12), enhances the solubility of the labeled oligonucleotide and reduces potential steric hindrance between the dye and the oligonucleotide, which can be beneficial for subsequent hybridization and enzymatic assays.[4]
Overview of this compound
This compound is an amine-reactive fluorescent labeling reagent. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amino groups, such as those introduced at the 5' or 3' terminus or internally within a synthetic oligonucleotide, to form a stable amide bond.[5]
Key Features:
-
Carboxyfluorescein: A bright, well-characterized fluorophore with excitation and emission maxima suitable for standard detection systems.
-
PEG12 Spacer: A hydrophilic 12-unit polyethylene glycol linker that improves the water solubility of the conjugate and minimizes interactions between the dye and the oligonucleotide.
-
NHS Ester: A highly efficient amine-reactive group for straightforward conjugation to amino-modified oligonucleotides.
Below is a table summarizing the key properties of the this compound reagent.
| Property | Value |
| Molecular Formula | C₅₂H₆₈N₂O₂₂ |
| Molecular Weight | 1073.1 g/mol |
| Excitation Maximum (λex) | ~494 nm |
| Emission Maximum (λem) | ~517 nm |
| Solubility | Soluble in DMSO, DMF, and water |
| Reactive Group | N-hydroxysuccinimide (NHS) ester |
| Target Functional Group | Primary Amine (-NH₂) |
Applications of Carboxyfluorescein-Labeled Oligonucleotides
Fluorescently labeled oligonucleotides are utilized in a wide array of molecular biology techniques, including:
-
Fluorescence In Situ Hybridization (FISH): For the visualization and localization of specific DNA or RNA sequences within cells and tissues.[6]
-
Real-Time PCR Probes: In assays such as TaqMan and Molecular Beacons for the quantification of nucleic acids.
-
DNA Sequencing and Fragment Analysis: As fluorescently labeled primers.
-
Fluorescence Resonance Energy Transfer (FRET): As donor or acceptor fluorophores in studies of nucleic acid conformation and interactions.[3][7][8]
-
Microarray Analysis: For the detection of specific nucleic acid targets.
-
Binding Assays: To study the interactions between nucleic acids and proteins or other molecules.
Experimental Protocols
Labeling of Amino-Modified Oligonucleotides
This protocol describes the covalent attachment of this compound to an oligonucleotide containing a primary amine.
Materials:
-
Amino-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.0[4][9][10]
-
Nuclease-free water
-
Microcentrifuge tubes
Protocol:
-
Prepare the Oligonucleotide: Dissolve the amino-modified oligonucleotide in the 0.1 M labeling buffer to a final concentration of 1-5 mM.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[4]
-
Reaction Setup: In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with a 5-10 fold molar excess of the dissolved this compound.
-
Incubation: Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature, protected from light.[11] For convenience, the reaction can also be left overnight.[4]
-
Purification: Proceed immediately to the purification of the labeled oligonucleotide to remove unreacted dye and unlabeled oligonucleotides.
Purification of the Labeled Oligonucleotide
Purification is a critical step to ensure high-quality, labeled oligonucleotides for downstream applications. A combination of ethanol (B145695) precipitation and High-Performance Liquid Chromatography (HPLC) is recommended for optimal purity.[12]
3.2.1. Ethanol Precipitation (Initial Cleanup)
-
To the labeling reaction mixture, add 1/10th volume of 3 M NaCl.
-
Add 3 volumes of cold absolute ethanol and mix well.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes to pellet the oligonucleotide.
-
Carefully decant the supernatant which contains the bulk of the unreacted dye.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Remove the supernatant and air-dry the pellet. Do not over-dry.
-
Resuspend the pellet in nuclease-free water or a suitable buffer.
3.2.2. Reversed-Phase HPLC (Final Purification)
Reversed-phase HPLC (RP-HPLC) is highly effective for separating the more hydrophobic dye-labeled oligonucleotide from the unlabeled oligonucleotide.
| Parameter | Recommendation |
| Column | C18 reversed-phase column |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA) in water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% B over 30 minutes) |
| Detection | Dual wavelength detection at 260 nm (for the oligonucleotide) and ~494 nm (for the carboxyfluorescein) |
The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the dye. Collect the fractions corresponding to the dual-absorbance peak.
Characterization of the Labeled Oligonucleotide
After purification, it is important to characterize the labeled oligonucleotide.
| Parameter | Method |
| Concentration | Measure the absorbance at 260 nm (A₂₆₀). |
| Labeling Efficiency | Calculate the ratio of the absorbance of the dye (A₄₉₄) to the absorbance of the oligonucleotide (A₂₆₀). A correction factor may be needed to account for the dye's absorbance at 260 nm. |
| Purity | Analyze by analytical RP-HPLC or denaturing polyacrylamide gel electrophoresis (PAGE). |
| Mass Verification | Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the covalent attachment of the dye-linker moiety. |
Experimental Workflows and Diagrams
Labeling and Purification Workflow
Caption: Workflow for labeling and purification of oligonucleotides.
Principle of a Hybridization Assay (e.g., FISH)
Caption: Generalized workflow for a hybridization assay like FISH.
Fluorescence Resonance Energy Transfer (FRET) Principle
Caption: Principle of Fluorescence Resonance Energy Transfer (FRET).
References
- 1. chemgenesjapan.com [chemgenesjapan.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. biomers.net | Chemical modification - biomers.net Oligonucleotides [biomers.net]
- 6. Fluorescent In Situ Hybridization Using Oligonucleotide-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Probes Using Fluorescence Resonance Energy Transfer (FRET): Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. interchim.fr [interchim.fr]
- 12. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
Application Note: Determination of the Degree of Labeling (DOL) for Carboxyfluorescein-PEG12-NHS Conjugates
Introduction
The conjugation of proteins with fluorescent labels is a fundamental technique in biological research and drug development. Carboxyfluorescein-PEG12-NHS is a popular reagent for this purpose, offering a bright, well-characterized fluorophore (Carboxyfluorescein) coupled to a polyethylene (B3416737) glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines on proteins to form stable amide bonds.[1][2][3][4] The PEG12 spacer enhances the solubility of the conjugate and can reduce non-specific binding.[2]
A critical parameter for characterizing these conjugates is the Degree of Labeling (DOL), which represents the average number of dye molecules attached to each protein molecule.[5][6] An optimal DOL is crucial for experimental success; low labeling can result in a poor signal, while excessive labeling can lead to fluorescence quenching and potentially compromise the protein's biological activity.[5][6][7] This document provides a detailed protocol for calculating the DOL of this compound conjugated to a protein of interest using UV-Visible spectrophotometry.
Principle of DOL Calculation
The DOL is determined by measuring the absorbance of the purified conjugate at two specific wavelengths:
-
280 nm: At this wavelength, both the protein (due to aromatic amino acids like tryptophan and tyrosine) and the carboxyfluorescein dye absorb light.[8][9][10][11][12]
-
~494 nm: This is the maximum absorbance wavelength (λmax) for carboxyfluorescein, where the protein's absorbance is negligible.[7][13]
By measuring the absorbance at these two wavelengths and applying the Beer-Lambert law, the concentrations of the protein and the dye in the conjugate can be determined.[8][10][12] A correction factor is necessary to account for the dye's contribution to the absorbance at 280 nm.[5][14][15][16]
Quantitative Data for DOL Calculation
The following table summarizes the essential quantitative data required for the DOL calculation of Carboxyfluorescein-protein conjugates.
| Parameter | Symbol | Value | Reference |
| Molar Extinction Coefficient of Carboxyfluorescein | ε_dye_ | 83,000 M⁻¹cm⁻¹ | [17][18] |
| Maximum Absorbance Wavelength of Carboxyfluorescein | λ_max | ~494 nm | [7][13] |
| Correction Factor for Carboxyfluorescein at 280 nm | CF₂₈₀ | 0.178 | [14][17][18] |
| Molar Extinction Coefficient of Protein | ε_protein | Protein-specific | Must be known or calculated |
Experimental Protocols
This section provides a step-by-step guide for labeling a protein with this compound and subsequently determining the DOL.
Protocol 1: Protein Labeling with this compound
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[19][20]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., gel filtration column like Sephadex G-25)[19]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1][4][22]
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[19][20] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[1][19]
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the NHS ester stock solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point for optimization.[1][19]
-
While gently vortexing, add the calculated volume of the NHS ester stock solution to the protein solution.[19]
-
Incubate the reaction for 1-2 hours at room temperature or overnight on ice, protected from light.[1][19][22]
-
-
Quench the Reaction:
-
Purify the Conjugate:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[5][15][19]
-
Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
-
Protocol 2: DOL Calculation
Materials:
-
Purified Carboxyfluorescein-protein conjugate
-
UV-Visible Spectrophotometer
-
Quartz or suitable plastic cuvettes
Procedure:
-
Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the spectrophotometer to read absorbance at 280 nm and the λ_max_ of carboxyfluorescein (~494 nm).
-
Blank the spectrophotometer with the buffer used for the final conjugate solution.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~494 nm (A_max_). If the absorbance is greater than 2.0, dilute the sample with buffer and re-measure, keeping track of the dilution factor.[5][7][15]
-
-
Calculations:
Step 1: Calculate the concentration of the dye.
-
Molar concentration of dye (M) = A_max_ / (ε_dye_ × path length)
-
Where the path length is typically 1 cm.
-
Step 2: Calculate the concentration of the protein.
-
First, correct the absorbance at 280 nm for the contribution of the dye:
-
Then, calculate the molar concentration of the protein:
-
Molar concentration of protein (M) = Corrected A₂₈₀ / (ε_protein_ × path length)
-
Step 3: Calculate the Degree of Labeling (DOL).
-
DOL = Molar concentration of dye / Molar concentration of protein
-
This simplifies to the final equation: DOL = (A_max_ × ε_protein_) / [(A₂₈₀ - (A_max_ × CF₂₈₀)) × ε_dye_] [19]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of the Degree of Labeling.
Caption: Workflow for DOL determination.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | NHS ester has hydrolyzed. | Prepare the NHS ester stock solution immediately before use in an anhydrous solvent.[19] |
| Buffer contains primary amines. | Exchange the protein into an amine-free buffer like PBS or bicarbonate buffer.[19] | |
| Incorrect pH. | Ensure the reaction buffer pH is between 8.3 and 8.5.[19][20] | |
| Protein Precipitation | Over-labeling of the protein. | Reduce the molar excess of the NHS ester or decrease the reaction time. |
| Inaccurate DOL | Incomplete removal of unreacted dye. | Ensure thorough purification of the conjugate using gel filtration or extensive dialysis.[5][15] |
| Incorrect extinction coefficients or correction factor used. | Use the correct values for the specific dye and protein. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. broadpharm.com [broadpharm.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. repligen.com [repligen.com]
- 9. peakproteins.com [peakproteins.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Understanding A280: When to Use UV Absorbance for Protein Measurement [synapse.patsnap.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 14. Correction Factor [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Correction Factor [Fluorescein] | AAT Bioquest [aatbio.com]
- 17. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]
- 18. 5(6)-FAM, SE [5-(and-6)-Carboxyfluorescein, succinimidyl ester] *CAS 117548-22-8* | AAT Bioquest [aatbio.com]
- 19. benchchem.com [benchchem.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 22. furthlab.xyz [furthlab.xyz]
Application Notes and Protocols for Carboxyfluorescein-PEG12-NHS in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyfluorescein-PEG12-NHS is a fluorescent labeling reagent designed for the covalent modification of biomolecules. It features a bright, green-fluorescent carboxyfluorescein dye, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique combination of components makes it a valuable tool for various applications in live-cell imaging, particularly for the labeling of cell surface proteins. The hydrophilic PEG spacer enhances the water solubility of the molecule, which can be beneficial in aqueous biological buffers.[1]
The primary application of this compound in the context of live-cell imaging is the covalent labeling of primary amines (e.g., on lysine (B10760008) residues) on cell surface proteins.[1][2] This stable labeling allows for the tracking and visualization of cells and their membranes over time. Unlike cell-permeant dyes such as CFDA-SE, which label intracellular proteins, NHS esters that are not cell-permeable are ideal for specifically studying the dynamics of the plasma membrane.[3][4]
Mechanism of Action
The labeling chemistry of this compound is based on the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines.[2] In an aqueous environment at a slightly basic pH (typically 7-9), the NHS ester reacts with the nucleophilic primary amine of a protein to form a stable amide bond. This covalent linkage ensures that the fluorescent dye is securely attached to the cell surface proteins, allowing for long-term imaging studies.[3]
Applications in Live-Cell Imaging
-
Cell Tracking: Labeled cells can be tracked in vitro and in vivo to monitor their migration, proliferation, and differentiation.[4][5][6]
-
Plasma Membrane Dynamics: The specific labeling of the cell surface enables the study of membrane protein trafficking, endocytosis, and cell-cell interactions.[3]
-
High-Content Screening: Uniform and stable cell labeling is advantageous for automated microscopy and high-content analysis platforms used in drug discovery.
-
Flow Cytometry: Labeled cells can be identified and sorted based on their fluorescence intensity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for using this compound in live-cell imaging. Please note that these are starting recommendations, and optimal conditions may vary depending on the cell type and experimental setup.
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1-10 mg/mL in anhydrous DMSO or DMF | Prepare fresh before each use as NHS esters are moisture-sensitive.[7] |
| Final Labeling Concentration | 1.5 - 15 µM | Titration is recommended to find the lowest effective concentration to minimize potential cytotoxicity.[8] |
| Labeling Buffer | PBS or HBSS, pH 7-9 | Amine-free buffers are crucial. A buffer pH of 8.0-8.5 is often optimal for the NHS-ester reaction.[2] |
| Incubation Time | 2 - 60 minutes | Shorter incubation times (e.g., ≤5 min) can minimize dye internalization.[3] Longer times may be needed depending on the cell type and desired labeling intensity. |
| Incubation Temperature | Room Temperature or 37°C | Labeling at room temperature may reduce endocytosis of the labeled proteins.[8][9] |
| Excitation Wavelength (max) | ~495 nm | Compatible with standard FITC/GFP filter sets. |
| Emission Wavelength (max) | ~520 nm |
Experimental Protocols
The following are generalized protocols for labeling live adherent and suspension cells with this compound. It is highly recommended to optimize the dye concentration and incubation time for your specific cell type and application.
Protocol 1: Labeling of Adherent Cells
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Adherent cells cultured in a suitable vessel (e.g., chambered cover glass, multi-well plate)
-
Amine-free buffer (e.g., PBS or HBSS, pH 8.0-8.5)
-
Complete cell culture medium
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. This stock solution should be used immediately.
-
-
Cell Preparation:
-
Culture adherent cells to the desired confluency on a suitable imaging plate.
-
Gently aspirate the culture medium from the cells.
-
Wash the cells twice with pre-warmed, amine-free buffer (e.g., PBS, pH 8.0-8.5).
-
-
Labeling:
-
Prepare the labeling solution by diluting the this compound stock solution in the amine-free buffer to the desired final concentration (e.g., 5 µM).
-
Add the labeling solution to the cells, ensuring the entire surface is covered.
-
Incubate for 2-10 minutes at room temperature, protected from light.[9]
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with complete cell culture medium to quench and remove any unreacted dye.
-
After the final wash, add fresh, pre-warmed complete culture medium to the cells.
-
-
Imaging:
-
The labeled cells are now ready for live-cell imaging using a fluorescence microscope with appropriate filters for fluorescein (B123965) (Excitation/Emission: ~495/520 nm).
-
Protocol 2: Labeling of Suspension Cells
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Suspension cells
-
Amine-free buffer (e.g., PBS or HBSS, pH 8.0-8.5)
-
Complete cell culture medium
-
Microcentrifuge tubes
Procedure:
-
Reagent Preparation:
-
Prepare a fresh stock solution of this compound as described in Protocol 1.
-
-
Cell Preparation:
-
Count the cells and pellet the desired number (e.g., 1 x 10^6 cells) by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in pre-warmed, amine-free buffer (e.g., PBS, pH 8.0-8.5).
-
-
Labeling:
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration. Mix gently by pipetting.
-
Incubate for 5-15 minutes at room temperature or 37°C, with occasional gentle mixing and protected from light.
-
-
Washing:
-
Fill the tube with complete cell culture medium to quench the reaction.
-
Pellet the cells by centrifugation.
-
Resuspend the cells in fresh complete culture medium and repeat the wash step two more times.
-
-
Imaging:
-
After the final wash, resuspend the cells in fresh culture medium and transfer them to a suitable imaging dish or plate for analysis by fluorescence microscopy or flow cytometry.
-
Important Considerations
-
Toxicity: As with any fluorescent dye, it is crucial to assess the potential cytotoxicity of this compound on your specific cell type. This can be done by performing a dose-response experiment and evaluating cell viability and proliferation post-labeling.[8]
-
Phototoxicity: Live-cell imaging involves exposing cells to excitation light, which can be phototoxic. To minimize this, use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio.[10]
-
Buffer Composition: Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the labeling reaction.[7]
-
Dye Stability: NHS esters are susceptible to hydrolysis in aqueous solutions. Therefore, it is essential to prepare the dye stock solution fresh and use it immediately.[7]
References
- 1. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tracking in vivo migration and distribution of antigen-specific cytotoxic T lymphocytes by 5,6-carboxyfluorescein diacetate succinimidyl ester staining during cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A Labeling Strategy for Living Specimens in Long-Term/Super-Resolution Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells [bio-protocol.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Site-Specific Protein Modification using Carboxyfluorescein-PEG12-NHS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone of modern biotechnology and drug development. The ability to attach functional moieties, such as fluorescent probes, to specific locations on a protein enables a deeper understanding of protein function, localization, and interaction dynamics. Carboxyfluorescein-PEG12-NHS is a fluorescent labeling reagent designed for the covalent modification of proteins. It features a bright and well-characterized carboxyfluorescein fluorophore, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester.
The carboxyfluorescein component provides a strong fluorescent signal with excitation and emission maxima around 494 nm and 520 nm, respectively, making it compatible with standard fluorescence microscopy and detection systems. The PEG12 spacer enhances the water solubility of the reagent and the resulting conjugate, minimizing aggregation and preserving the native conformation and function of the labeled protein. The NHS ester group reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a protein, to form a stable amide bond. While this reaction is not inherently site-specific due to the presence of multiple lysine residues in most proteins, strategic control of reaction conditions can favor modification at more accessible or reactive sites, including the N-terminus.
These application notes provide detailed protocols for protein labeling with this compound, characterization of the resulting conjugate, and its application in common research assays.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Weight | ~1073.1 g/mol | [Vendor Data] |
| Excitation Maximum (λex) | ~494 nm | [1] |
| Emission Maximum (λem) | ~520 nm | [Vendor Data] |
| Molar Extinction Coefficient (at λex) | ~68,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (free dye) | ~0.93 | [2] |
| Quantum Yield (protein conjugate) | 0.48 - 0.75 (protein dependent) | [2] |
| Optimal Reaction pH | 8.3 - 8.5 | [3][4] |
Table 2: Typical Labeling Reaction Parameters and Outcomes
| Parameter | Recommended Range | Notes |
| Molar Excess of Dye:Protein | 10:1 to 20:1 | Starting point for optimization; higher ratios may be needed for dilute protein solutions.[5][6] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the labeling reaction over hydrolysis of the NHS ester.[5] |
| Reaction Time | 1 - 4 hours at Room Temperature | Can be extended to overnight at 4°C to minimize hydrolysis.[3] |
| Typical Degree of Labeling (DOL) | 2 - 6 | For antibodies, a DOL in this range is often ideal to avoid self-quenching and loss of biological activity.[7] |
| Conjugate Stability | Stable for months at -20°C | Lyophilized conjugates can be stable for years at 4°C. Avoid repeated freeze-thaw cycles.[8] |
Diagrams
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. seracare.com [seracare.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Carboxyfluorescein-PEG12-NHS to Protein Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of Carboxyfluorescein-PEG12-NHS to your protein of interest.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein?
The optimal molar ratio is highly dependent on the specific protein, its concentration, and the desired degree of labeling (DOL); therefore, it should be determined empirically.[1] A common starting point is a 5- to 50-fold molar excess of the this compound reagent over the protein.[1] For antibodies (e.g., IgG) at a concentration of 1-10 mg/mL, a 15- to 20-fold molar excess is a typical starting point.[2][3]
Q2: What are the most critical parameters to control during the conjugation reaction?
Several factors significantly impact the success of the labeling reaction:
-
pH: The reaction of an NHS ester with primary amines (like the side chain of lysine (B10760008) residues) is strongly pH-dependent. The optimal pH range is typically 7.2 to 8.5.[4][5] A pH of 8.3-8.5 is often recommended as the sweet spot that maximizes the availability of deprotonated primary amines while minimizing the hydrolysis of the NHS ester.[6][7][8]
-
Buffer Composition: It is crucial to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[4] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffers.[2][4][7]
-
Protein Concentration: The concentration of the protein can impact labeling efficiency. A higher protein concentration (generally 1-10 mg/mL) is recommended to favor the reaction with the protein over the competing hydrolysis of the NHS ester.[4][7][8]
-
Molar Ratio: This directly controls the extent of labeling. It is advisable to perform titration experiments with a range of molar ratios to determine the optimal condition for your specific protein.[1]
Q3: How do I determine the efficiency of my labeling reaction?
The efficiency of the labeling reaction is quantified by the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[9][10] The DOL is typically determined using spectrophotometry by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength for carboxyfluorescein (around 494 nm).[9][11] It is essential to remove all non-conjugated dye before measuring the absorbance for an accurate DOL calculation.[9][11]
Q4: What is an ideal Degree of Labeling (DOL)?
The ideal DOL depends on the downstream application. For many applications, a DOL between 2 and 10 is optimal for antibodies.[12]
-
Under-labeling (DOL < 0.5): This can lead to a weak signal-to-noise ratio.[10]
-
Over-labeling (DOL > 10 for antibodies): This can lead to fluorescence quenching (reduced signal) and may negatively impact the protein's biological activity or solubility.[9][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Degree of Labeling (DOL) | Incorrect Buffer pH: If the pH is too low (<7.2), the primary amines on the protein will be protonated and less reactive.[4][5] | Verify that the reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter.[4] |
| Hydrolyzed NHS Ester: The this compound reagent is moisture-sensitive and can hydrolyze over time, rendering it inactive.[2][3] | Use a fresh aliquot of the labeling reagent for each experiment. Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[2] Prepare the dye solution immediately before use in an anhydrous solvent like DMSO or DMF.[8] | |
| Insufficient Molar Ratio: The amount of labeling reagent may be too low to achieve the desired DOL. | Increase the molar excess of the this compound reagent in the reaction. Consider testing a range of ratios (e.g., 10:1, 20:1, 40:1).[8] | |
| Competing Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the NHS ester.[4][7] | Ensure the use of an amine-free buffer such as PBS, sodium bicarbonate, or borate buffer.[4][7] | |
| Low Protein Concentration: Dilute protein solutions can lead to less efficient labeling due to the competing hydrolysis of the NHS ester.[4] | Increase the protein concentration to at least 2 mg/mL if possible.[4][13] | |
| Protein Precipitation During/After Reaction | Over-Labeling: A high degree of labeling can alter the physicochemical properties of the protein, leading to aggregation and precipitation.[1] | Reduce the molar ratio of the this compound reagent to the protein. |
| Solvent Concentration: The organic solvent (DMSO or DMF) used to dissolve the labeling reagent may cause protein precipitation if the final concentration is too high. | Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[1][3] | |
| High Polydispersity (Heterogeneous Product Mixture) | High Molar Ratio: A large excess of the labeling reagent increases the likelihood of multiple lysine residues reacting, leading to a mixture of differently labeled species.[1] | Systematically lower the molar ratio of the this compound reagent to the protein. |
| High pH: A higher pH (>8.5) increases the reactivity of all available primary amines, which can result in a more heterogeneous product mixture.[1] | Perform the reaction at a lower pH within the optimal range (e.g., 7.2-7.5) to decrease the overall reaction rate and potentially improve selectivity.[1] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., gel filtration/desalting column)
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.[4][13]
-
Prepare the Labeling Reagent: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[13]
-
Labeling Reaction: Add the calculated volume of the labeling reagent solution to the protein solution while gently vortexing. A common starting point is a 15-20 fold molar excess of the dye.[2]
-
Incubation: Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[4][8]
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 10-15 minutes.[13]
-
Purification: Remove the unreacted dye and other byproducts by passing the reaction mixture through a gel filtration or desalting column.[7][9]
Protocol 2: Calculation of the Degree of Labeling (DOL)
Procedure:
-
Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (A280) and at the maximum absorbance of carboxyfluorescein (~494 nm, Amax).[9]
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A280 - (Amax * CF)] / ε_protein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye). For fluorescein, this is approximately 0.3.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.[11]
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Amax / ε_dye
-
Where ε_dye is the molar extinction coefficient of carboxyfluorescein at its Amax (approximately 75,000 cm⁻¹M⁻¹).
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Workflow for Protein Labeling with this compound.
Caption: Troubleshooting Logic for Low Degree of Labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 13. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
Technical Support Center: Carboxyfluorescein-PEG12-NHS Conjugation
Welcome to the technical support center for Carboxyfluorescein-PEG12-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for improving conjugation efficiency. Here you will find frequently asked questions (FAQs), a comprehensive troubleshooting guide, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
A1: The optimal pH for NHS ester conjugation reactions is a compromise between maximizing the availability of reactive (deprotonated) primary amines on your target molecule and minimizing the hydrolysis of the NHS ester.[1] Generally, a pH range of 7.2 to 8.5 is recommended.[2][3][] At a pH below 7, the reaction rate slows considerably as most primary amines are protonated and non-nucleophilic.[1] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the conjugation reaction.[1][5]
Q2: What buffers should I use for the conjugation reaction?
A2: It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[3][6] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES at a concentration of 0.1 M.[2][7] Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) in the reaction mixture itself, although they can be used to quench the reaction.[2][3]
Q3: How can I prevent the hydrolysis of my this compound ester?
A3: Hydrolysis is a major competing reaction that reduces conjugation efficiency.[2][5] To minimize hydrolysis:
-
Control pH: Keep the reaction pH within the optimal 7.2-8.5 range.[1][3]
-
Temperature: Perform the reaction at room temperature for 30-60 minutes or at 4°C for 2 to 4 hours, or even overnight.[2][3][6] Lower temperatures slow down the rate of hydrolysis.[5]
-
Reagent Preparation: Dissolve the this compound ester in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[2][6] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[6]
-
Concentration: Use a higher concentration of your target molecule to favor the conjugation reaction over hydrolysis.[]
Q4: What is the purpose of quenching the reaction, and what should I use?
A4: Quenching stops the conjugation reaction by consuming any unreacted this compound ester.[8] This is important to prevent further, unwanted labeling of your molecule or other molecules in subsequent steps.[8] Common quenching agents are buffers containing primary amines, such as Tris or glycine, added to a final concentration of 20-50 mM.[3][9]
Q5: How do I remove unreacted this compound from my sample?
A5: After quenching, unreacted label and byproducts can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[3][10]
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect Buffer: Use of amine-containing buffers (e.g., Tris, glycine). | Buffer exchange your sample into an amine-free buffer like PBS, HEPES, or bicarbonate (pH 7.2-8.5).[3][6] |
| Suboptimal pH: Reaction pH is too low (<7.0) or too high (>9.0). | Verify the pH of your reaction buffer with a calibrated pH meter and adjust to the 7.2-8.5 range.[3] | |
| Hydrolyzed NHS Ester: The reagent was exposed to moisture or stored improperly. | Always use freshly dissolved this compound.[6] Store the solid reagent desiccated at -20°C.[3][6] Equilibrate the vial to room temperature before opening to prevent condensation.[6] | |
| Low Reactant Concentration: Dilute protein or reagent concentrations favor hydrolysis. | Increase the concentration of your target molecule and/or the molar excess of the this compound ester.[3] | |
| High Background/ Non-specific Staining | Excess Unreacted Dye: Incomplete removal of the free dye after conjugation. | Improve the purification step. Use a desalting column with the appropriate size exclusion limit or increase the duration and frequency of dialysis.[3] |
| Over-labeling: Using a large excess of the NHS ester can lead to labeling of unintended sites. | Optimize the molar ratio of the NHS ester to your target molecule. Start with a lower ratio and titrate up. | |
| Precipitation of Sample | Organic Solvent: The final concentration of DMSO or DMF is too high. | Ensure the volume of the dissolved NHS ester solution does not exceed 10% of the total reaction volume.[2][6] |
| Protein Instability: The protein is not stable under the reaction conditions (pH, temperature). | Perform the reaction at a lower temperature (4°C). Ensure the pH is within the stable range for your specific protein. |
Quantitative Data Summary
The efficiency of NHS ester reactions is highly dependent on pH and temperature, primarily due to the competing hydrolysis reaction.
Table 1: Effect of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [2][5] |
| 8.0 | Room Temp | 210 minutes | [11][12] |
| 8.5 | Room Temp | 180 minutes | [11][12] |
| 8.6 | 4 | 10 minutes | [2][5] |
| 9.0 | Room Temp | 125 minutes | [11][12] |
Note: Half-life can vary depending on the specific NHS ester and buffer composition.
Experimental Protocols & Visualizations
General Experimental Protocol for Protein Conjugation
This protocol provides a starting point for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4)
-
This compound ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a known concentration. If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[6]
-
Calculate Reagent Volumes: Determine the volume of the NHS ester solution needed to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[6]
-
Conjugation Reaction: Add the calculated volume of the NHS ester solution to the protein solution. Ensure the final concentration of the organic solvent is below 10%. Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C with gentle stirring.[6]
-
Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.[3] Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted label and byproducts by passing the reaction mixture through a desalting column or by dialyzing against an appropriate storage buffer.[3]
-
Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the fluorescein (B123965) (at ~494 nm) and the protein (at ~280 nm).
Visualizations
Caption: Workflow for this compound conjugation.
Caption: Reaction pathways for NHS ester conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. blog.truegeometry.com [blog.truegeometry.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Troubleshooting low labeling efficiency with NHS esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My labeling efficiency is very low. What are the potential causes and how can I improve it?
Low labeling efficiency is a common issue that can stem from several factors related to the reaction conditions and the reagents used. Here’s a breakdown of the most frequent culprits and how to address them:
-
Suboptimal pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically 7.2-8.5, with pH 8.3-8.5 often recommended for efficient labeling.[1][2][3] At a lower pH, the primary amine groups on your protein are protonated (-NH3+) and thus are not available to react with the NHS ester.[2][4] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction.[2][4][5]
-
Solution: Verify the pH of your reaction buffer using a calibrated pH meter and ensure it is within the optimal range.
-
-
Inappropriate Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), will compete with your target molecule for the NHS ester, leading to significantly reduced labeling efficiency.[2][5]
-
Solution: Use an amine-free buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[1][5]
-
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that renders the labeling reagent inactive. The rate of hydrolysis increases with pH.[5][6]
-
Low Reactant Concentration: Low concentrations of your protein or the NHS ester can lead to less efficient labeling, as the competing hydrolysis reaction becomes more prominent.[2][]
-
Solution: Increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended) and/or the molar excess of the NHS ester.[2]
-
-
Poor Solubility of NHS Ester: Many non-sulfonated NHS esters are not readily soluble in aqueous buffers.[5]
-
Solution: Dissolve the NHS ester in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture.[3][5] Ensure the final concentration of the organic solvent in the reaction does not exceed 10%.[3]
-
-
Inaccessible Amine Groups: The primary amines (N-terminus and lysine (B10760008) residues) on your protein may be inaccessible due to the protein's tertiary structure, leading to poor labeling.[2]
-
Solution: If you have structural information about your protein, you can assess the accessibility of lysine residues. If accessibility is a problem, alternative labeling chemistries may be required.
-
Q2: What is the optimal pH for NHS ester labeling and why is it so important?
The optimal pH for NHS ester labeling reactions is between 8.0 and 8.5.[4] This pH range represents a crucial balance between two competing factors:
-
Amine Reactivity: For the labeling reaction to proceed, the primary amine groups on the protein must be in a deprotonated, nucleophilic state (-NH2). At a pH below 8, a significant portion of these amines will be protonated (-NH3+), making them unreactive towards the NHS ester.[4][8]
-
NHS Ester Stability: NHS esters are prone to hydrolysis, a reaction with water that inactivates the dye. The rate of this hydrolysis reaction increases significantly as the pH rises.[4]
Therefore, a pH of 8.3 is often recommended as an ideal starting point for most proteins, as it provides a good compromise between maximizing amine reactivity and minimizing NHS ester hydrolysis.[4]
Q3: Which buffers should I use for my labeling reaction, and which should I avoid?
The choice of buffer is critical for a successful NHS ester labeling reaction.
-
Recommended Buffers: Amine-free buffers are essential. Good choices include:
-
Buffers to Avoid: Buffers containing primary amines must be avoided as they will compete with the target protein for reaction with the NHS ester.[2] These include:
Q4: My protein precipitates after labeling. What can I do?
Protein precipitation after labeling can be caused by over-labeling. The addition of too many label molecules can alter the protein's solubility characteristics.[2]
-
Solution: Reduce the molar excess of the NHS ester in the reaction to decrease the degree of labeling. You can perform a series of small-scale labeling experiments with varying molar ratios of NHS ester to protein to find the optimal ratio that provides sufficient labeling without causing precipitation.[9]
Q5: How can I determine the efficiency of my labeling reaction?
The efficiency of a labeling reaction is typically expressed as the Degree of Labeling (DOL), which is the molar ratio of the label to the protein. A common method to determine the DOL is through spectrophotometry.[2] This involves measuring the absorbance of the labeled protein solution at two wavelengths:
-
At 280 nm (A280), which corresponds to the protein absorbance.
-
At the maximum absorbance wavelength of the label (A_max).
The DOL can then be calculated using the Beer-Lambert law and a correction factor for the label's absorbance at 280 nm.[2]
Quantitative Data Summary
The success of a protein labeling experiment with NHS esters is dependent on several key parameters. The following tables summarize the recommended conditions and the stability of NHS esters.
Table 1: Recommended Reaction Conditions for Optimal NHS Ester Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[3] | The optimal pH is between 8.3 and 8.5.[1][4] At lower pH, the amine is protonated and unreactive; at higher pH, hydrolysis of the NHS ester is a significant competing reaction.[2][4] |
| Protein Concentration | 1 - 10 mg/mL[3] | Higher protein concentrations can improve labeling efficiency.[3] A concentration of at least 2 mg/mL is recommended.[2] |
| Temperature | 4°C to Room Temperature[2] | Reactions are typically performed for 1-4 hours at room temperature or overnight at 4°C.[2][3] Lower temperatures can minimize hydrolysis but may require longer incubation times.[2] |
| Molar Excess of NHS Ester | Varies (e.g., 8:1 to 20:1)[1][10] | The optimal molar ratio of NHS ester to protein depends on the protein and the desired degree of labeling. It is often necessary to optimize this parameter experimentally.[9] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF[3] | NHS esters are often not soluble in aqueous solutions and should be dissolved in an organic solvent before addition to the reaction.[5] |
Table 2: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours[5][6] |
| 8.6 | 4°C | 10 minutes[5][6] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
General Protocol for Protein Labeling with NHS Esters
This protocol provides a general guideline for labeling proteins with NHS esters. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)[2]
-
NHS ester label[2]
-
Anhydrous DMSO or DMF[3]
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[1][2]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) (optional)[2]
-
Desalting column or dialysis cassette for purification[2]
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to 1-10 mg/mL.[3]
-
Prepare the NHS Ester Solution: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.[3]
-
Perform the Labeling Reaction:
-
Add the calculated amount of the NHS ester stock solution to the protein solution.
-
Gently mix the reaction mixture.
-
Incubate at room temperature for 1-4 hours or at 4°C overnight.[3] If the label is light-sensitive, protect the reaction from light.
-
-
Quench the Reaction (Optional): To stop the labeling reaction, a quenching reagent such as Tris or glycine can be added to react with any unreacted NHS ester.[5]
-
Purify the Labeled Protein: Remove the unreacted label and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][2]
-
Characterize and Store: Determine the concentration of the labeled protein and the degree of labeling (DOL).[2] Store the labeled protein under appropriate conditions, often at 4°C for short-term storage or -20°C to -80°C for long-term storage.[11]
Visualizations
The following diagrams illustrate the key chemical reaction and a logical workflow for troubleshooting common issues.
Caption: Chemical reaction of an NHS ester with a primary amine.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 8. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
Preventing hydrolysis of Carboxyfluorescein-PEG12-NHS during labeling
This technical support guide provides researchers, scientists, and drug development professionals with detailed information to prevent the hydrolysis of Carboxyfluorescein-PEG12-NHS during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent labeling reagent. It consists of a carboxyfluorescein fluorophore attached to a twelve-unit polyethylene (B3416737) glycol (PEG) spacer, which is terminated with an N-hydroxysuccinimide (NHS) ester.[1][2] This reagent is designed to covalently attach the fluorescein (B123965) label to primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on proteins, antibodies, and other biomolecules.[1][3][][5][6] The hydrophilic PEG spacer helps to increase the solubility of the labeled molecule in aqueous solutions.[1]
Q2: What is NHS ester hydrolysis and why is it a problem?
N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis, a chemical reaction where the ester group reacts with water.[][7][8][9] This reaction cleaves the NHS group, leaving a carboxyl group in its place. The resulting carboxyl-fluorescein-PEG12 is no longer reactive with primary amines and thus cannot label your target molecule.[9] This competing hydrolysis reaction reduces the efficiency of your labeling experiment, leading to a lower yield of the desired fluorescently-labeled conjugate.[7][8][9][10]
Q3: What are the critical factors that influence the rate of NHS ester hydrolysis?
The primary factors that affect the rate of hydrolysis are:
-
pH: The rate of hydrolysis significantly increases with higher pH.[7][8][9]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[10]
-
Buffer Composition: The presence of nucleophiles, including primary amines, in the buffer can compete with the desired labeling reaction.[10][11][12][13][14]
-
Moisture: NHS esters are highly sensitive to moisture.[6][15][16][17][18] Proper storage and handling are crucial to prevent premature hydrolysis.
Q4: What is the optimal pH for labeling with this compound?
The optimal pH for labeling with NHS esters is a compromise between maximizing the reactivity of the target primary amines and minimizing the rate of hydrolysis.[9] For most applications, a pH range of 7.2 to 8.5 is recommended.[7][10] A pH of 8.3-8.5 is often cited as optimal for achieving a high labeling efficiency.[11][12][19][20]
Q5: What type of buffer should I use for the labeling reaction?
It is critical to use a buffer that is free of primary amines.[6][10][12][14] Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with your target molecule for reaction with the NHS ester, significantly reducing your labeling efficiency.[10][14] Recommended buffers include:
-
0.1 M Borate (B1201080) Buffer, pH 8.0-8.5[7]
-
HEPES Buffer, pH 7.2-8.5[7]
Q6: How should I prepare and store my this compound?
This compound is moisture-sensitive and should be stored at -20°C in a desiccated environment.[10][16][22] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[6][17] For the labeling reaction, it is highly recommended to dissolve the NHS ester in an anhydrous (dry) organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), immediately before use.[3][11][12][14][19][23] Do not prepare aqueous stock solutions of the NHS ester for storage, as it will rapidly hydrolyze.[6][11]
Troubleshooting Guide
This guide addresses common issues encountered during labeling with this compound, with a focus on preventing hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolysis of NHS Ester: The NHS ester has been prematurely hydrolyzed by moisture or inappropriate buffer conditions. | - Ensure the this compound has been stored properly in a desiccated environment at -20°C. - Allow the reagent vial to come to room temperature before opening. - Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. - Use a fresh, amine-free buffer at the optimal pH (7.2-8.5).[10] |
| Incorrect Buffer pH: The pH of the reaction buffer is too low (protonating the amines) or too high (accelerating hydrolysis). | - Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is typically 8.3-8.5.[11][20] | |
| Amine-Containing Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule. | - Switch to a recommended amine-free buffer such as phosphate, bicarbonate, or borate buffer.[7][11][12] | |
| Low Protein Concentration: A low concentration of the target molecule can favor the competing hydrolysis reaction. | - Increase the concentration of your protein in the reaction mixture. A concentration of 1-10 mg/mL is often recommended.[11] | |
| No Labeling Detected | Complete Hydrolysis of NHS Ester: The reagent was fully hydrolyzed before or during the reaction. | - Review all the points under "Low Labeling Efficiency" related to hydrolysis. - Test the activity of your NHS ester if you suspect it has degraded. |
| Inactive Protein: The primary amines on your protein are not accessible or have been modified. | - Ensure your protein is properly folded and that lysine residues are accessible. - Confirm the purity of your protein. | |
| Inconsistent Labeling Results | Variable Reaction Conditions: Inconsistent pH, temperature, or incubation times are leading to variable results. | - Standardize your protocol. Carefully control the pH, temperature, and incubation time for each reaction. |
| Degradation of NHS Ester Stock: If a stock solution in DMSO/DMF is used over time, it may degrade. | - For best results, prepare a fresh solution of the NHS ester for each experiment.[20] A DMSO stock solution can be stored at -20°C for a limited time (1-2 months), but fresh is always preferable.[11] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The following table summarizes the half-life of a typical NHS ester at different pH values and temperatures.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[7][8] |
| 8.6 | 4 | 10 minutes[7][8] |
| 9.0 | 4 | < 10 minutes[17] |
Experimental Protocols
Protocol for Labeling a Protein with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein and desired degree of labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[11]
-
If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[14] Vortex briefly to ensure it is fully dissolved.
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the this compound solution. A molar excess of 8-10 fold of the dye to the protein is a good starting point for mono-labeling.[11][19]
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound solution.
-
Incubate the reaction at room temperature for 1-4 hours or on ice overnight.[11][19] Protect the reaction from light.
-
-
Quench the Reaction:
-
Purify the Labeled Protein:
-
Determine the Degree of Labeling (DOL):
-
Quantify the labeling efficiency by measuring the absorbance of the labeled protein at both 280 nm (for the protein) and the absorbance maximum of fluorescein (~494 nm).
-
Visualizations
Caption: Competing reactions of NHS ester aminolysis and hydrolysis.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biotium.com [biotium.com]
- 5. 5(6)-Carboxyfluorescein, NHS ester (CAS 17548-22-8) | Abcam [abcam.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Мечение активированными эфирами биомолекул, содержащих первичные аминогруппы [ru.lumiprobe.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. broadpharm.com [broadpharm.com]
- 19. interchim.fr [interchim.fr]
- 20. benchchem.com [benchchem.com]
- 21. NHS ester protocol for labeling proteins [abberior.rocks]
- 22. empbiotech.com [empbiotech.com]
- 23. glenresearch.com [glenresearch.com]
- 24. blog.truegeometry.com [blog.truegeometry.com]
Technical Support Center: Carboxyfluorescein-PEG12-NHS Labeling Reactions
Welcome to the technical support center for Carboxyfluorescein-PEG12-NHS labeling reactions. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully conjugating this reagent to primary amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
The optimal pH for reacting this compound with primary amines (e.g., lysine (B10760008) residues on proteins) is between 8.3 and 8.5.[1][2][3] This pH range offers a crucial balance: it is high enough to ensure that a significant portion of the primary amines on the target molecule are deprotonated and thus nucleophilic, while still being low enough to minimize the rapid hydrolysis of the NHS ester.[4][5]
Q2: What happens if the pH is too low or too high?
-
Low pH (below 7.2): At a lower pH, primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down or preventing the labeling reaction.[1][4]
-
High pH (above 9.0): At a higher pH, the rate of NHS ester hydrolysis increases dramatically, where the ester is cleaved by water, making it inactive for conjugation.[4][6] This competing reaction reduces the overall yield of the desired labeled product.[1]
Q3: Which buffers are recommended for the labeling reaction?
Amine-free buffers are essential to prevent the buffer from competing with the target molecule for reaction with the NHS ester.[7] Recommended buffers include:
-
0.1 M sodium phosphate (B84403) buffer (pH 8.3-8.5)[1]
-
50 mM sodium borate (B1201080) buffer (pH 8.5)[8]
Buffers containing primary amines, such as Tris, should be avoided.[7]
Q4: How does the PEG12 linker in this compound affect the labeling reaction?
The hydrophilic Polyethylene Glycol (PEG) spacer arm increases the solubility of the reagent in aqueous media.[9] This can be advantageous when labeling proteins that are sensitive to organic solvents.
Troubleshooting Guide
Problem 1: Low Labeling Efficiency
| Possible Cause | Troubleshooting Steps |
| Incorrect Buffer pH | Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 8.3-8.5.[10] |
| Hydrolysis of NHS Ester | Prepare the this compound solution immediately before use. Avoid storing it in aqueous solutions.[11] If hydrolysis is suspected, consider performing the reaction at 4°C overnight to slow down the hydrolysis rate.[10] |
| Presence of Amine-Containing Buffers or Contaminants | Ensure your protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column before starting the labeling reaction.[12] |
| Insufficient Molar Excess of Labeling Reagent | Increase the molar ratio of this compound to your target molecule. A 15- to 20-fold molar excess is a common starting point for antibodies.[8] |
Problem 2: Protein Precipitation After Labeling
| Possible Cause | Troubleshooting Steps |
| Over-labeling | The addition of too many hydrophobic carboxyfluorescein molecules can alter the protein's solubility. Reduce the molar excess of the NHS ester in the reaction.[10] |
| Change in Protein's Net Charge | Over-labeling can change the protein's isoelectric point (pI), leading to precipitation. Shorten the incubation time to limit the extent of the reaction.[10] |
Quantitative Data
The efficiency of this compound labeling is a trade-off between the rate of the desired amidation reaction and the competing hydrolysis of the NHS ester. The following tables summarize the effect of pH on these two competing reactions.
Table 1: Half-life of NHS Esters at Various pH Values
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4 - 5 hours | [4][6] |
| 8.0 | Room Temperature | ~1 hour | [13] |
| 8.6 | 4 | 10 minutes | [4][6] |
| 9.0 | Room Temperature | ~10 minutes | [14] |
Table 2: Comparison of Amidation and Hydrolysis Reaction Rates
This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values for a model NHS ester. While hydrolysis increases with pH, the amidation reaction is more significantly accelerated within the optimal pH range, leading to a higher yield of the conjugate.
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
| Data from a study on a porphyrin-NHS ester.[4][14] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[10]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. Adjust the protein concentration to 2-10 mg/mL.[1]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[10]
-
Perform the Labeling Reaction: Add the dissolved this compound to the protein solution. A molar excess of 8- to 20-fold of the NHS ester to the protein is a common starting point.[10]
-
Incubate: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the Conjugate: Remove the unreacted label and byproducts by passing the reaction mixture through a desalting column.
-
Determine the Degree of Labeling (DOL): The DOL can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the carboxyfluorescein (at its maximum absorbance wavelength).
-
Store the Labeled Protein: Store the purified conjugate at 4°C or -20°C, protected from light.
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. This compound - CD Bioparticles [cd-bioparticles.net]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Removing unconjugated Carboxyfluorescein-PEG12-NHS from a sample
This guide provides troubleshooting advice and detailed protocols for removing unconjugated Carboxyfluorescein-PEG12-NHS ester from your sample after a labeling reaction. Efficient removal of free dye is critical for accurate downstream analysis and application.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it crucial to remove unconjugated this compound? Removing excess, unreacted dye is essential for several reasons. Firstly, its presence can lead to high background signals in fluorescence-based assays, reducing sensitivity and accuracy. Secondly, it interferes with the accurate determination of the degree of labeling (DOL), a critical quality attribute of the conjugate. Finally, for therapeutic applications, residual unconjugated reagents must be cleared to ensure product purity and safety.
Q2: How can I quench the labeling reaction before purification? The amine-reactive NHS ester is susceptible to hydrolysis, but the reaction can be actively stopped or "quenched" by adding a compound with a primary amine. Common quenching buffers include Tris (e.g., 25-100 mM final concentration) or glycine.[1][2] This step ensures that no further labeling occurs during the purification process.
Q3: My labeled protein precipitated out of solution. What went wrong? Protein precipitation during or after labeling is often a sign of over-labeling. Modifying too many surface lysines can alter the protein's isoelectric point and solubility characteristics.[3] To prevent this, consider reducing the molar excess of the this compound reagent in your next labeling reaction.[3]
Q4: My antibody lost its binding activity after labeling. Can this be fixed? This issue typically arises when primary amines (lysine residues) within the antigen-binding site (paratope) are modified by the NHS ester, sterically hindering its interaction with the target antigen.[3] Unfortunately, this is an irreversible modification. To avoid this, you can try reducing the molar excess of the labeling reagent to decrease the probability of modifying the binding site.
Q5: Which purification method is the best choice for my experiment? The optimal method depends on your sample volume, concentration, required purity, and available equipment.[4]
-
Spin Columns (SEC): Ideal for rapid purification of small-volume samples (< 2.5 mL).[4]
-
Dialysis: A simple method for buffer exchange and purification, suitable for a range of volumes but is typically a slower process.[4]
-
Size Exclusion Chromatography (LC): Provides high-resolution separation for achieving high purity and is suitable for analytical and preparative scales.[][6]
-
Tangential Flow Filtration (TFF): An efficient and scalable method for concentrating and purifying larger volumes, often used in process development and manufacturing.[7][8]
Q6: I used a spin column, but I still have free dye in my sample. Why? This can happen if the column capacity is exceeded. Ensure your sample volume does not exceed the manufacturer's recommendation, typically 10-15% of the total column bed volume.[4] For some dyes, a second pass through the column may be necessary to achieve complete removal.[9]
Q7: My protein recovery after purification is very low. What are the common causes? Low recovery can result from several factors depending on the method. Non-specific binding of the protein to the chromatography resin or dialysis membrane can occur. Ensure the materials are compatible with your protein. In TFF, improper membrane selection or operating pressures can lead to product loss.[10] For all methods, minimize the number of transfer steps and be aware that some protein loss due to adherence to surfaces is common.[11]
Comparison of Purification Methods
The table below summarizes the key parameters of common methods used to remove unconjugated this compound.
| Feature | Dialysis | Size Exclusion Chromatography (Spin Column) | Size Exclusion Chromatography (LC System) | Tangential Flow Filtration (TFF) |
| Principle | Diffusion across a semi-permeable membrane based on a concentration gradient.[4] | Separation based on hydrodynamic size; large molecules elute first.[][12] | High-resolution separation based on hydrodynamic size.[][12] | Size-based separation via a membrane with tangential flow to minimize fouling.[7] |
| Typical Sample Volume | 0.1 mL - 100 mL | 0.1 mL - 2.5 mL | 20 µL - 100s of mL | 10 mL - 1000s of L[8] |
| Processing Time | 4 hours - 48 hours (multiple buffer changes required)[4][13] | < 15 minutes | 30 minutes - 2 hours | 1 - 4 hours |
| Typical Recovery | > 90% | > 95% | > 90% | > 95% |
| Key Considerations | Slow process. Risk of sample dilution. Requires large buffer volumes.[4] | Fast and easy for small scales. Resin is single-use.[9] | High resolution and purity. Requires dedicated chromatography equipment. | Highly scalable and rapid. Requires system setup and optimization. |
Experimental Protocols
Protocol 1: Removal by Dialysis
This method is suitable for removing small molecules from macromolecules based on differential diffusion across a semi-permeable membrane.
Materials:
-
Labeled protein sample
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10 kDa for most proteins.[4]
-
Dialysis clips
-
Large beaker (e.g., 1-2 L)
-
Dialysis buffer (e.g., PBS, pH 7.4). The buffer volume should be at least 200-500 times the sample volume.[4]
-
Stir plate and stir bar
Methodology:
-
Prepare Dialysis Membrane: Cut the required length of tubing and hydrate (B1144303) it in dialysis buffer for at least 5-10 minutes.[13]
-
Load Sample: Secure one end of the tubing with a clip. Pipette your labeled sample into the open end, leaving about 25% of the volume as headspace to allow for potential volume increase.[13]
-
Seal and Dialyze: Remove excess air and seal the second end with another clip. Submerge the sealed dialysis bag in a beaker with the dialysis buffer.
-
Stir: Place the beaker on a stir plate and add a stir bar. Stir gently at 4°C to facilitate diffusion.[4]
-
Buffer Exchange: Dialyze for at least 2 hours. For complete removal, perform at least three buffer changes. An overnight dialysis step after the final buffer change is often recommended for complete removal of the free dye.[4]
-
Sample Recovery: Carefully remove the dialysis bag, dry the exterior, and pipette the purified sample into a clean tube.
Protocol 2: Removal by Size Exclusion Chromatography (Spin Column)
This is a rapid method for cleaning up small sample volumes.
Materials:
-
Labeled protein sample
-
Desalting spin column (e.g., Sephadex™ G-25) with an appropriate MWCO for your protein.[4]
-
Microcentrifuge collection tubes
-
Purification buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
Methodology:
-
Prepare the Column: Remove the column's bottom cap and loosen the top cap. Place the column into a collection tube.
-
Equilibrate: Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer. Discard the flow-through. Add 300-500 µL of purification buffer to the top of the resin and centrifuge again. Repeat this step 2-3 times to fully equilibrate the column.
-
Load Sample: After discarding the final equilibration buffer wash, place the spin column into a new, clean collection tube. Carefully apply your sample to the center of the resin bed.
-
Elute Protein: Centrifuge the column at 1,000 x g for 2 minutes. The purified, labeled protein will be in the collection tube. The unconjugated dye will remain in the resin.[4]
-
Store: Store the purified protein protected from light at 4°C.
Protocol 3: Removal by Tangential Flow Filtration (TFF)
TFF is an efficient method for concentrating, desalting, and purifying biomolecules, and is readily scalable.
Materials:
-
TFF system (pump, reservoir, pressure gauges, tubing)
-
TFF membrane cassette or hollow fiber module with an appropriate Nominal Molecular Weight Limit (NMWL). For retaining a protein, choose an NMWL that is 3 to 5 times smaller than the molecular weight of your protein.[10]
-
Labeled protein sample
-
Diafiltration buffer (e.g., PBS, pH 7.4)
Methodology:
-
System Setup: Assemble the TFF system according to the manufacturer's instructions.
-
Membrane Conditioning: Flush the system and membrane with purified water and then with the diafiltration buffer to remove any storage agents and to equilibrate the membrane.
-
Load Sample: Add your labeled sample to the feed reservoir.
-
Concentration (Optional): Begin recirculating the sample through the system. Apply pressure to force the buffer and unconjugated dye (permeate) through the membrane, thereby concentrating the retained labeled protein (retentate).
-
Diafiltration: Once the sample is concentrated to its initial volume (or a desired smaller volume), begin adding diafiltration buffer to the reservoir at the same rate that permeate is being removed. This process, known as constant-volume diafiltration, washes the unconjugated dye out of the sample.
-
Process Completion: Continue diafiltration for 5-7 diavolumes (a diavolume is the volume of the retentate) to ensure >99.5% removal of the initial small molecule.
-
Sample Recovery: Once diafiltration is complete, stop the pump and recover the purified, concentrated labeled protein from the reservoir and tubing.
Visualized Workflows and Decision Guide
Caption: Workflow for removing unconjugated dye using dialysis.
Caption: Principle of Size Exclusion Chromatography (SEC) for purification.
Caption: Diagram of a Tangential Flow Filtration (TFF) system.
Caption: Decision guide for selecting the appropriate purification method.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 6. Chromatogram Detail [sigmaaldrich.com]
- 7. repligen.com [repligen.com]
- 8. pall.com [pall.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. maestro.my.site.com [maestro.my.site.com]
- 11. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
Issues with Carboxyfluorescein-PEG12-NHS solubility in aqueous buffers
Welcome to the technical support center for Carboxyfluorescein-PEG12-NHS. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescent labeling reagent. It consists of a carboxyfluorescein dye, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester functional group. The NHS ester reacts with primary amines (e.g., on proteins, peptides, or other molecules) to form a stable amide bond, covalently attaching the fluorescent label. The hydrophilic PEG spacer is designed to increase the solubility of the reagent and the resulting conjugate in aqueous buffers[1]. It is commonly used for labeling biomolecules for applications such as fluorescence microscopy, flow cytometry, and immunoassays[2].
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: While the PEG spacer enhances water solubility compared to non-PEGylated fluorescein (B123965) NHS esters, complete solubility in purely aqueous buffers can still be challenging[1]. Non-sulfonated NHS-ester reagents are often water-insoluble and require initial dissolution in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture[3][4][5]. For sparingly soluble carboxyfluorescein compounds, a common technique is to first dissolve the compound in an organic solvent like ethanol (B145695) and then dilute it with the aqueous buffer[6].
Q3: What are the optimal buffer conditions for labeling with this compound?
A3: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range for the labeling reaction is typically between 7.2 and 8.5[3][7]. A commonly recommended buffer is 0.1 M sodium bicarbonate at pH 8.3-8.5[5]. Other suitable buffers include phosphate-buffered saline (PBS), borate, and carbonate-bicarbonate buffers[3][7]. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester, significantly reducing labeling efficiency[7][8][9].
Q4: How should I store this compound?
A4: this compound is moisture-sensitive[9][10]. It should be stored at -20°C, protected from light, and kept in a desiccated environment to prevent hydrolysis of the NHS ester[9]. Before opening the vial, it is essential to allow it to equilibrate to room temperature to avoid moisture condensation[4][9].
Q5: My labeling efficiency is low. What could be the cause?
A5: Low labeling efficiency can result from several factors:
-
Hydrolysis of the NHS ester: This can happen if the reagent has been improperly stored or if the reaction conditions are not optimal (e.g., pH is too high)[3][5].
-
Interfering substances in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule[7][9].
-
Insufficient reagent: The molar excess of the NHS ester to the target molecule may need to be optimized[8].
-
Inaccessible primary amines on the target molecule: Steric hindrance can prevent the NHS ester from reaching the primary amines on your protein of interest[7].
-
Dilute protein solution: The hydrolysis of the NHS ester is more pronounced in dilute protein solutions. In more concentrated protein solutions, the desired acylation reaction is favored[9].
Troubleshooting Guide
Issue 1: Poor Solubility of this compound
| Symptom | Possible Cause | Suggested Solution |
| Reagent does not dissolve in aqueous buffer. | The compound has limited solubility in purely aqueous solutions. | 1. Prepare a stock solution in a water-miscible organic solvent such as high-quality, amine-free DMF or DMSO[4][5]. 2. Add the stock solution dropwise to your aqueous reaction buffer while vortexing. The final concentration of the organic solvent in the reaction mixture should typically be kept low (e.g., <10%). |
| Precipitate forms after adding the reagent to the buffer. | The concentration of the reagent exceeds its solubility limit in the final buffer composition. | 1. Increase the proportion of organic solvent, if permissible for your experiment. 2. Decrease the final concentration of the this compound. 3. Ensure the buffer is well-mixed during the addition of the reagent. |
Issue 2: Low Labeling Efficiency or No Labeling
| Symptom | Possible Cause | Suggested Solution |
| Low or no fluorescence signal from the labeled molecule. | Hydrolyzed NHS Ester: The reagent is no longer active due to exposure to moisture or prolonged storage in solution[4][9]. | 1. Always use freshly prepared solutions of this compound. Do not store it in aqueous solutions[5][9]. 2. Ensure the solid reagent is stored properly at -20°C under desiccated conditions. 3. Allow the vial to warm to room temperature before opening to prevent condensation[4]. |
| Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule[7][9]. | 1. Exchange the buffer to a non-amine-containing buffer like PBS, borate, or carbonate-bicarbonate at a pH of 7.2-8.5[3][7]. | |
| Suboptimal pH: The pH of the reaction buffer is too low, leading to protonation of the primary amines, or too high, causing rapid hydrolysis of the NHS ester[5]. | 1. Adjust the pH of the reaction buffer to the optimal range of 8.3-8.5[5]. | |
| Insufficient Molar Excess: The amount of labeling reagent is not sufficient to achieve the desired degree of labeling. | 1. Increase the molar excess of this compound to your target molecule. Empirical optimization may be required[8]. |
Experimental Protocols
Protocol for Dissolving this compound
-
Equilibrate the Reagent: Remove the vial of this compound from storage at -20°C and allow it to warm to room temperature for at least 20 minutes before opening. This is critical to prevent moisture condensation inside the vial, which can hydrolyze the NHS ester[4][9].
-
Prepare a Stock Solution: Add a small volume of anhydrous, amine-free DMSO or DMF to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL)[10]. Mix well by vortexing until all the solid is dissolved.
-
Use Immediately: This stock solution should be prepared immediately before use. Do not store the stock solution, especially in aqueous buffers, as the NHS ester will hydrolyze[9].
General Protein Labeling Protocol
-
Prepare the Protein: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL[5][10]. If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using dialysis or a desalting column.
-
Calculate Reagent Amount: Determine the required amount of this compound. A 10- to 20-fold molar excess of the dye to the protein is a common starting point for optimization[9].
-
Perform the Labeling Reaction: While gently vortexing the protein solution, add the calculated volume of the freshly prepared this compound stock solution.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, protected from light[5]. The optimal time may need to be determined empirically.
-
Purify the Conjugate: Remove the unreacted dye and byproducts (like N-hydroxysuccinimide) from the labeled protein. This is typically done using size-exclusion chromatography (e.g., a desalting column) or dialysis[9].
Quantitative Data Summary
| Parameter | Value / Range | Notes |
| Optimal Reaction pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | The rate of hydrolysis of the NHS ester increases significantly at higher pH values[3][5]. |
| Recommended Buffers | PBS, Borate, Carbonate-Bicarbonate | Avoid buffers containing primary amines (e.g., Tris, Glycine)[3][7]. |
| Solvents for Stock Solution | Anhydrous DMSO or DMF | NHS esters are often insoluble in purely aqueous solutions[3][4][5]. |
| Half-life of NHS Ester Hydrolysis | ~4-5 hours at pH 7.0, 0°C~10 minutes at pH 8.6, 4°C | Hydrolysis is a competing reaction that reduces labeling efficiency[3]. |
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. Thermo Scientific NHS-Fluorescein (5/6-carboxyfluorescein succinimidyl ester), mixed isomer 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
How to avoid protein aggregation during labeling with Carboxyfluorescein-PEG12-NHS
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid protein aggregation during labeling with Carboxyfluorescein-PEG12-NHS.
Troubleshooting Guide: Preventing Protein Aggregation
This guide addresses common issues encountered during the labeling process that can lead to protein aggregation.
Question: My protein solution becomes cloudy or precipitates immediately after adding the dissolved this compound. What is the likely cause and how can I prevent this?
Answer: Immediate precipitation upon addition of the labeling reagent is often due to localized high concentrations of the reagent or the organic solvent used to dissolve it. The hydrophobic nature of the fluorescein (B123965) dye can also contribute to this issue.
Troubleshooting Steps:
-
Slow Addition of Reagent: Add the dissolved this compound solution to the protein solution dropwise while gently stirring or vortexing. This prevents localized high concentrations of the dye and organic solvent.
-
Minimize Organic Solvent: Use the minimal amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) required to fully dissolve the NHS ester.[1] The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.[1]
-
Optimize Protein Concentration: While higher protein concentrations can favor the labeling reaction, very high concentrations can increase the risk of aggregation.[2][3] If precipitation occurs, try reducing the protein concentration.[4] A typical starting range is 1-10 mg/mL.[5][6]
Question: I observe protein aggregation after the labeling reaction and during the purification step. What factors could be contributing to this delayed aggregation?
Answer: Delayed aggregation can be caused by over-labeling, suboptimal buffer conditions during the reaction, or instability of the labeled protein in the purification or storage buffer.
Troubleshooting Steps:
-
Reduce Molar Excess of the Dye: A high degree of labeling (DOL) can increase the hydrophobicity of the protein, leading to aggregation.[4] Perform a titration with varying molar excess of the dye to find the optimal ratio that provides sufficient labeling without causing precipitation.[4] For many proteins, a 5 to 20-fold molar excess of the NHS ester is a good starting point.[7]
-
Optimize Reaction pH: The optimal pH for NHS ester labeling is typically between 7.2 and 8.5.[1][4] While a higher pH (around 8.3-8.5) increases the reaction rate, it can also accelerate the hydrolysis of the NHS ester and may not be optimal for the stability of your specific protein.[5][8] For pH-sensitive proteins, a buffer closer to physiological pH (7.4) may be necessary, though the reaction will be slower.[9]
-
Control Reaction Temperature and Time: Perform the labeling reaction at room temperature for 1-4 hours or at 4°C for a longer duration (e.g., overnight).[1][6][9] Lowering the temperature can help to minimize protein unfolding and aggregation.
-
Screen for Optimal Buffer Conditions: The choice of buffer can significantly impact protein stability. Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.[1][2] Phosphate, bicarbonate, or borate (B1201080) buffers are commonly used.[1][2] The ionic strength of the buffer can also be optimized to minimize aggregation.[10]
-
Post-Labeling Buffer Exchange: The properties of the protein (e.g., pI, surface hydrophobicity) can change after labeling. Ensure the purification and storage buffers are optimal for the labeled protein. This may require screening for a new buffer with a different pH or the inclusion of stabilizing additives.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG12 spacer in this compound?
A1: The hydrophilic Polyethylene Glycol (PEG) spacer arm increases the solubility of the labeling reagent in aqueous media. This can help to reduce aggregation and steric hindrance, thereby improving labeling efficiency and the stability of the final conjugate.
Q2: How can I remove the unreacted this compound after the labeling reaction?
A2: Unreacted dye can be efficiently removed using size-exclusion chromatography (e.g., a desalting column) or dialysis.[2][11] For smaller proteins, centrifugal ultrafiltration devices can also be an effective method.
Q3: What are some additives I can include in my buffers to help prevent protein aggregation?
A3: Several additives can help to stabilize proteins and prevent aggregation. These include:
-
Sugars and Polyols: Sucrose and glycerol (B35011) can act as protein stabilizers.
-
Amino Acids: L-arginine and L-glutamic acid are known to suppress aggregation.[10]
-
Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) can help to solubilize protein aggregates.[10]
Q4: How can I quantify the degree of labeling (DOL) and assess for aggregation?
A4: The DOL can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and ~494 nm (for fluorescein).[2] Protein aggregation can be assessed using several methods, including:
-
Size-Exclusion Chromatography (SEC): To resolve and quantify monomers, dimers, and higher-order aggregates.
-
Dynamic Light Scattering (DLS): To measure the size distribution of particles in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.
Quantitative Data Summary
The following table summarizes the recommended starting conditions for protein labeling with this compound. Optimization for your specific protein is highly recommended.
| Parameter | Recommended Range | Notes |
| Molar Excess of NHS Ester | 5 to 20-fold | A higher excess may be needed for dilute protein solutions, but increases the risk of aggregation.[4][7] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency but may also increase the risk of aggregation.[5][6] |
| Reaction pH | 7.2 - 8.5 | Optimal pH is a balance between reaction efficiency and protein stability. A pH of 8.3-8.5 is often used for high efficiency.[4][5][8] |
| Reaction Buffer | Phosphate, Bicarbonate, or Borate | Amine-free buffers are essential to avoid competing reactions.[1][2] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can reduce the risk of protein unfolding and aggregation.[1][6][9] |
| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C | Longer incubation times are needed at lower temperatures.[1][6][9] |
| Organic Solvent (DMSO/DMF) | < 10% of final reaction volume | Use the minimum amount necessary to dissolve the NHS ester.[1] |
Experimental Protocol: Protein Labeling with this compound
This protocol provides a general procedure. Specific conditions may need to be optimized for your protein of interest.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Solution (optional, e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
NHS Ester Solution Preparation:
-
Immediately before use, bring the vial of this compound to room temperature to prevent moisture condensation.[2]
-
Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
-
Labeling Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., 10-fold).
-
While gently stirring, slowly add the calculated volume of the NHS ester solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, protected from light.[1][6][9]
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, you can add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
-
Purification of the Labeled Protein:
-
Characterization and Storage:
-
Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.
-
Assess for aggregation using a suitable method like SEC or DLS.
-
Store the labeled protein at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage, protected from light.[11][12]
-
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. fluenceanalytics.com [fluenceanalytics.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. broadpharm.com [broadpharm.com]
- 8. fluidic.com [fluidic.com]
- 9. glenresearch.com [glenresearch.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
Minimizing non-specific binding of Carboxyfluorescein-PEG12-NHS conjugates
This guide provides troubleshooting strategies and frequently asked questions to help researchers minimize non-specific binding and achieve optimal results when using Carboxyfluorescein-PEG12-NHS (CF-PEG12-NHS) conjugates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a CF-PEG12-NHS conjugate and how does it work?
A this compound conjugate is a fluorescent labeling reagent. It consists of three key parts:
-
Carboxyfluorescein (CF): A fluorescent dye that allows for detection.
-
PEG12: A 12-unit polyethylene (B3416737) glycol linker. This hydrophilic spacer increases the solubility of the conjugate in aqueous buffers and helps to reduce non-specific binding by creating a hydration layer.[1][2][3]
-
N-hydroxysuccinimide (NHS) Ester: A reactive group that forms a stable, covalent amide bond with primary amines (–NH₂), such as those found on the side chain of lysine (B10760008) residues in proteins or on amine-modified surfaces.[4][5] The reaction is most efficient at a slightly basic pH (7.2-8.5).[4][6][7]
Q2: What are the primary causes of non-specific binding with this conjugate?
Non-specific binding refers to the conjugate adhering to surfaces or biomolecules without forming the intended covalent bond, leading to high background signal.[4][8] Key causes include:
-
Hydrolysis of the NHS Ester: The NHS ester is sensitive to moisture and can be hydrolyzed by water, especially at higher pH.[4][9] The resulting carboxylate product is no longer reactive with amines but can bind non-specifically through ionic or hydrophobic interactions.[4]
-
Ionic Interactions: Carboxyfluorescein is negatively charged and can bind non-specifically to positively charged sites on proteins or surfaces.[10]
-
Hydrophobic Interactions: The aromatic structure of fluorescein (B123965) can lead to hydrophobic interactions with proteins and other surfaces.[4]
-
Excess Unbound Conjugate: Insufficient removal of non-reacted or hydrolyzed conjugate after the labeling reaction is a major source of background fluorescence.[4][8]
-
Inadequate Blocking: Failure to effectively block all non-specific binding sites on a surface (e.g., a microplate well or blotting membrane) before adding the conjugate.[11]
Q3: How does pH affect my conjugation reaction and background signal?
The reaction pH is a critical parameter that requires careful optimization.[6][12]
-
Below pH 7.2: Primary amines are protonated (–NH₃⁺), making them poor nucleophiles and significantly slowing down the desired conjugation reaction.[6][12]
-
Between pH 7.2 and 8.5: This is the optimal range. It balances the deprotonation of amines (making them reactive) with the stability of the NHS ester.[4][7] A pH of 8.3-8.5 is often recommended for maximum efficiency.[6][12]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically.[4][5] This competing reaction reduces the amount of active ester available for conjugation and generates hydrolyzed dye that contributes to background noise.[4]
Q4: What type of buffer should I use for the conjugation reaction?
Always use an amine-free buffer for the conjugation step. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the NHS ester, severely reducing conjugation efficiency.[7][9][13]
Recommended Buffers:
-
Phosphate buffer (e.g., 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5-8.0)[4]
-
Bicarbonate/Carbonate buffer (e.g., 0.1 M, pH 8.3-8.5)[6][12]
-
Borate buffer (e.g., 50 mM, pH 8.5)[13]
-
HEPES buffer[4]
Troubleshooting Guide
This section addresses common problems encountered during experiments with CF-PEG12-NHS conjugates.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Ineffective Blocking: Reactive sites on the surface remain exposed. | • Use a well-established blocking agent like Bovine Serum Albumin (BSA), casein, or a commercial protein-free blocking buffer.[11][14] • Optimize blocking time and concentration (e.g., 1-5% BSA for at least 1 hour).[11] • For immunoassays, consider using normal serum from the species in which the secondary antibody was raised.[11][15] |
| 2. Excess Unbound Conjugate: Insufficient washing after the conjugation or incubation step. | • Increase the number and duration of wash steps (e.g., 3-5 washes of 5 minutes each).[16] • Add a mild non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer to disrupt non-specific hydrophobic and ionic interactions.[16] | |
| 3. Hydrolyzed NHS Ester: The conjugate was exposed to aqueous conditions for too long before use, or the reaction pH is too high. | • Always prepare the NHS ester solution immediately before use. Do not store it in aqueous buffers.[4][9] • Ensure the reaction pH does not exceed 8.5.[7] • Purify the conjugate immediately after the reaction to remove hydrolyzed byproducts using size-exclusion chromatography or dialysis.[4] | |
| 4. Conjugate Aggregation: High concentrations of the conjugate can lead to aggregation, which can bind non-specifically. | • Centrifuge the reaction mixture after conjugation and before purification to remove any precipitates.[4] • Filter the conjugate solution through a 0.22 µm filter before use.[16] | |
| Low or No Specific Signal | 1. Inefficient Conjugation: Reaction conditions are not optimal. | • Verify the reaction buffer is amine-free and within the optimal pH range of 7.2-8.5.[7] • Optimize the molar ratio of the CF-PEG12-NHS conjugate to your target molecule. A 5- to 20-fold molar excess of the ester is a common starting point.[4] |
| 2. Inactive NHS Ester: The reagent has degraded due to improper storage or handling. | • NHS esters are moisture-sensitive.[9] Equilibrate the vial to room temperature before opening to prevent condensation.[9] • Dissolve the NHS ester in a high-quality, anhydrous organic solvent like DMSO or DMF immediately before adding it to the reaction buffer.[4][12][13] | |
| 3. Low Target Concentration: The concentration of the protein or molecule to be labeled is too low, favoring hydrolysis over conjugation. | • For optimal results, ensure the protein concentration is at least 2 mg/mL.[7] In dilute solutions, the competing hydrolysis reaction is more pronounced.[9] |
Key Experimental Parameters & Data
Table 1: NHS Ester Reaction Condition Summary
| Parameter | Recommended Condition | Rationale & Citations |
| Reaction pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity (favored at higher pH) with NHS ester stability (favored at lower pH).[4][6][7][12] |
| Reaction Buffers | Phosphate, Bicarbonate, Borate, HEPES | These are effective, non-amine-containing buffers that do not compete in the reaction.[4][7][9] |
| Incompatible Buffers | Tris, Glycine | Contain primary amines that will react with the NHS ester, quenching the desired reaction.[7][9][13] |
| Reaction Time | 30 minutes - 4 hours | Typically sufficient for completion. Longer times may increase hydrolysis.[4][12] |
| Temperature | 4°C to Room Temperature (~25°C) | Room temperature is faster. Lower temperatures can be used to slow the rate of hydrolysis, especially at higher pH.[4][7] |
| Solvent for Stock | Anhydrous DMSO or DMF | Used to dissolve the NHS ester before adding it to the aqueous reaction buffer. Must be high-quality and amine-free.[4][12][13] |
Table 2: Impact of pH on NHS Ester Stability
This table illustrates the critical impact of pH on the stability of the NHS ester, which directly competes with the desired labeling reaction.
| pH | Temperature | Approximate Half-life of Hydrolysis | Citation(s) |
| 7.0 | 0°C | 4 - 5 hours | [5] |
| 8.6 | 4°C | 10 minutes | [5] |
Experimental Protocols
Protocol 1: General Protein Labeling with CF-PEG12-NHS
-
Prepare the Protein:
-
Prepare the NHS Ester Solution:
-
Perform the Conjugation:
-
Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring.[4] The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[9] Protect from light to prevent photobleaching of the fluorescein.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add an amine-containing buffer like Tris to a final concentration of 50-100 mM and incubate for 15-30 minutes.[7] This will consume any unreacted NHS ester.
-
-
Purify the Conjugate:
Visualizations
Diagram 1: Troubleshooting Workflow for High Background
Caption: A logical workflow for diagnosing and resolving high background signal.
Diagram 2: Competing Reactions of the NHS Ester
Caption: The chemical pathways of NHS ester conjugation vs. hydrolysis.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. Surface modification to reduce nonspecific binding of quantum dots in live cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescein-PEG-NHS ester | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. resources.tocris.com [resources.tocris.com]
- 14. m.youtube.com [m.youtube.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. youtube.com [youtube.com]
Dealing with background fluorescence in Carboxyfluorescein-PEG12-NHS experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Carboxyfluorescein-PEG12-NHS in their experiments. The following sections address common issues, with a focus on mitigating background fluorescence to enhance signal-to-noise ratios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent labeling reagent. It consists of a carboxyfluorescein fluorophore, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester functional group. The NHS ester reacts with primary amines (like those on lysine (B10760008) residues of proteins) to form stable covalent bonds. The hydrophilic PEG spacer helps to increase the solubility of the labeled molecule and can reduce non-specific binding. Its primary applications include the fluorescent labeling of proteins, antibodies, and other biomolecules for use in techniques such as immunofluorescence, flow cytometry, and fluorescence-based immunoassays.
Q2: What are the main causes of high background fluorescence in my experiments?
High background fluorescence can stem from several sources:
-
Non-specific binding: The fluorescently labeled probe may bind to unintended targets in the sample. The PEG12 linker on this compound is designed to minimize this, but it can still occur.
-
Autofluorescence: Endogenous molecules within the cells or tissue can fluoresce at similar wavelengths to your dye.[1][2]
-
Excess unconjugated dye: If the purification step after labeling is incomplete, free this compound can bind non-specifically in your assay.
-
Inappropriate antibody concentration: Using too high a concentration of a labeled antibody can lead to increased non-specific binding.[1][3]
-
Insufficient blocking: Inadequate blocking of non-specific binding sites on your sample can lead to high background.[4][5]
-
Sub-optimal washing steps: Insufficient or ineffective washing steps may not remove all the unbound or non-specifically bound fluorescent probes.[3]
Q3: How does the PEG12 spacer in this compound help in reducing background fluorescence?
The polyethylene glycol (PEG) spacer is hydrophilic, which helps to make the labeled molecule more water-soluble. This increased hydrophilicity can reduce non-specific hydrophobic interactions between the fluorescent probe and cellular components or plasticware, which are a common cause of background fluorescence.
Q4: What is the optimal pH for the labeling reaction with this compound?
The reaction of an NHS ester with a primary amine is most efficient at a pH between 7.2 and 8.5.[6][7] A common choice is a sodium bicarbonate or borate (B1201080) buffer at pH 8.3.[7][8] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the labeling reaction.[9]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
Issue 1: High Background Fluorescence
High background can obscure your specific signal, making data interpretation difficult.
| Potential Cause | Recommended Solution |
| Excess Unconjugated Dye | Ensure thorough purification of your labeled protein after the conjugation reaction. Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis are effective methods.[10][11] |
| Non-Specific Antibody Binding | Titrate your fluorescently labeled antibody to find the optimal concentration that maximizes specific signal while minimizing background. Start with a concentration around 1 µg/mL and test a range of dilutions.[1] |
| Insufficient Blocking | Optimize your blocking step. Increase the incubation time (e.g., to 1 hour at room temperature) or try different blocking agents. Common blockers include Bovine Serum Albumin (BSA), normal serum from the secondary antibody host species, or commercial blocking buffers.[5][12][13] |
| Inadequate Washing | Increase the number and duration of wash steps after incubation with the fluorescent probe. Use a wash buffer containing a mild detergent like Tween-20 (e.g., 0.05% in PBS).[3] |
| Sample Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different fluorophore with excitation/emission wavelengths that do not overlap with the autofluorescence spectrum.[1] Alternatively, autofluorescence quenching reagents can be used. |
Issue 2: Weak or No Specific Signal
A faint or absent signal can be equally problematic.
| Potential Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | The ratio of dye to protein during the conjugation reaction may be too low. Increase the molar excess of this compound to your protein. A 5- to 20-fold molar excess is a common starting point.[6][14] |
| Inactive NHS Ester | NHS esters are moisture-sensitive. Ensure your this compound is stored properly and dissolved in an anhydrous solvent like DMSO or DMF immediately before use.[14][15] |
| Low Antibody Concentration | The concentration of your labeled antibody may be too low. Perform a titration to find the optimal concentration.[1] |
| Photobleaching | Fluorescein is susceptible to photobleaching. Minimize the exposure of your sample to the excitation light. Use an anti-fade mounting medium for microscopy.[1] |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your microscope or plate reader are appropriate for carboxyfluorescein (excitation max ~494 nm, emission max ~521 nm). |
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
This protocol provides a general guideline for labeling an antibody. Optimization may be required for your specific antibody.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 0.02% sodium azide)
Procedure:
-
Prepare the Antibody:
-
Prepare the Dye Solution:
-
Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[17]
-
-
Perform the Conjugation Reaction:
-
Purify the Conjugate:
-
Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[10]
-
Collect the fractions containing the labeled antibody (these will be the first colored fractions to elute).
-
-
Determine the Degree of Labeling (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 494 nm (for the carboxyfluorescein).
-
Calculate the degree of labeling (DOL) using the appropriate formulas, correcting for the absorbance of the dye at 280 nm. An optimal DOL for antibodies is typically between 2 and 10.[11]
-
-
Store the Labeled Antibody:
-
Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C.
-
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol outlines the steps for using a directly labeled primary antibody for immunofluorescence microscopy.
Materials:
-
Cultured cells on coverslips
-
PBS (Phosphate-Buffered Saline)
-
Fixation Buffer: 4% Paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS (only for intracellular targets)
-
Blocking Buffer: 5% BSA in PBS
-
Carboxyfluorescein-labeled primary antibody
-
Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Rinse the cells on coverslips twice with PBS.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[18]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.[18]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.[19]
-
-
Primary Antibody Incubation:
-
Dilute the Carboxyfluorescein-labeled primary antibody in Blocking Buffer to its optimal concentration (typically 1-10 µg/mL).
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[20]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with the appropriate filter set for fluorescein.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Labeling Reaction pH | 7.2 - 8.5 | Optimal for NHS ester reaction with primary amines.[6][7] |
| Molar Excess of Dye for Labeling | 5 - 20 fold | This should be optimized for each protein.[6][14] |
| Antibody Concentration for Labeling | 2 - 10 mg/mL | Higher protein concentrations favor the labeling reaction over hydrolysis.[11][16] |
| Labeled Antibody Concentration for Staining | 1 - 10 µg/mL | This is a starting range and should be titrated for each antibody and application.[1] |
| BSA Concentration in Blocking Buffer | 1 - 5% (w/v) | A commonly used concentration for blocking non-specific sites.[13] |
| Normal Serum in Blocking Buffer | 5 - 10% (v/v) | Serum should be from the same species as the secondary antibody host (if applicable).[13] |
Visualizations
References
- 1. biotium.com [biotium.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. sinobiological.com [sinobiological.com]
- 5. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. biotium.com [biotium.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 11. ulab360.com [ulab360.com]
- 12. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 13. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. broadpharm.com [broadpharm.com]
- 16. broadpharm.com [broadpharm.com]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
- 18. sinobiological.com [sinobiological.com]
- 19. ibidi.com [ibidi.com]
- 20. biotium.com [biotium.com]
Impact of buffer contaminants on NHS ester reactions
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the impact of buffer contaminants on NHS ester conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester reaction?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2] The reaction is highly pH-dependent. At a lower pH, the primary amine groups on the target molecule are protonated and thus less available to react.[3] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and reduces efficiency.[1][3] For many applications, a pH of 8.3-8.5 is considered optimal.[2][3]
Q2: Which buffers are recommended for NHS ester conjugations?
Phosphate-buffered saline (PBS), borate (B1201080) buffer, carbonate-bicarbonate buffer, and HEPES buffer are all suitable for NHS ester reactions.[1] These buffers are effective at maintaining the optimal pH range without interfering with the reaction.
Q3: Are there any buffers that should be avoided?
Yes, buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions.[1] The primary amines in these buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency. However, these buffers can be useful for quenching the reaction once it is complete.[1]
Q4: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?
Many NHS esters, particularly those without a sulfo-NHS group, have poor water solubility. In such cases, the NHS ester should first be dissolved in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[3] It is crucial to use high-quality, anhydrous solvents, as impurities can interfere with the reaction. The final concentration of the organic solvent in the reaction should be kept low (typically under 10%) to avoid denaturation of proteins.[2]
Q5: How does sodium azide (B81097) in my protein sample affect the reaction?
Sodium azide is a potent nucleophile and can react with the NHS ester, thereby reducing the efficiency of the desired conjugation reaction.[4][5] Low concentrations (≤ 3 mM or 0.02%) generally do not cause significant interference, but higher concentrations will compete with the primary amines on your target molecule.[1] It is highly recommended to remove sodium azide from your sample before initiating the NHS ester reaction.
Troubleshooting Guides
Issue: Low or No Labeling Efficiency
Low labeling efficiency is a common problem in NHS ester reactions. The following guide will help you troubleshoot potential causes and find solutions.
Issue: Protein Precipitation During or After Labeling
Potential Cause:
-
Over-labeling: Excessive modification of the protein with the NHS ester can alter its solubility and lead to aggregation.
-
High concentration of organic solvent: If the NHS ester is dissolved in a high concentration of DMSO or DMF, it can cause the protein to precipitate when added to the reaction mixture.
-
Suboptimal buffer conditions: The pH or salt concentration of the buffer may not be ideal for maintaining the stability of your specific protein.
Recommended Solutions:
-
Reduce the molar excess of the NHS ester: Perform a titration experiment with varying molar ratios of the NHS ester to the protein to find the optimal ratio that provides sufficient labeling without causing precipitation.
-
Minimize the volume of organic solvent: Dissolve the NHS ester in the smallest practical volume of anhydrous DMSO or DMF. The final concentration of the organic solvent in the reaction should ideally be below 10%.[2]
-
Optimize buffer conditions: Ensure the buffer composition and pH are suitable for your protein's stability. You may need to screen different buffers or adjust the salt concentration.
Data Presentation
Table 1: Impact of pH on the Stability of NHS Esters
This table illustrates the relationship between pH and the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | <10 minutes |
| [Source:[1][6][7]] |
Table 2: Qualitative Impact of Common Buffer Contaminants on NHS Ester Reactions
This table provides a summary of the effects of common contaminants on the efficiency of NHS ester reactions.
| Contaminant | Low Concentration Effect | High Concentration Effect | Recommended Action |
| Primary Amines (e.g., Tris, Glycine) | Competes with the target molecule, reducing yield. | Significantly inhibits the desired reaction. | Avoid buffers containing primary amines. Use for quenching the reaction only. |
| Sodium Azide | Generally no significant interference at ≤ 3 mM (0.02%).[1] | Acts as a competing nucleophile, reducing labeling efficiency.[4][5] | Remove from the sample using dialysis or a desalting column before labeling.[8] |
| Water in Organic Solvents (DMSO, DMF) | Can lead to premature hydrolysis of the NHS ester. | Causes significant hydrolysis, rendering the NHS ester inactive. | Use high-quality, anhydrous solvents and prepare NHS ester solutions immediately before use.[3] |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester labeling reagent
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[9]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[9]
-
Desalting column or dialysis equipment for purification[9]
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column. The recommended protein concentration is typically 1-10 mg/mL.[3]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO.[9]
-
Perform the Labeling Reaction: Add the dissolved NHS ester to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.[9][10]
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[2]
-
Purification: Remove the unreacted NHS ester and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[9]
Protocol 2: Removal of Sodium Azide from Antibody Solutions
This protocol describes two common methods for removing sodium azide from antibody solutions prior to NHS ester conjugation.
Method A: Dialysis (for sample volumes > 0.1 mL)
Materials:
-
Dialysis membrane/tubing with an appropriate molecular weight cutoff (e.g., 10-14 kDa for IgG)[11][12]
-
Dialysis Buffer (e.g., PBS, pH 7.4)
-
Large beaker
-
Magnetic stirrer
Procedure:
-
Hydrate the dialysis membrane in the Dialysis Buffer according to the manufacturer's instructions.
-
Load the antibody solution into the dialysis tubing/cassette.
-
Place the sealed dialysis unit in a beaker containing a large volume of cold (4°C) Dialysis Buffer (at least 200 times the sample volume).
-
Stir the buffer gently on a magnetic stirrer at 4°C.
-
Perform at least three buffer changes over a period of several hours or overnight to ensure complete removal of the sodium azide.[12]
Method B: Desalting Column (for smaller sample volumes)
Materials:
-
Pre-packed desalting column (e.g., Sephadex G-25) with an appropriate exclusion limit.
-
Equilibration/Elution Buffer (e.g., PBS, pH 7.4)
-
Centrifuge (for spin columns)
Procedure:
-
Equilibrate the desalting column with the Equilibration/Elution Buffer according to the manufacturer's protocol. This typically involves washing the column several times with the buffer.
-
Apply the antibody sample to the top of the column.
-
Elute the antibody by passing the Equilibration/Elution Buffer through the column (or by centrifugation for spin columns).
-
The antibody will elute in the void volume, while the smaller sodium azide molecules will be retained in the column matrix and elute later. Collect the protein-containing fractions.[11][8]
Protocol 3: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of label molecules conjugated to each protein molecule. It can be determined using a spectrophotometer.
Procedure:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL: DOL = A_max / (ε_dye × Protein Concentration (M))
-
ε_dye is the molar extinction coefficient of the dye at its λ_max.
-
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. stallardediting.com [stallardediting.com]
- 5. researchgate.net [researchgate.net]
- 6. nanocomposix.com [nanocomposix.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
Optimizing incubation time and temperature for Carboxyfluorescein-PEG12-NHS labeling
Welcome to the technical support center for Carboxyfluorescein-PEG12-NHS labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
A1: The optimal pH for labeling primary amines with NHS esters is between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is often recommended as the sweet spot to maximize the reaction with the deprotonated primary amine while minimizing the hydrolysis of the NHS ester.[4][5] It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffer.[2][6] Avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule for the labeling reagent.[6][7][8]
Q2: What is the recommended incubation time and temperature for the labeling reaction?
A2: The incubation time and temperature are interdependent and can be optimized based on the stability of your protein and the desired labeling efficiency. Common starting points are:
Longer incubation times at lower temperatures can be beneficial for proteins that are unstable at room temperature.[9]
Q3: How much this compound should I use?
A3: A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point for optimal labeling.[6][8] However, the ideal molar ratio can vary depending on the concentration of your protein and the number of available primary amines. It is often necessary to perform a titration experiment with different molar ratios to determine the optimal condition for your specific target molecule.
Q4: My labeling efficiency is low. What are the possible causes and solutions?
A4: Low labeling efficiency can be caused by several factors:
-
Incorrect pH: Ensure your buffer is within the optimal pH range of 7.2-8.5.[1][3]
-
Hydrolysis of the NHS ester: The this compound reagent is moisture-sensitive.[6] Always allow the reagent to equilibrate to room temperature before opening to prevent condensation. Prepare the NHS ester solution immediately before use and avoid storing it in solution.[6][7][8]
-
Presence of competing amines: Make sure your buffer is free of primary amines like Tris or glycine.[6][7]
-
Insufficient molar excess: Increase the molar excess of the this compound reagent.[3]
-
Low protein concentration: Higher protein concentrations (1-10 mg/mL) can improve labeling efficiency.[3]
Q5: My protein is precipitating after the labeling reaction. How can I prevent this?
A5: Protein precipitation can occur due to over-labeling, which alters the protein's charge and solubility.[7] To prevent this, try reducing the molar excess of the this compound reagent. Additionally, ensure that the concentration of the organic solvent (like DMSO or DMF) used to dissolve the NHS ester does not exceed 10% of the final reaction volume.[6][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect buffer pH. | Verify the pH of your reaction buffer is between 7.2 and 8.5.[1][3] Use freshly prepared amine-free buffers. |
| Hydrolysis of the NHS ester. | Allow the vial to warm to room temperature before opening. Prepare the NHS ester solution immediately before use.[6][7][8] | |
| Competing primary amines in the buffer. | Use an amine-free buffer such as PBS, HEPES, or borate.[2][6] | |
| Insufficient molar excess of the labeling reagent. | Increase the molar ratio of this compound to your protein. | |
| Protein Precipitation | Over-labeling of the protein. | Reduce the molar excess of the this compound reagent.[7] |
| High concentration of organic solvent. | Ensure the final concentration of DMSO or DMF is below 10% of the total reaction volume.[6][10] | |
| High Background Signal | Incomplete removal of unreacted dye. | Use a desalting column or dialysis to effectively remove excess this compound after the reaction.[6] |
| Inconsistent Results | Inaccurate protein concentration measurement. | Accurately determine the protein concentration before starting the labeling reaction.[3] |
| Variability in NHS ester reactivity due to hydrolysis. | Always use freshly prepared NHS ester solutions.[6][7] |
Quantitative Data
Table 1: Effect of pH and Temperature on NHS Ester Half-Life
The stability of the NHS ester is highly dependent on pH and temperature, with hydrolysis being the primary competing reaction.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 4 | 4-5 hours[2] |
| 8.0 | Room Temperature | ~1 hour |
| 8.5 | Room Temperature | ~20 minutes |
| 8.6 | 4 | 10 minutes[2] |
| 9.0 | Room Temperature | ~10 minutes |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
Detailed Protocol for Labeling a Protein with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.
-
Adjust the protein concentration to 2-10 mg/mL.[4]
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1]
-
-
Perform the Labeling Reaction:
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[5] Incubate for 15-30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove the unreacted this compound and byproducts using a desalting column or dialysis.[6]
-
-
Determine the Degree of Labeling (DOL):
-
Quantify the labeling efficiency by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the maximum absorbance for carboxyfluorescein (approximately 495 nm).
-
-
Store the Labeled Protein:
-
Store the purified conjugate at 4°C or -20°C, protected from light.
-
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Chemical reaction pathway for NHS ester labeling and the competing hydrolysis reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Challenges in labeling low concentration proteins with Carboxyfluorescein-PEG12-NHS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with labeling low-concentration proteins using Carboxyfluorescein-PEG12-NHS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a labeling reagent used to attach a fluorescent tag (Carboxyfluorescein) to proteins and other biomolecules.[1][2] It consists of three parts:
-
Carboxyfluorescein: A fluorescent dye that allows for detection and quantification.
-
PEG12: A 12-unit polyethylene (B3416737) glycol (PEG) spacer. This hydrophilic spacer increases the solubility of the labeled protein in aqueous solutions and can reduce steric hindrance.[1][3]
-
N-hydroxysuccinimide (NHS) ester: This is an amine-reactive group that forms a stable, covalent amide bond with primary amines (-NH2) on the protein.[4][5][6] These primary amines are typically found on the N-terminus of the protein and the side chains of lysine (B10760008) residues.[5][7]
Q2: Why is labeling low-concentration proteins challenging?
Labeling low-concentration proteins presents several challenges:
-
Competing Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired labeling of the protein.[6][8] In dilute protein solutions, the lower concentration of protein molecules reduces the rate of the labeling reaction, allowing hydrolysis of the NHS ester to become more significant.[6][8][9]
-
Reaction Kinetics: The efficiency of the labeling reaction is dependent on the concentration of both the protein and the labeling reagent.[8][10] Lower protein concentrations lead to slower reaction rates.
-
Higher Molar Excess Required: To compensate for the slower reaction kinetics and competing hydrolysis, a greater molar excess of the labeling reagent is often required for dilute protein solutions to achieve the same degree of labeling as more concentrated solutions.[9][11][12]
Q3: What is the optimal pH for the labeling reaction?
The optimal pH range for NHS ester labeling reactions is typically 8.3-8.5.[10][13][14]
-
Below pH 8.3: The primary amines on the protein are more likely to be protonated (-NH3+), making them less nucleophilic and therefore less reactive with the NHS ester.[8][13][15]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly, which reduces the amount of reagent available to label the protein.[8][13][15]
Q4: Which buffers should I use for the labeling reaction?
It is critical to use a buffer that is free of primary amines.[8][16][17] Amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[8][10]
Recommended buffers include:
Q5: How do I determine the degree of labeling (DOL)?
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined using spectrophotometry.[11] This involves measuring the absorbance of the purified labeled protein at two wavelengths:
-
280 nm (A280): To determine the protein concentration.
-
~494 nm (Amax for Fluorescein): To determine the concentration of the dye.[18]
A correction factor is needed because the dye also absorbs light at 280 nm.[18] The DOL can be calculated using the following formulas:
Protein Concentration (M) = ((A280 - (Amax * Correction Factor)) / ε_protein) * Dilution Factor DOL = (Amax / (ε_dye * Protein Concentration (M)))
Where:
-
ε_protein is the molar extinction coefficient of the protein.
-
ε_dye is the molar extinction coefficient of the dye (for fluorescein (B123965), this is approximately 68,000 M-1cm-1 at ~494 nm).[18]
-
The correction factor for fluorescein is approximately 0.30.[18]
Troubleshooting Guide
Low Labeling Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal pH | Verify the pH of your reaction buffer is between 8.3 and 8.5 using a calibrated pH meter.[8] |
| Presence of Amine-Containing Buffers | Ensure your protein is in an amine-free buffer like PBS or sodium bicarbonate. If necessary, perform a buffer exchange via dialysis or a desalting column before labeling.[8][16][19] |
| Low Protein Concentration | If possible, concentrate your protein to at least 1-2 mg/mL.[8][10] If concentrating the protein is not feasible, increase the molar excess of the this compound reagent.[9][11] |
| Inactive Labeling Reagent | The NHS ester is moisture-sensitive.[6][10][12] Use a fresh vial of the reagent and dissolve it in anhydrous DMSO or DMF immediately before use.[5][10] Do not store the reagent in solution.[6][12] |
| Inappropriate Molar Ratio | For low protein concentrations, a higher molar excess of the dye is needed.[9][11] Empirically test a range of molar ratios to find the optimal ratio for your specific protein and concentration. |
| Inaccessible Primary Amines | The primary amines on your protein may be sterically hindered or buried within the protein's structure.[8] This is an inherent property of the protein and may limit the achievable degree of labeling. |
| Incorrect Incubation Time/Temperature | Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[5][8] If you suspect hydrolysis is an issue, performing the reaction at 4°C may help, though it may require a longer incubation time.[8] |
Protein Precipitation After Labeling
| Potential Cause | Recommended Solution |
| Over-labeling | Excessive labeling can alter the protein's isoelectric point and lead to precipitation.[16][20] Reduce the molar excess of the labeling reagent in the reaction. |
| High Concentration of Organic Solvent | The final concentration of DMSO or DMF in the reaction mixture should generally not exceed 10%.[5] |
Quantitative Data Summary
The optimal molar excess of this compound to protein is highly dependent on the protein concentration and the desired degree of labeling. For low protein concentrations, a higher molar excess is required to drive the reaction forward.
| Protein Concentration | Recommended Starting Molar Excess (Dye:Protein) | Notes |
| > 2 mg/mL | 10:1 to 20:1 | This is a standard starting range for efficient labeling.[6][7][20] |
| 1-2 mg/mL | 20:1 to 40:1 | A higher ratio is often needed to compensate for reduced labeling efficiency.[9][20] |
| < 1 mg/mL | 40:1 to 100:1 or higher | Labeling efficiency is expected to be low.[11] Empirical optimization is critical. It may be necessary to accept a lower degree of labeling. |
Experimental Protocols
Protocol 1: Labeling of a Low-Concentration Protein
This protocol is optimized for a protein at a concentration of less than 2 mg/mL.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column for purification.[5]
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at the desired concentration. If not, perform a buffer exchange.
-
Prepare Dye Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.[5]
-
Calculate Molar Excess: Based on the protein concentration, determine the required volume of the dye stock solution to achieve the desired molar excess (refer to the table above).
-
Labeling Reaction: Add the calculated volume of the dye solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[5]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[5]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[17]
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.[7]
-
Quantification: Determine the protein concentration and degree of labeling (DOL) using spectrophotometry as described in the FAQs.
Protocol 2: Determination of Degree of Labeling (DOL)
Materials:
-
Purified, labeled protein solution.
-
Spectrophotometer and cuvettes.
-
Storage buffer for blank measurements.
Procedure:
-
Measure Absorbance: Measure the absorbance of the labeled protein solution at 280 nm and ~494 nm.[18] If the absorbance is too high, dilute the sample with a known volume of storage buffer.
-
Calculate Protein Concentration: Protein Concentration (M) = ((A280 - (A494 * 0.30)) / ε_protein) * Dilution Factor
-
Calculate DOL: DOL = (A494 * Dilution Factor) / (68,000 * Protein Concentration (M))
-
Storage: Store the labeled protein at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage, protected from light.[4]
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Troubleshooting flowchart for low protein labeling efficiency.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [myskinrecipes.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
- 12. broadpharm.com [broadpharm.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. fluidic.com [fluidic.com]
- 15. interchim.fr [interchim.fr]
- 16. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
How to control the degree of labeling with Carboxyfluorescein-PEG12-NHS
Welcome to the technical support center for Carboxyfluorescein-PEG12-NHS. This guide provides troubleshooting advice and answers to frequently asked questions to help you control the degree of labeling in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound with a protein?
This compound is an amine-reactive fluorescent dye. The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines (-NH2), such as the N-terminus of a protein and the epsilon-amino group of lysine (B10760008) residues, to form a stable amide bond.[1][2][3] The reaction releases N-hydroxysuccinimide as a byproduct.[2][3] The hydrophilic PEG12 spacer helps to increase the solubility of the labeled molecule in aqueous solutions.[4]
Q2: What are the key factors that control the degree of labeling (DOL)?
The degree of labeling (DOL), which is the molar ratio of dye to protein, can be controlled by several factors:[5]
-
Molar Ratio of Dye to Protein: Increasing the molar excess of the dye will generally lead to a higher DOL.[6][7]
-
pH of the Reaction Buffer: The optimal pH for the reaction is typically between 7.2 and 8.5.[7][8] At lower pH, primary amines are protonated and less reactive, while at higher pH, the NHS ester is more susceptible to hydrolysis.[7][8]
-
Reaction Time and Temperature: Reactions are commonly performed for 1-4 hours at room temperature or overnight at 4°C.[6][8] Longer incubation times or higher temperatures can increase labeling but also risk hydrolysis of the NHS ester.[8]
-
Concentration of Protein and Dye: Higher concentrations of both the protein and the dye can improve labeling efficiency.[6][8] A protein concentration of at least 1-2 mg/mL is often recommended.[6][8]
-
Buffer Composition: The buffer should be free of primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[6][8]
Q3: How do I calculate the Degree of Labeling (DOL)?
The DOL is determined spectrophotometrically by measuring the absorbance of the labeled protein at two wavelengths: 280 nm (for the protein) and the maximum absorbance of the dye (Amax for Carboxyfluorescein is ~494 nm).[9][10]
The calculation involves the following steps:
-
Measure the absorbance of the purified, labeled protein at 280 nm (A280) and at the dye's Amax (Amax_dye).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.[10]
-
Calculate the dye concentration.
-
Determine the molar ratio of dye to protein.
A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | Incorrect Buffer pH: The pH is too low (below 7.2), protonating the primary amines.[8] | Verify the pH of your reaction buffer is between 7.2 and 8.5 using a calibrated pH meter.[8] |
| Competing Amines in Buffer: The buffer contains primary amines (e.g., Tris, glycine) that react with the NHS ester.[6] | Perform a buffer exchange into an amine-free buffer like PBS, borate, or carbonate buffer before labeling.[8] | |
| Hydrolyzed/Inactive NHS Ester: The this compound reagent has been exposed to moisture or stored improperly.[8] | Use a fresh aliquot of the dye and dissolve it in anhydrous DMSO or DMF immediately before use. Store the stock reagent desiccated at -20°C.[7][8] | |
| Insufficient Dye Concentration: The molar ratio of dye to protein is too low. | Increase the molar excess of the dye in the reaction (e.g., from a 10-fold to a 20-fold molar excess).[6] | |
| Low Protein Concentration: The protein concentration is too low, favoring hydrolysis of the NHS ester.[8] | Increase the protein concentration, aiming for at least 1-2 mg/mL.[6][8] | |
| Inaccessible Primary Amines: The primary amines on the protein are sterically hindered or buried within the protein structure.[8] | This is an inherent property of the protein. Consider denaturing the protein if its native conformation is not required for downstream applications. | |
| High Degree of Labeling (Over-labeling) | Excessive Dye Concentration: The molar ratio of dye to protein is too high. | Reduce the molar excess of the dye in the reaction. |
| Prolonged Reaction Time: The reaction was allowed to proceed for too long. | Decrease the incubation time of the labeling reaction. | |
| Precipitation of Labeled Protein | Over-labeling: High DOL can lead to decreased solubility of the protein.[5] | Reduce the molar ratio of dye to protein to achieve a lower DOL. |
| Hydrophobic Nature of the Dye: Although the PEG spacer enhances solubility, high labeling can still increase hydrophobicity. | Ensure proper buffer conditions and consider using a formulation buffer that enhances protein stability. | |
| High Background Fluorescence | Incomplete Removal of Free Dye: Unreacted dye remains in the final sample.[6] | Purify the labeled protein thoroughly using size-exclusion chromatography (desalting column) or dialysis.[5][11] |
Experimental Protocols
Protocol 1: Standard Labeling of a Protein with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS, pH 7.4).[7][8]
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[8]
-
Desalting column or dialysis cassette for purification.[8]
Procedure:
-
Prepare the Protein Solution: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer.[6][7] If necessary, perform a buffer exchange.
-
Prepare the Dye Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]
-
Calculate the Amount of Dye: Determine the desired molar ratio of dye to protein. A 10- to 20-fold molar excess of the dye is a common starting point.[6]
-
Labeling Reaction: Add the calculated volume of the dye solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[6][8]
-
Quenching (Optional): To stop the reaction, you can add a small amount of quenching buffer (e.g., to a final concentration of 50 mM).
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialyzing against a suitable buffer.[5][11]
Protocol 2: Determination of the Degree of Labeling (DOL)
Materials:
-
Purified, labeled protein solution.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Measure Absorbance: Measure the absorbance of the labeled protein solution at 280 nm (A280) and at the maximum absorbance of Carboxyfluorescein (~494 nm, Amax).[9]
-
Calculations:
-
Correction Factor (CF): The dye absorbs light at 280 nm. This needs to be corrected for. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at Amax. (CF for Carboxyfluorescein is approximately 0.30).
-
Protein Concentration (M):
-
Protein Concentration (M) = (A280 - (Amax * CF)) / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration (M):
-
Dye Concentration (M) = Amax / ε_dye
-
Where ε_dye is the molar extinction coefficient of Carboxyfluorescein at Amax (~75,000 M⁻¹cm⁻¹).
-
-
Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
An ideal DOL is typically between 2 and 10 for antibodies, but the optimal value depends on the specific protein and application.[11][12] A DOL between 0.5 and 1 is often recommended to avoid adverse effects on protein function.[9]
Visualizations
Caption: Workflow for labeling a protein with this compound.
Caption: Troubleshooting logic for low degree of labeling.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. spectra.arizona.edu [spectra.arizona.edu]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Photostability issues with carboxyfluorescein dyes and how to mitigate them
Welcome to the technical support center for carboxyfluorescein (FAM) dyes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address photostability issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for carboxyfluorescein?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it unable to fluoresce.[1] When a carboxyfluorescein molecule is exposed to high-intensity light, it can undergo structural changes that permanently eliminate its ability to emit light.[2] This process is a significant issue in fluorescence microscopy as it leads to a gradual fading of the fluorescent signal during an experiment, which can complicate or invalidate quantitative analysis.[3] The problem is particularly pronounced in time-lapse microscopy where samples are exposed to light for extended periods.[1]
The primary mechanism involves the fluorophore transitioning from its excited singlet state to a highly reactive triplet state.[1] In this triplet state, the dye can react with surrounding molecules, such as molecular oxygen, or undergo reactions with other dye molecules, leading to irreversible covalent bond cleavage and loss of fluorescence.[1][4]
Q2: My FAM signal is fading too quickly. What are the immediate steps I can take to reduce photobleaching?
A: To immediately address rapid signal loss, you can implement the following strategies:
-
Minimize Exposure: The most direct way to reduce photobleaching is to limit the sample's exposure to the excitation light.[3]
-
Use an Antifade Reagent: Incorporate a commercial antifade mounting medium into your sample preparation. These reagents are specifically designed to scavenge reactive oxygen species and reduce the rate of photobleaching.[5][6]
-
Optimize Imaging Conditions:
-
Ensure you are using the correct filter sets for FAM (Excitation ~494 nm / Emission ~518 nm). Exciting the fluorophore off-peak can reduce absorption efficiency and, consequently, photobleaching.[7]
-
Decrease the power of the excitation light; the relationship between excitation power and photobleaching is often non-linear, meaning a small reduction in power can have a significant effect.[7][8]
-
Q3: What are antifade reagents and how do they work?
A: Antifade reagents are chemical cocktails added to mounting media to protect fluorophores from photobleaching.[5] While the exact mechanisms are often proprietary and not fully understood, they are generally proposed to work by scavenging reactive oxygen species (ROS) that are generated during the fluorescence excitation process.[5] By neutralizing these harmful radicals, antifade agents prevent them from reacting with and destroying the fluorophore. Some common components include:
-
Free radical scavengers: Such as p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Antioxidants: Trolox, a derivative of Vitamin E, is a popular cell-permeable antioxidant that helps reduce photobleaching.[5]
These reagents are crucial for experiments requiring long exposure times, such as confocal microscopy, super-resolution imaging, and time-lapse studies.[5]
Q4: Can the concentration of the dye affect its photostability?
A: Yes, the concentration of carboxyfluorescein can impact its photobleaching rate. At high concentrations, dye molecules are in close proximity to each other, which can lead to self-quenching and dye-dye interactions.[4] These interactions can promote non-radiative decay pathways and increase the likelihood of photochemical reactions that lead to bleaching.[4][9] Conversely, at very low concentrations, the signal may be weak, requiring higher excitation intensity, which in turn accelerates photobleaching. Therefore, it is essential to optimize the dye concentration for your specific application to achieve a balance between signal strength and photostability.
Troubleshooting Guides
Issue 1: Rapid Signal Loss During Time-Lapse Imaging
If you observe a significant decrease in your FAM signal over the course of a time-lapse experiment, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for rapid photobleaching.
Issue 2: Inconsistent Fluorescence Intensity Between Samples
If you are experiencing variability in FAM signal intensity across different samples that are supposed to be identical, consider the following.
-
Mounting Medium Volume: Ensure you are using a consistent volume of mounting medium for each sample. Too little medium can lead to suboptimal antifade protection.
-
Curing Time: Some antifade reagents require a curing period to be fully effective.[6] Ensure all samples have cured for the manufacturer-recommended time (e.g., 24 hours in the dark) before imaging.[6]
-
Sample Age: Image samples as soon as possible after preparation. Even with antifade reagents, fluorescence can diminish over time, especially if samples are not stored properly (e.g., protected from light at 4°C).
Quantitative Data
The photostability of a fluorophore can be quantified by its photobleaching half-life, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under specific illumination conditions.
Table 1: Photobleaching Half-Life of Fluorescein (B123965) in Different Media
| Mounting Medium | Photobleaching Half-Life (seconds) |
| 90% Glycerol in PBS (pH 8.5) | 9 |
| Vectashield® | 96 |
Data sourced from a study comparing various antifade reagents. The results highlight the significant improvement in photostability when using a commercial antifade agent like Vectashield®.[10]
Table 2: Recommended Antifade Reagents for Fluorescein
| Antifade Reagent | Recommended For | Key Features |
| ProLong™ Gold / Diamond | Fixed cells, multi-color labeling | Ready to use, cures in 24 hours, preserves signal for months.[6][11] |
| SlowFade™ Diamond | Fixed cells, especially with fluorescent proteins | Offers strong protection across the visible spectrum.[12] |
| Vectashield® | Fixed cells, quantitative imaging | Provides excellent antifading properties for fluorescein.[10] |
| ProLong™ Live | Live-cell imaging | Specifically formulated to be non-toxic to living cells.[11] |
Experimental Protocols
Protocol: Assessing Photostability by Measuring Photobleaching Rate
This protocol describes a general method to quantify and compare the photostability of carboxyfluorescein under your specific experimental conditions.
Objective: To determine the photobleaching half-life (t₁/₂) of a carboxyfluorescein-labeled sample.
Materials:
-
Fluorescently labeled sample (e.g., cells or tissue mounted on a slide)
-
Fluorescence microscope with a camera and appropriate filter sets for FAM
-
Image analysis software (e.g., ImageJ/Fiji)
-
Antifade mounting medium (optional, for comparison)
Procedure:
-
Sample Preparation: Prepare your FAM-labeled samples as you would for your actual experiment. For comparison studies, prepare identical samples with and without an antifade reagent.
-
Microscope Setup:
-
Turn on the microscope and illumination source, allowing them to warm up for stability.
-
Select the appropriate objective and filter cube for FAM.
-
Set the illumination intensity (e.g., 50% laser power or a specific ND filter). It is critical to keep this setting constant for all samples being compared. [13]
-
-
Image Acquisition:
-
Locate a representative region of interest (ROI) on your sample.
-
Set up a time-lapse acquisition sequence.
-
Continuously acquire images of the same ROI at the fastest possible frame rate with no delay between frames.
-
Continue acquiring images until the fluorescence intensity has decreased to less than 50% of its initial value.
-
-
Data Analysis:
-
Open the image sequence in your analysis software.
-
Define an ROI within the fluorescently labeled area.
-
Measure the mean fluorescence intensity within the ROI for each frame (time point).
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) against time.
-
Determine the time at which the normalized intensity drops to 0.5. This is the photobleaching half-life.
-
Caption: Workflow for measuring photobleaching half-life.
Signaling Pathways & Mechanisms
Jablonski Diagram Illustrating Photobleaching
The process of fluorescence and the competing pathway of photobleaching can be visualized with a modified Jablonski diagram. After a carboxyfluorescein molecule absorbs a photon and enters an excited singlet state (S₁), it can relax back to the ground state (S₀) by emitting a photon (fluorescence). However, it can also undergo intersystem crossing to a long-lived, reactive triplet state (T₁). From this triplet state, the molecule can react with oxygen or other molecules, leading to its irreversible chemical alteration and loss of fluorescence (photobleaching).[4]
Caption: Simplified Jablonski diagram of photobleaching.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. 光退色の原理 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 6. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. SlowFade® 褪色防止用封入剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
Validation & Comparative
A Head-to-Head Comparison: Carboxyfluorescein-PEG12-NHS vs. FITC for Antibody Labeling
For researchers, scientists, and drug development professionals selecting the optimal fluorescent label for antibody conjugation, the choice between classic dyes like Fluorescein (B123965) Isothiocyanate (FITC) and newer, modified fluorophores such as Carboxyfluorescein-PEG12-NHS is a critical decision that impacts experimental outcomes. This guide provides an objective comparison of these two reagents, focusing on their performance in antibody labeling, and includes supporting experimental data and detailed protocols to inform your selection process.
Executive Summary
Fluorescein Isothiocyanate (FITC) has been a long-standing workhorse in fluorescence-based applications due to its bright green emission. However, its utility is often hampered by its susceptibility to photobleaching and pH-dependent fluorescence. This compound emerges as a modern alternative, incorporating a polyethylene (B3416737) glycol (PEG) linker to enhance the properties of the fluorescein molecule. This modification aims to improve water solubility, reduce non-specific binding, and potentially mitigate the negative impacts of labeling on antibody function. This guide will delve into a detailed comparison of their chemical properties, labeling procedures, and performance characteristics.
Chemical Properties and Conjugation Chemistry
Both this compound and FITC are amine-reactive dyes, meaning they primarily label the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group on antibodies. However, their reactive groups differ, which influences the conjugation reaction.
-
This compound utilizes an N-hydroxysuccinimide (NHS) ester. NHS esters react with primary amines in a pH range of 7-9 to form stable amide bonds.[1] The reaction is generally efficient and straightforward. The inclusion of a 12-unit PEG spacer in this compound is intended to increase the hydrophilicity of the dye-antibody conjugate and to provide spatial separation between the fluorophore and the antibody, which can help preserve antibody function.[2]
-
Fluorescein Isothiocyanate (FITC) contains an isothiocyanate group that reacts with primary amines to form a thiourea (B124793) linkage. This reaction is most efficient at a more alkaline pH, typically around 9.0-9.5.[3]
The workflow for antibody labeling with both reagents follows a similar path of antibody preparation, conjugation, and purification.
Figure 1. General workflow for antibody labeling with amine-reactive dyes.
Performance Comparison
While direct head-to-head comparative studies with extensive quantitative data for this compound versus FITC are not abundantly available in peer-reviewed literature, we can infer performance differences based on the known properties of the components and data from similar fluorescent dyes.
| Performance Metric | This compound | FITC (Fluorescein Isothiocyanate) | Key Considerations |
| Photostability | Expected to be similar to fluorescein, which is known to be susceptible to photobleaching. The PEG linker is not expected to significantly alter the inherent photostability of the carboxyfluorescein core. | Known to be highly susceptible to photobleaching, leading to rapid signal loss under continuous illumination.[4] | For applications requiring prolonged light exposure, such as confocal microscopy, alternative more photostable dyes are recommended over both fluorescein derivatives. |
| pH Sensitivity | The fluorescence of carboxyfluorescein is pH-dependent, with optimal brightness at alkaline pH.[5] | The fluorescence of FITC is highly pH-dependent, with a significant decrease in quantum yield in acidic environments. | This is a critical consideration for experiments involving acidic organelles or environments. |
| Signal-to-Noise Ratio | The hydrophilic PEG spacer can reduce non-specific binding of the antibody conjugate, potentially leading to a better signal-to-noise ratio.[2] | Can exhibit non-specific binding, contributing to higher background fluorescence.[6] | The improved solubility and reduced aggregation from PEGylation can lead to cleaner staining. |
| Quantum Yield | The quantum yield of carboxyfluorescein is high, similar to fluorescein.[5] However, conjugation to proteins can lead to a decrease in quantum yield. | FITC has a high quantum yield in optimal buffer conditions, but this is significantly affected by the local environment and pH. | The degree of labeling (DOL) can also impact the quantum yield due to self-quenching at high DOLs. |
| Effect on Antibody Function | The PEG linker may act as a spacer, minimizing the interaction of the dye with the antibody's antigen-binding site and preserving its function.[2] | High degrees of labeling with FITC have been shown to potentially inactivate antibodies or reduce their affinity. | For sensitive applications, a lower degree of labeling is often recommended to preserve antibody function. |
| Solubility | The PEG linker significantly increases the water solubility of the dye and the resulting antibody conjugate.[7] | Less soluble in aqueous solutions, often requiring the use of organic co-solvents like DMSO or DMF for the stock solution. | Improved solubility of the conjugate can prevent aggregation and improve the reliability of staining. |
Experimental Protocols
Below are detailed protocols for antibody labeling with this compound and FITC.
Protocol 1: Antibody Labeling with this compound
This protocol is based on a general procedure for labeling with NHS-ester dyes and should be optimized for your specific antibody and application.
Materials:
-
Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Labeling Buffer (0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5)
-
Quenching Buffer (1 M Tris-HCl, pH 8.5)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform buffer exchange into the Labeling Buffer.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the dye in DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation:
-
Calculate the required volume of the dye solution to achieve the desired molar excess (typically 10-20 fold molar excess of dye to antibody).
-
Slowly add the dissolved dye to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled antibody from the unconjugated dye using a desalting column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (typically the first colored fractions).
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for carboxyfluorescein).
-
Calculate the protein concentration and the degree of labeling (DOL).
-
Protocol 2: Antibody Labeling with FITC
Materials:
-
Purified antibody (1-5 mg/mL in amine-free buffer)
-
Fluorescein Isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Labeling Buffer (0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)
-
Quenching solution (e.g., 1 M glycine, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody against the Labeling Buffer overnight at 4°C to remove any amine-containing substances and adjust the pH.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Dye Preparation:
-
Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.
-
-
Conjugation:
-
Calculate the amount of FITC solution to add to the antibody solution to achieve the desired molar ratio (typically 5-20 fold molar excess).
-
Slowly add the FITC solution to the antibody solution while stirring.
-
Incubate the reaction for 2-8 hours at room temperature in the dark.
-
-
Quenching:
-
Add the quenching solution to stop the reaction.
-
Incubate for at least 1 hour at room temperature.
-
-
Purification:
-
Remove the unreacted FITC by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Measure the absorbance at 280 nm and 495 nm to determine the protein concentration and the DOL.
-
Conclusion
The choice between this compound and FITC for antibody labeling depends on the specific requirements of the application.
-
FITC remains a cost-effective and bright fluorophore suitable for standard applications where photostability and pH sensitivity are not major concerns.
-
This compound offers several potential advantages due to its PEG linker. The increased hydrophilicity can lead to reduced non-specific binding and a better signal-to-noise ratio. The PEG spacer may also help to preserve the antibody's functionality, which is a critical factor in many immunoassays. While it shares the inherent photostability and pH sensitivity of the fluorescein core, the practical benefits of PEGylation in terms of improved solubility and reduced background can make it a superior choice for more demanding applications.
For researchers prioritizing high signal-to-noise, minimal non-specific binding, and preservation of antibody function, this compound is a compelling alternative to traditional FITC labeling. However, for routine applications where the limitations of FITC are manageable, it remains a viable option. Careful consideration of the experimental context and performance requirements will guide the optimal choice of fluorescent label.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 6. researchgate.net [researchgate.net]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
A Comparative Guide to Amine-Reactive Dyes: Carboxyfluorescein-PEG12-NHS vs. Alternatives
For researchers, scientists, and drug development professionals, the covalent labeling of biomolecules with fluorescent dyes is a cornerstone of modern biological research. The choice of an amine-reactive dye is critical, directly impacting the quality, sensitivity, and reproducibility of experimental results. This guide provides an objective comparison of Carboxyfluorescein-PEG12-NHS with other popular amine-reactive dyes, supported by key performance data and detailed experimental methodologies.
Introduction to Amine-Reactive Dyes
Amine-reactive dyes are essential tools for conjugating fluorophores to proteins, antibodies, and other biomolecules. The most common reactive group for this purpose is the N-hydroxysuccinimide (NHS) ester, which forms a stable amide bond with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide) under mild basic conditions.
This compound is a derivative of the well-known fluorescein (B123965) dye, featuring a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The fluorescein moiety provides the fluorescence, while the NHS ester enables covalent attachment. The PEG linker is incorporated to enhance the hydrophilicity of the dye, which can improve the solubility of the resulting conjugate and reduce non-specific binding. This guide will compare its performance characteristics against other widely used green-emitting amine-reactive dyes.
Quantitative Comparison of Key Performance Parameters
The selection of a fluorescent dye is often a trade-off between brightness, photostability, and other physicochemical properties. The following table summarizes key quantitative data for this compound and its common alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Characteristics |
| This compound (6-FAM derivative) | 494 | 520 | 75,000 | 0.90 | PEG linker for increased hydrophilicity; pH-sensitive fluorescence. |
| Alexa Fluor® 488 NHS Ester | 495 | 519 | 71,000 | 0.92 | High photostability; pH-insensitive fluorescence (pH 4-10); bright.[1] |
| Fluorescein isothiocyanate (FITC) | 494 | 518 | ~75,000 | 0.92 | Prone to photobleaching; pH-sensitive fluorescence.[2] |
| DyLight™ 488 NHS Ester | 493 | 518 | 70,000 | Not specified | High photostability, comparable to Alexa Fluor® 488.[2] |
| CF®488A NHS Ester | 490 | 515 | 70,000 | Not specified | Very high photostability.[2] |
Performance Comparison: A Deeper Dive
Brightness and Photostability
The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. While 6-carboxyfluorescein (B556484) (the fluorophore in our product of interest) and Alexa Fluor® 488 have comparable quantum yields, a significant differentiator is their photostability.[1][3] Alexa Fluor® 488 is renowned for its high resistance to photobleaching compared to fluorescein derivatives like FITC and carboxyfluorescein.[1][2] This allows for longer exposure times during imaging experiments without significant signal loss. For applications requiring intense or prolonged illumination, such as confocal microscopy or time-lapse imaging, the superior photostability of dyes like Alexa Fluor® 488 and CF®488A is a distinct advantage.[2]
Environmental Sensitivity
A major drawback of fluorescein-based dyes, including carboxyfluorescein, is the pH sensitivity of their fluorescence.[4] The fluorescence intensity of fluorescein decreases significantly in acidic environments. In contrast, Alexa Fluor® 488 maintains its bright fluorescence over a broad pH range from 4 to 10, making it a more robust choice for experiments where the pH may vary, such as in different cellular compartments.[1]
The Role of the PEG12 Spacer
The inclusion of a PEG12 spacer in this compound offers several advantages. PEGylation increases the hydrophilicity of the molecule, which can help to prevent aggregation of the labeled protein and reduce non-specific binding to surfaces or other proteins.[5][6] This can lead to improved signal-to-noise ratios in imaging applications and better performance in assays where non-specific interactions can be problematic. While the PEG spacer itself does not directly enhance the photophysical properties of the fluorescein core, its role in improving the overall behavior of the conjugate is a significant consideration.
Experimental Protocols
To provide a framework for the objective comparison of amine-reactive dyes, a detailed protocol for the labeling of an antibody is provided below. This protocol can be adapted for other proteins.
General Protocol for Antibody Labeling with NHS Ester Dyes
Materials:
-
Antibody or protein of interest (in an amine-free buffer, e.g., PBS)
-
Amine-reactive dye (this compound, Alexa Fluor® 488 NHS Ester, etc.)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., gel filtration, such as a Sephadex G-25 column)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Antibody:
-
Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.
-
Add 1/10th volume of 1 M NaHCO₃ to the antibody solution to raise the pH to ~8.3.
-
-
Prepare the Dye Solution:
-
Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add the dissolved dye to the antibody solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS.
-
Collect the first colored fraction, which contains the labeled antibody.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~494 nm for carboxyfluorescein and Alexa Fluor® 488).
-
Calculate the protein concentration and the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Experimental Workflow for Comparing Dye Performance
A direct comparison of dye performance can be achieved by labeling the same antibody with different dyes and evaluating their performance in a relevant application, such as immunofluorescence microscopy.
Protocol for Comparative Immunofluorescence:
-
Cell Preparation: Culture and fix cells on coverslips as per standard protocols for the antigen of interest.
-
Immunostaining:
-
Incubate the fixed cells with the primary antibody.
-
Incubate with the secondary antibodies, each labeled with a different green fluorescent dye (e.g., goat anti-mouse IgG labeled with this compound vs. goat anti-mouse IgG labeled with Alexa Fluor® 488 NHS Ester) at the same concentration.
-
-
Imaging and Analysis:
-
Mount the coverslips and image using a fluorescence microscope with appropriate filter sets.
-
To compare brightness, acquire images using identical settings (e.g., exposure time, laser power).
-
To compare photostability, continuously illuminate a field of view and acquire a time-lapse series of images. Measure the rate of fluorescence decay.[2]
-
Visualizing the Chemistry and Workflow
To better understand the processes described, the following diagrams illustrate the chemical reaction and a typical experimental workflow.
Conclusion
This compound is a valuable tool for bioconjugation, offering the benefits of the widely used fluorescein fluorophore combined with a PEG spacer that enhances hydrophilicity and can reduce non-specific binding. However, for applications demanding high photostability and consistent performance across a range of pH conditions, newer generation dyes such as Alexa Fluor® 488 and CF®488A present a superior alternative. The choice of dye should be guided by the specific requirements of the experiment, including the imaging modality, the need for long-term imaging, and the potential for pH fluctuations in the experimental system. For many standard applications, the cost-effectiveness and improved solubility of this compound make it a suitable choice. For more demanding applications, the enhanced performance of dyes like Alexa Fluor® 488 may be necessary to achieve high-quality, reproducible data.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Pegylation of charged polymer-photosensitiser conjugates: effects on photodynamic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pegylation of charged polymer-photosensitiser conjugates: effects on photodynamic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
The PEG12 Spacer Advantage in Fluorescent Labeling: A Comparative Guide
In the intricate world of molecular biology and drug development, the precise visualization of target molecules is paramount. Fluorescent labeling, a cornerstone technique, allows researchers to tag and track proteins, antibodies, and other biomolecules with unparalleled specificity. However, the performance of a fluorescently labeled conjugate is not solely dependent on the fluorophore itself. The linker, or spacer, that connects the dye to the biomolecule plays a critical role in the overall efficacy of the probe. This guide provides an in-depth comparison of fluorescent labeling with and without a Polyethylene (B3416737) Glycol (PEG) spacer, specifically focusing on the advantages conferred by a 12-unit PEG (PEG12) spacer.
Executive Summary
The incorporation of a PEG12 spacer in fluorescent labeling offers significant advantages over direct conjugation or the use of simple hydrocarbon linkers. These benefits stem from the unique physicochemical properties of PEG, leading to improved performance of the fluorescent conjugate in various applications. Key advantages include enhanced hydrophilicity, reduced steric hindrance, and minimized non-specific interactions, which collectively contribute to brighter signals, improved binding affinity, and greater stability. This guide will delve into the experimental data supporting these claims, provide detailed protocols for relevant assays, and visually represent the underlying principles and workflows.
Performance Comparison: PEG12 Spacer vs. Alternative Linkers
The decision to incorporate a PEG12 spacer can significantly impact the functional characteristics of a fluorescently labeled biomolecule. Below is a summary of the expected performance differences based on available experimental data and established principles in bioconjugation.
Data Presentation
| Performance Metric | No Spacer (Direct Conjugation) | Short Hydrocarbon Spacer | PEG12 Spacer | Rationale for PEG12 Advantage |
| Relative Fluorescence Quantum Yield | Lower | Moderate | Higher | The hydrophilic nature of the PEG12 spacer reduces dye aggregation and self-quenching, leading to a higher quantum yield and brighter signal. |
| Binding Affinity (Kd) | Potentially Reduced | Variable | Potentially Improved | The flexible PEG12 spacer provides optimal distance between the fluorophore and the biomolecule, minimizing steric hindrance and allowing for unimpeded interaction with the target. |
| Aqueous Solubility | Lower (especially with hydrophobic dyes) | Slightly Improved | Significantly Higher | The ethylene (B1197577) glycol repeats in the PEG12 chain are highly hydrophilic, improving the overall solubility of the conjugate and preventing aggregation. |
| Non-specific Binding | Higher | Moderate | Lower | The hydrated PEG chain forms a "shield" that repels non-specific protein interactions, reducing background signal in assays. |
| In Vivo Half-life | Shorter | Shorter | Longer | PEGylation is known to increase the hydrodynamic radius of molecules, reducing renal clearance and extending circulation time. |
| Immunogenicity | Potentially Higher | Potentially Higher | Lower | PEG is considered non-immunogenic and can mask epitopes on the biomolecule, reducing the potential for an immune response. |
The Science Behind the PEG12 Advantage
The superior performance of fluorescent conjugates with a PEG12 spacer can be attributed to several key properties of polyethylene glycol:
-
Hydrophilicity: PEG is a highly water-soluble polymer. The 12 repeating ethylene glycol units in a PEG12 spacer impart this hydrophilicity to the entire conjugate. This is particularly advantageous when working with hydrophobic fluorescent dyes, as it prevents aggregation and precipitation of the labeled biomolecule in aqueous buffers.
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG12 spacer arm physically separates the bulky fluorophore from the biologically active region of the labeled molecule, such as the antigen-binding site of an antibody. This separation minimizes the risk of the dye interfering with the binding event, thus preserving the affinity and specificity of the biomolecule for its target.
-
Prevention of Non-Specific Binding: In complex biological samples, non-specific binding of fluorescently labeled molecules to surfaces or other proteins can be a significant source of background noise. The highly hydrated and flexible PEG chains create a "molecular shield" that effectively repels other macromolecules, leading to a higher signal-to-noise ratio in various assays.
-
Biocompatibility and Low Immunogenicity: PEG is well-known for its biocompatibility and low immunogenicity. When used in in vivo applications, a PEG12 spacer can help to reduce the potential for an adverse immune response against the fluorescently labeled therapeutic or diagnostic agent.
Visualizing the Advantage
To better understand the structural and functional implications of using a PEG12 spacer, the following diagrams illustrate the concepts and a typical experimental workflow.
Experimental Protocols
To empirically validate the advantages of a PEG12 spacer, a series of experiments can be performed. Below are detailed protocols for key assays.
Protocol 1: Fluorescent Labeling of Antibodies with a PEG12-Dye NHS Ester
Objective: To covalently attach a fluorescent dye containing a PEG12 spacer and an N-hydroxysuccinimide (NHS) ester to the primary amines of an antibody.
Materials:
-
Antibody to be labeled (e.g., IgG) at a concentration of 1-5 mg/mL.
-
PEG12-Dye-NHS ester (e.g., PEG12-Cyanine5-NHS ester).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
Purification column (e.g., size-exclusion chromatography column).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Antibody Preparation:
-
Dissolve or buffer exchange the antibody into the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Dye Preparation:
-
Allow the vial of PEG12-Dye-NHS ester to equilibrate to room temperature.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This should be done immediately before use as NHS esters are moisture-sensitive.
-
-
Labeling Reaction:
-
Slowly add the calculated amount of the dye stock solution to the antibody solution while gently vortexing. A molar excess of 10-20 fold of dye to antibody is a good starting point, but this may need to be optimized.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted, free dye from the labeled antibody using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody. The labeled antibody will elute first due to its larger size.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the excitation maximum of the dye.
-
The DOL is calculated using the following formula: DOL = (A_dye × ε_protein) / [(A_280 - A_dye × CF) × ε_dye] Where A_dye is the absorbance at the dye's maximum, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and dye, respectively, and CF is the correction factor for the dye's absorbance at 280 nm.[1][2][3]
-
Protocol 2: Determination of Binding Affinity using Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics and affinity (Kd) of the fluorescently labeled antibody to its target antigen.
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip).
-
Immobilization reagents (e.g., NHS, EDC, ethanolamine).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Running buffer (e.g., HBS-EP+).
-
Purified antigen.
-
Fluorescently labeled antibody (with and without PEG12 spacer).
Procedure:
-
Antigen Immobilization:
-
Activate the sensor chip surface with a mixture of NHS and EDC.
-
Inject the purified antigen in the immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the fluorescently labeled antibody (analyte) in the running buffer.
-
Inject the different concentrations of the labeled antibody over the immobilized antigen surface and a reference flow cell.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound antibody.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[4][5][6]
-
Conclusion
The strategic inclusion of a PEG12 spacer in the design of fluorescently labeled biomolecules offers a multitude of advantages that translate to superior performance in a wide range of research and diagnostic applications. By enhancing solubility, minimizing steric hindrance, and reducing non-specific binding, the PEG12 spacer enables the development of brighter, more specific, and more stable fluorescent probes. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess these benefits and optimize their fluorescent labeling strategies for improved experimental outcomes. As the demand for more sensitive and reliable molecular tools continues to grow, the thoughtful implementation of advanced linker technologies like the PEG12 spacer will be instrumental in advancing our understanding of complex biological systems.
References
- 1. Degree of labeling (DOL) step by step [abberior.rocks]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. path.ox.ac.uk [path.ox.ac.uk]
A Comparative Guide to the Purity and Performance of Carboxyfluorescein-PEG12-NHS Conjugate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Carboxyfluorescein-PEG12-NHS, a widely used fluorescent labeling reagent. Through a detailed examination of its purity, stability, and performance in bioconjugation, this document offers a direct comparison with prominent alternatives, equipping researchers with the critical data needed to make informed decisions for their experimental designs.
Executive Summary
This compound is a popular choice for labeling proteins and other biomolecules due to the well-characterized nature of fluorescein (B123965) and the benefits conferred by the polyethylene (B3416737) glycol (PEG) linker, such as increased hydrophilicity. However, for applications demanding high sensitivity, photostability, and low background, alternative fluorophores like the Alexa Fluor™ series may offer superior performance. This guide presents a side-by-side comparison of key performance metrics, supported by established analytical methodologies.
Data Presentation: Quantitative Comparison of Fluorescent Labeling Reagents
The selection of a fluorescent label is a critical step in the design of sensitive and reproducible biological assays. The following tables summarize the key performance indicators for this compound and a common alternative, Alexa Fluor™ 488-NHS Ester.
Table 1: Purity and Spectroscopic Properties
| Parameter | This compound | Alexa Fluor™ 488-NHS Ester |
| Purity (Typical) | >90-96%[1][2] | ≥90% |
| Excitation Max (nm) | ~492-495[2][3] | ~495 |
| Emission Max (nm) | ~517-520[2][3] | ~519 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~70,000-81,000[3][4] | ~71,000 |
| Quantum Yield (Φ) | ~0.92 (unconjugated fluorescein)[2]; can decrease upon conjugation (~0.48)[5] | ~0.92 |
Table 2: Performance Characteristics in Bioconjugation
| Parameter | This compound | Alexa Fluor™ 488-NHS Ester |
| Photostability | Low to Moderate[6] | High[2][6] |
| pH Sensitivity | Fluorescence is pH-dependent (decreases in acidic conditions)[6] | Fluorescence is stable over a wide pH range (4-10)[7] |
| Background Fluorescence | Can be higher due to autofluorescence in the green spectrum[8] | Generally lower background[9] |
| Brightness | Bright, but susceptible to quenching | Very bright and resistant to quenching[6][10] |
| NHS Ester Stability (Hydrolysis Half-life) | 4-5 hours at pH 7, 0°C; 10 minutes at pH 8.6, 4°C[11] | Similar to other NHS esters[] |
Experimental Protocols
Accurate validation of a fluorescent conjugate's purity and performance is paramount. Below are detailed methodologies for key analytical techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the active this compound conjugate from impurities such as the hydrolyzed free acid and unconjugated dye.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
Gradient:
-
A linear gradient from 5% to 95% B over 30 minutes is a typical starting point, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific compound.
Detection:
-
Monitor at both 260 nm (for the NHS ester) and the absorbance maximum of the fluorophore (~495 nm for carboxyfluorescein).
Procedure:
-
Prepare a stock solution of the this compound conjugate in a suitable organic solvent like DMSO or DMF.
-
Dilute the stock solution with the initial mobile phase composition.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient and record the chromatogram.
-
Peak purity can be assessed using a DAD to analyze the spectra across each peak.[13]
Structural Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the this compound conjugate and identify potential impurities.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with liquid chromatography (LC-MS).
Sample Preparation:
-
The sample is typically diluted in a solvent compatible with ESI, such as a mixture of acetonitrile and water with a small amount of formic acid.
Procedure:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive or negative ion mode. The PEG chain can often be observed as a distribution of peaks separated by 44 Da (the mass of the ethylene (B1197577) glycol repeat unit).
-
Fragmentation analysis (MS/MS) can be performed to further confirm the structure by breaking the molecule and analyzing the resulting fragments.[14][15][16]
Purity and Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed structural information and assess the purity of the conjugate.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve the sample in a deuterated solvent such as DMSO-d6 or CDCl3. An internal standard with a known concentration can be added for quantitative analysis (qNMR).[17]
Procedure:
-
Acquire the ¹H NMR spectrum.
-
Analyze the chemical shifts and integration of the peaks. Specific protons on the carboxyfluorescein, PEG linker, and NHS ester will have characteristic chemical shifts.[18][19][20]
-
The purity can be determined by comparing the integration of the analyte peaks to the integration of a known internal standard.[17]
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships described in this guide.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. empbiotech.com [empbiotech.com]
- 5. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Selection of Fluorophores for Immunofluorescent Staining - dianova [dianova.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Analysis of fragmentation pathways of fentanyl derivatives by electrospray ionisation high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Labeling Antibodies Using N-Hydroxysuccinimide (NHS)-Fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 19. Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Spectrophotometric Analysis of Carboxyfluorescein-PEG12-NHS Labeled Proteins
For researchers, scientists, and drug development professionals, the accurate quantification and analysis of labeled proteins are paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of Carboxyfluorescein-PEG12-NHS for protein labeling with other common alternatives, supported by experimental data and detailed protocols.
Introduction to Protein Labeling with this compound
This compound is a popular amine-reactive fluorescent probe used for covalently labeling proteins. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable amide bond. The polyethylene (B3416737) glycol (PEG) 12-unit spacer enhances the solubility of the labeled protein in aqueous solutions and reduces potential steric hindrance. The carboxyfluorescein fluorophore allows for detection and quantification of the labeled protein using spectrophotometry and fluorescence-based methods.
Comparison of Performance with Alternative Labeling Chemistries
The choice of a labeling reagent significantly impacts the outcome of an experiment. Here, we compare this compound with two widely used alternatives: Alexa Fluor™ 488 NHS Ester, another amine-reactive dye known for its enhanced photostability, and Click Chemistry, a bioorthogonal ligation method offering high specificity.
Quantitative Data Comparison
The following tables summarize the key performance indicators for this compound and its alternatives.
Table 1: Spectroscopic Properties of Fluorescent Dyes
| Property | This compound | Alexa Fluor™ 488 NHS Ester | DBCO-Cy3 (Click Chemistry) |
| Excitation Max (nm) | ~494 | ~494 | ~550 |
| Emission Max (nm) | ~517 | ~519 | ~570 |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | >70,000[1] | 73,000[2] | 150,000 |
| Quantum Yield (Φ) | ~0.9 (unconjugated) | ~0.92 | ~0.15[3] |
| Reactive Group | NHS Ester | NHS Ester | Dibenzocyclooctyne (DBCO) |
| Target Functional Group | Primary Amines | Primary Amines | Azides |
Table 2: Performance Characteristics of Protein Labeling Methods
| Characteristic | This compound (Amine-Reactive) | Alexa Fluor™ 488 NHS Ester (Amine-Reactive) | Click Chemistry (e.g., SPAAC with DBCO) |
| Specificity | Moderate (targets all accessible primary amines) | Moderate (targets all accessible primary amines) | High (bioorthogonal reaction) |
| Labeling Efficiency | Variable (dependent on pH, protein concentration, and buffer composition) | Generally high and less pH-sensitive than fluorescein[4] | Very high and consistent |
| Control over Degree of Labeling (DoL) | Difficult to precisely control[5] | Difficult to precisely control[5] | Precise control is achievable[5] |
| Photostability | Moderate (prone to photobleaching)[6] | High (more photostable than fluorescein)[4][6] | High (Cyanine dyes are generally photostable)[7] |
| pH Sensitivity of Fluorescence | Sensitive to pH changes | Relatively insensitive to pH (pH 4-10)[2][4] | Generally low pH sensitivity |
| Reaction Conditions | pH 8.3-8.5, room temperature | pH 8.3-8.5, room temperature | Physiological conditions (pH ~7.4), room temperature |
| Requirement for Protein Modification | None (utilizes native amines) | None (utilizes native amines) | Requires introduction of an azide (B81097) group into the protein |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and comparison.
Protocol 1: Protein Labeling with this compound
This protocol outlines the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate (pH 8.3)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer to a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Reaction Setup:
-
Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to adjust the pH to ~8.3.
-
Add the dye stock solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.
-
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column.
Protocol 2: Spectrophotometric Determination of Degree of Labeling (DoL)
The Degree of Labeling (DoL), which is the average number of dye molecules conjugated per protein molecule, can be determined spectrophotometrically.[8][9][10][11][12]
Procedure:
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance of the dye (A_max, ~494 nm for Carboxyfluorescein).
-
Calculate the concentration of the protein using the following formula, correcting for the absorbance of the dye at 280 nm:
-
Calculate the Degree of Labeling (DoL) using the following formula:
-
DoL = A_max / (ε_dye × Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
Protocol 3: Protein Labeling using Click Chemistry (SPAAC)
This protocol describes a two-step process for labeling a protein using Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry.
Step 1: Introduction of an Azide Group
-
Label the protein with an azide-functionalized NHS ester (e.g., Azido-PEG4-NHS ester) following a similar protocol to Protocol 1.
-
Purify the azide-modified protein to remove any unreacted labeling reagent.
Step 2: Click Reaction with a DBCO-functionalized Dye Materials:
-
Azide-modified protein
-
DBCO-functionalized dye (e.g., DBCO-Cy3) dissolved in DMSO
-
PBS, pH 7.4
Procedure:
-
Dissolve the azide-modified protein in PBS, pH 7.4.
-
Add the DBCO-functionalized dye to the protein solution at a 1.5- to 10-fold molar excess.[14]
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.[14]
-
The labeled protein can often be used directly, as the reaction is highly specific and efficient. If necessary, purify the labeled protein to remove any excess dye.
Visualizations
Experimental Workflow for Spectrophotometric Analysis
Caption: Experimental workflow for labeling and spectrophotometric analysis of proteins.
Logical Comparison of Protein Labeling Methods
Caption: Comparison of amine-reactive and click chemistry labeling methods.
References
- 1. empbiotech.com [empbiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. nanotempertech.com [nanotempertech.com]
- 12. spectra.arizona.edu [spectra.arizona.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison: Single Isomer vs. Mixed Isomer Carboxyfluorescein-NHS Esters for Bioconjugation
For researchers engaged in the fluorescent labeling of proteins, peptides, and other biomolecules, the choice between single isomer and mixed isomer carboxyfluorescein-N-hydroxysuccinimide (CF-NHS) esters is a critical decision that can impact experimental outcomes. While chemically similar, the use of a defined single isomer (5-FAM-NHS or 6-FAM-NHS) versus a mixture of the two (5(6)-FAM-NHS) presents distinct advantages and disadvantages in terms of reaction consistency, purification, and the performance of the final conjugate. This guide provides an objective comparison to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific application.
Chemical and Spectroscopic Properties
Carboxyfluorescein is a widely used green fluorescent dye. The NHS ester derivatives are amine-reactive, enabling covalent conjugation to primary amines on biomolecules such as the lysine (B10760008) residues of antibodies. The key difference between the available reagents lies in the position of the carboxyl group on the fluorescein (B123965) core, which gives rise to the 5- and 6-isomers.
| Property | 5-Carboxyfluorescein (5-FAM) | 6-Carboxyfluorescein (6-FAM) | 5(6)-Carboxyfluorescein (Mixed Isomer) |
| Excitation Maximum (nm) | ~492 | ~492 | ~492 |
| Emission Maximum (nm) | ~517 | ~517 | ~517 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000 | ~75,000 | ~70,000 - 83,000[1] |
| Quantum Yield | High | Potentially lower than 5-FAM | Variable, dependent on isomer ratio |
| Chemical Structure | Defined, single isomer | Defined, single isomer | A mixture of 5- and 6-isomers |
Note: Spectroscopic properties can vary slightly depending on the solvent and conjugation state.
A study on bifluorophores synthesized from 5-FAM and 6-FAM suggests a notable difference in their photophysical behavior, with the luminescence quantum yield of the 6-FAM derivative being 2.4 times lower than that of the 5-FAM derivative in a buffer solution at pH 8.5.[2] This suggests that the choice of isomer can have a significant impact on the brightness of the final conjugate.
The Impact of Isomer Purity on Bioconjugation and Purification
The primary advantage of using a single isomer CF-NHS ester is the generation of a homogeneous product. When labeling a biomolecule with a mixed isomer reagent, the resulting product is a heterogeneous mixture of the 5- and 6-labeled species. This heterogeneity can lead to challenges in downstream applications and analysis.
Purification:
-
Single Isomer: Labeling with a single isomer results in a single product, simplifying the purification process. Techniques like size-exclusion chromatography (SEC) or affinity chromatography can be used to effectively separate the labeled biomolecule from excess dye.
-
Mixed Isomer: The presence of two labeled species with slightly different physicochemical properties can lead to peak broadening in chromatographic separations, making it more difficult to achieve a highly pure and homogeneous product. This can be particularly problematic in applications requiring a well-defined conjugate, such as in the development of antibody-drug conjugates (ADCs).
Performance in Applications
The choice between single and mixed isomers can influence the performance of the labeled biomolecule in various applications.
Flow Cytometry: In flow cytometry, the goal is to achieve a high signal-to-noise ratio for clear identification of target cells. While direct comparative studies are limited, the potential for a higher quantum yield with the 5-isomer suggests that conjugates prepared with 5-FAM-NHS may provide a brighter signal. Furthermore, the homogeneity of single-isomer labeled antibodies can lead to more consistent staining and potentially a narrower fluorescence distribution, which is advantageous for resolving cell populations.
Fluorescence Microscopy: Similar to flow cytometry, the brightness of the fluorophore is a key factor in fluorescence microscopy. A higher quantum yield will result in a stronger signal, allowing for lower laser power and reduced phototoxicity.
Experimental Protocols
General Protocol for Antibody Labeling with Carboxyfluorescein-NHS Ester
This protocol provides a general guideline for labeling antibodies. The optimal dye-to-antibody molar ratio should be determined empirically for each specific antibody and application.
Materials:
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS, at 1-10 mg/mL)
-
Single isomer (5-FAM-NHS or 6-FAM-NHS) or mixed isomer (5(6)-FAM-NHS) Carboxyfluorescein-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25 size-exclusion column)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the CF-NHS ester in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the calculated amount of the dye stock solution to the antibody solution while gently vortexing. A common starting point is a 10-fold molar excess of the dye to the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 494 nm.
Visualizing the Concepts
Caption: Workflow of bioconjugation with single vs. mixed isomer CF-NHS esters.
Caption: Impact of isomer purity on the final product and its chromatographic profile.
Conclusion: Making an Informed Choice
The selection between single and mixed isomer Carboxyfluorescein-NHS esters should be guided by the specific requirements of the application.
-
For applications demanding high reproducibility, a well-defined conjugate, and simplified purification, single isomer CF-NHS esters are the superior choice. The use of 5-FAM-NHS may be particularly advantageous due to its potentially higher quantum yield, leading to brighter conjugates.
-
For routine applications where the presence of a mixed population of labeled species is not a critical concern and cost is a primary factor, mixed isomer CF-NHS esters can be a viable option.
Ultimately, for researchers in drug development and those conducting quantitative and highly sensitive assays, the investment in single isomer reagents can lead to more reliable and reproducible data, reducing the variability that can arise from a heterogeneous labeling reagent.
References
A Researcher's Guide to Confirming Carboxyfluorescein-PEG12-NHS Conjugation
For researchers in drug development and other scientific fields, the successful conjugation of a fluorescent label like Carboxyfluorescein-PEG12-NHS to a target molecule, such as a protein or antibody, is a critical first step for a multitude of downstream applications. This guide provides a comparative overview of common analytical techniques to confirm successful conjugation, complete with experimental protocols and expected data, enabling you to confidently assess the outcome of your labeling reaction.
The Conjugation Reaction: A Covalent Bond
This compound is an amine-reactive fluorescent probe. The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines (-NH2), commonly found on the N-terminus of proteins and the side chains of lysine (B10760008) residues, to form a stable amide bond. The polyethylene (B3416737) glycol (PEG) spacer (PEG12) increases the hydrophilicity of the fluorescent label, which can help to reduce aggregation of the conjugated protein.
A successful conjugation reaction results in the covalent attachment of the carboxyfluorescein-PEG moiety to the target molecule. Conversely, an unsuccessful reaction will leave the target molecule unlabeled and the fluorescent probe either in its reactive NHS ester form or hydrolyzed and non-reactive.
Comparative Analysis of Confirmation Techniques
Several analytical techniques can be employed to confirm the successful conjugation of this compound. The choice of method often depends on the available instrumentation, the nature of the target molecule, and the level of detail required.
| Technique | Principle | Key Advantages | Key Disadvantages |
| UV-Vis Spectroscopy | Measures the difference in absorbance spectra between the unconjugated protein, the free dye, and the conjugate. Allows for the calculation of the Degree of Labeling (DOL). | Rapid, simple, and widely accessible. Provides a quantitative measure of conjugation efficiency (DOL). | Indirect measurement. Can be affected by impurities that absorb at similar wavelengths. Requires accurate extinction coefficients for both the protein and the dye. |
| Fluorescence Spectroscopy | Measures the fluorescence emission of the sample. A successful conjugate will exhibit fluorescence characteristic of carboxyfluorescein. | Highly sensitive. Can confirm the presence of the fluorophore. | Does not directly confirm covalent attachment. Susceptible to quenching effects at high degrees of labeling. Does not provide information on the location of the label. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the molecules. A successful conjugation will result in a predictable mass increase of the target molecule. | Provides direct and unambiguous confirmation of covalent conjugation. Can determine the exact number of attached labels. | Requires access to specialized instrumentation. Sample preparation can be more complex. Data analysis can be challenging for heterogeneous samples. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physical properties (e.g., size, charge, hydrophobicity). Successful conjugation will result in a new peak with a different retention time compared to the unconjugated molecule and free dye. | Can separate the conjugate from unreacted starting materials and byproducts. Provides information on the purity of the conjugate. Can be used for both analytical confirmation and preparative purification. | Requires method development to achieve optimal separation. May not be suitable for all types of molecules. |
Quantitative Data Comparison
The following tables summarize the expected quantitative outcomes for each technique in the case of a successful conjugation versus an unsuccessful or incomplete reaction.
Table 1: UV-Vis Spectroscopy
| Outcome | Parameter | Expected Value | Interpretation |
| Successful Conjugation | Absorbance Spectrum | Two distinct peaks: one around 280 nm (protein) and another around 494 nm (fluorescein). | Indicates the presence of both the protein and the covalently attached fluorescein (B123965). |
| Degree of Labeling (DOL) | Typically between 2 and 10 for antibodies.[1] | A quantifiable measure of the average number of dye molecules per protein molecule. | |
| Unsuccessful Conjugation | Absorbance Spectrum | Only a peak around 280 nm after purification to remove free dye. | Indicates the absence of fluorescein on the protein. |
| Degree of Labeling (DOL) | Close to 0. | No dye has been conjugated to the protein. |
Table 2: Fluorescence Spectroscopy
| Outcome | Parameter | Expected Value | Interpretation |
| Successful Conjugation | Emission Spectrum | A strong emission peak around 517 nm when excited at ~494 nm. | Confirms the presence of the fluorescent label. |
| Unsuccessful Conjugation | Emission Spectrum | No significant fluorescence emission in the fluorescein range after purification. | Indicates the absence of the fluorophore. |
Table 3: Mass Spectrometry
| Outcome | Parameter | Expected Value | Interpretation |
| Successful Conjugation | Mass Shift | An increase in mass corresponding to the molecular weight of this compound (~964 Da) or multiples thereof. | Direct evidence of covalent attachment and can indicate the number of labels per molecule. |
| Unsuccessful Conjugation | Mass Shift | No significant change in the mass of the target molecule. | Confirms that no conjugation has occurred. |
Table 4: High-Performance Liquid Chromatography (HPLC)
| Outcome | Parameter | Expected Value | Interpretation |
| Successful Conjugation | Chromatogram | A new peak with a different retention time from the unconjugated protein and free dye. | Indicates the formation of a new, larger, and potentially more hydrophobic species. |
| Unsuccessful Conjugation | Chromatogram | Only peaks corresponding to the unconjugated protein and the free dye (if not removed). | Shows that no new conjugate has been formed. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited.
Protocol 1: UV-Vis Spectroscopy for Degree of Labeling (DOL) Calculation
-
Purification: Before measurement, it is crucial to remove all non-conjugated dye from the labeled protein. This can be achieved by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[1]
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer and quartz cuvettes.
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280), which is the absorbance maximum for most proteins.
-
Measure the absorbance at the maximum absorbance wavelength for carboxyfluorescein, which is approximately 494 nm (Amax).[2]
-
-
Calculate Protein Concentration:
-
The absorbance of the dye at 280 nm must be accounted for using a correction factor (CF). The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its Amax. For fluorescein, this is approximately 0.3.[2]
-
Protein Concentration (M) = [ (A280 - (Amax * CF)) / ε_protein ] * Dilution Factor
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Amax / ε_dye
-
ε_dye is the molar extinction coefficient of the dye at its Amax (for carboxyfluorescein, this is approximately 75,000 M⁻¹cm⁻¹).
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Molar concentration of dye / Molar concentration of protein
-
Protocol 2: Fluorescence Spectroscopy
-
Sample Preparation: Dilute the purified conjugate in a suitable buffer (e.g., PBS) to a concentration that is within the linear range of the spectrofluorometer.
-
Instrument Settings:
-
Set the excitation wavelength to the absorbance maximum of carboxyfluorescein (~494 nm).
-
Scan the emission spectrum from approximately 500 nm to 600 nm.
-
-
Data Acquisition: Record the fluorescence emission spectrum. A peak around 517 nm is characteristic of carboxyfluorescein.
Protocol 3: Mass Spectrometry
-
Sample Preparation: The sample preparation will depend on the type of mass spectrometer used (e.g., ESI-MS, MALDI-TOF). Generally, the sample needs to be desalted and diluted in a solvent compatible with the ionization source.
-
Mass Analysis: Acquire the mass spectrum of the unconjugated protein and the purified conjugate.
-
Data Analysis: Compare the mass spectra. A successful conjugation will show a mass increase corresponding to the addition of one or more this compound molecules. The expected mass of this compound is approximately 964 Da.
Protocol 4: High-Performance Liquid Chromatography (HPLC)
-
Column Selection: A reverse-phase C4 or C18 column is often suitable for protein separations.[3] The choice will depend on the hydrophobicity of the protein.
-
Mobile Phase: A typical mobile phase consists of a gradient of two solvents:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient Elution: Program a linear gradient from a low percentage of Solvent B to a high percentage of Solvent B over a set time to elute the unconjugated protein, the conjugate, and any free dye.
-
Detection: Monitor the elution profile using a UV detector at 280 nm (for protein) and 494 nm (for the dye).
-
Analysis: A successful conjugation will be indicated by a new peak that absorbs at both 280 nm and 494 nm and has a different retention time from the starting materials.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the confirmation processes.
Caption: Workflow for confirming successful conjugation.
Caption: Decision tree for conjugation analysis.
Alternative Approaches
While the methods described above are the most common, other techniques can also provide valuable information:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A fluorescently labeled protein will migrate as a fluorescent band on the gel, which can be visualized using a gel imager. This provides a qualitative confirmation of conjugation.
-
Enzyme-Linked Immunosorbent Assay (ELISA): If the labeled molecule is an antibody, its binding activity can be assessed by ELISA to ensure that the conjugation process has not compromised its function.
By employing a combination of these techniques, researchers can confidently confirm the successful conjugation of this compound to their molecule of interest, ensuring the reliability of their downstream experiments.
References
The Pivotal Role of PEG Linkers in Fluorescent Probe Design: A Comparative Analysis
The length of the polyethylene (B3416737) glycol (PEG) linker is a critical design parameter in the development of fluorescent probes, profoundly influencing their solubility, biocompatibility, pharmacokinetics, and, ultimately, their imaging performance. This guide provides a comparative analysis of fluorescent probes with different length PEG linkers, supported by experimental data from published studies, to assist researchers, scientists, and drug development professionals in optimizing their probe design.
The inclusion of a PEG linker between a fluorophore and a targeting moiety is a widely adopted strategy to enhance the overall performance of a fluorescent probe. These hydrophilic and flexible chains can shield the fluorophore from non-specific interactions, reduce aggregation, and improve in vivo circulation times. However, the optimal PEG linker length is not a one-size-fits-all parameter and is highly dependent on the specific application, the nature of the targeting molecule, and the fluorophore itself.
Impact of PEG Linker Length on Fluorescent Probe Performance: A Data-Driven Comparison
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance indicators of fluorescent probes.
| Probe/Target | PEG Linker Length | Quantum Yield (Φ) | Brightness (Φ × ε) | Reference |
| Peptide-CyAL5.5 | No PEG | 0.081 - 0.082 | - | [1] |
| Peptide-CyAL5.5 | 5 kDa PEG | 0.20 | - | [1] |
| Peptide-IR-783 | No PEG | 0.053 | - | [2] |
| Peptide-IR-783 | 5 kDa PEG | 0.16 | - | [2] |
| Peptide-Fluorescein | No PEG | 0.50 | - | [2] |
| Peptide-Fluorescein | 5 kDa PEG | 0.59 | - | [2] |
Table 1: Effect of PEGylation on Quantum Yield. The presence of a PEG linker, particularly a longer one, can significantly increase the quantum yield of a fluorophore. This "PEG-fluorochrome shielding" effect minimizes self-quenching and interactions with the surrounding environment that can lead to non-radiative decay.[1][2]
| Probe | PEG Linker Length | Tumor-to-Background Ratio (TBR) | Time Point | Reference |
| Panitumumab-ICG | PEG4 | 15.8 (Tumor-to-Negative Tumor) | 3 days post-injection | [3] |
| Panitumumab-ICG | PEG8 | - (Data not specified for direct comparison) | - | [3] |
| Folate-Liposome | 2 kDa PEG | Lower than 10 kDa PEG | - | [4] |
| Folate-Liposome | 5 kDa PEG | Lower than 10 kDa PEG | - | [4] |
| Folate-Liposome | 10 kDa PEG | Highest tumor accumulation | - | [4] |
Table 2: Influence of PEG Linker Length on In Vivo Tumor Targeting. The length of the PEG linker can significantly impact the tumor-to-background ratio in in vivo imaging. Longer PEG chains can lead to prolonged circulation times, allowing for greater accumulation at the target site.[3][4] However, an excessively long linker might hinder the interaction between the targeting moiety and its receptor.
| PROTAC Target | PEG Linker Length | Degradation Efficiency (DC50) | Reference |
| Target Protein A | PEG3 | - | [5] |
| Target Protein A | PEG4 | Optimal | [5] |
| Target Protein A | PEG5 | Reduced | [5] |
| Target Protein B | PEG8 | Optimal | [5] |
Table 3: Role of PEG Linker Length in PROTAC Efficacy (Illustrative). In the context of Proteolysis Targeting Chimeras (PROTACs), the PEG linker length is crucial for inducing the formation of a stable ternary complex between the target protein and the E3 ligase.[5] An optimal linker length facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent degradation.[5] A linker that is too short can cause steric hindrance, while one that is too long may not effectively bring the two proteins together.[5]
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and comparison of fluorescent probes with varying PEG linker lengths.
Synthesis of PEG-Linked Fluorescent Probes
The synthesis of fluorescent probes with different length PEG linkers typically involves a modular approach. A common strategy is the use of click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate the fluorophore, PEG linker, and targeting moiety. This allows for the straightforward incorporation of various PEG linker lengths.
General Protocol:
-
Synthesis of Functionalized Components: The fluorophore, targeting ligand, and PEG linkers of different lengths are independently synthesized with complementary reactive groups (e.g., azide (B81097) and alkyne).
-
"Click-First" or "Substitution-First" Approach:
-
Click-First: The alkyne-modified fluorophore is first "clicked" onto the azide-functionalized PEG linker. The resulting product is then conjugated to the targeting moiety.
-
Substitution-First: The PEG linker is first attached to the targeting molecule, followed by the "clicking" of the fluorophore.
-
-
Purification: The final PEG-linked fluorescent probe is purified using methods such as high-performance liquid chromatography (HPLC).
-
Characterization: The identity and purity of the synthesized probes are confirmed by techniques like mass spectrometry and NMR spectroscopy.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar wavelength range as the sample probe.
-
Absorbance Measurements: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)
Where:
-
Φr is the quantum yield of the reference standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Determination of Binding Affinity (Kd) by Fluorescence Titration
The dissociation constant (Kd) quantifies the binding affinity of the fluorescent probe to its target. Fluorescence titration measures the change in fluorescence intensity of the probe upon binding to increasing concentrations of the target molecule.
Protocol:
-
Sample Preparation: Prepare a solution of the fluorescent probe at a fixed concentration in a suitable buffer.
-
Titration: Add increasing concentrations of the target molecule to the probe solution.
-
Fluorescence Measurement: After each addition and allowing the system to reach equilibrium, record the fluorescence intensity at the emission maximum.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the target concentration. The data is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd value.
In Vitro Cellular Imaging
This protocol outlines the general steps for evaluating the performance of fluorescent probes in a cellular context.
Protocol:
-
Cell Culture: Plate cells of interest in a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Probe Incubation: Add the fluorescent probe (with varying PEG linkers) to the cell culture medium at a predetermined concentration and incubate for a specific period.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging: Acquire fluorescence images using a fluorescence microscope equipped with the appropriate filter sets for the fluorophore.
-
Analysis: Quantify the fluorescence intensity in the cells to compare the uptake and localization of probes with different PEG linker lengths.
In Vivo Fluorescence Imaging in Tumor Models
This protocol provides a general workflow for assessing the in vivo targeting efficiency of fluorescent probes.
Protocol:
-
Animal Model: Establish a tumor model by subcutaneously or orthotopically implanting cancer cells into immunocompromised mice.
-
Probe Administration: Once the tumors reach a suitable size, intravenously inject the fluorescent probes with different PEG linkers into the mice.
-
Imaging: At various time points post-injection, acquire whole-body fluorescence images of the mice using an in vivo imaging system.
-
Ex Vivo Analysis: After the final imaging session, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and assess the biodistribution of the probes.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other tissues to calculate the tumor-to-background ratio for each probe.
Visualizing the Concepts
To better understand the experimental workflows and the fundamental structure of these molecular tools, the following diagrams are provided.
References
A Comparative Guide to the Stability of Amide Bonds Formed by Carboxyfluorescein-PEG12-NHS
For researchers, scientists, and professionals in drug development, the stability of the linkage between a fluorescent probe and a biomolecule is paramount for generating reliable and reproducible data. This guide provides an objective assessment of the stability of the amide bond formed by Carboxyfluorescein-PEG12-NHS, a widely used amine-reactive fluorescent labeling reagent. We will compare its performance with alternative bioconjugation chemistries, supported by experimental data and detailed protocols.
Introduction to this compound and Amide Bond Stability
This compound is a popular reagent for labeling proteins, antibodies, and other biomolecules.[1][2] It features a bright and well-characterized fluorescein (B123965) dye, a 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, and a N-hydroxysuccinimide (NHS) ester functional group for covalent bond formation.[1]
The NHS ester reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, at a physiological to slightly alkaline pH (7.2-8.5).[][4][5] This reaction, a nucleophilic acyl substitution, results in the formation of a highly stable amide bond.[][6]
The inherent stability of the amide bond is a cornerstone of biochemistry, forming the backbone of all peptides and proteins.[7][8] This stability arises from resonance delocalization, which imparts a partial double-bond character to the carbon-nitrogen bond, making it exceptionally resistant to cleavage under typical physiological conditions.[7][8]
Comparative Stability of Bioconjugation Linkages
While the amide bond formed by NHS esters is robust, its stability should be considered in the context of other available bioconjugation chemistries. The choice of linker can significantly impact the performance of a bioconjugate, especially in long-term studies or in vivo applications.
| Linkage Chemistry | Target Functional Group | Resulting Bond | Relative Stability | Key Considerations |
| NHS Ester | Primary Amine (-NH₂) | Amide | Very High | Considered effectively irreversible under physiological conditions.[][4] The primary competing reaction is the hydrolysis of the unreacted NHS ester, not the resulting amide bond.[][5] |
| Maleimide | Thiol (-SH) | Thioether | Moderate to High | Forms a stable thioether bond. However, it can be susceptible to a retro-Michael addition reaction, especially in the presence of other thiols, leading to linker exchange. |
| Imidoester | Primary Amine (-NH₂) | Amidine | Low to Moderate | The resulting amidine bond is significantly less stable than an amide bond and is more prone to hydrolysis, especially at non-neutral pH.[9] |
| Hydrazide/Hydrazine | Aldehyde/Ketone | Hydrazone | High | Forms a stable, UV-traceable bond.[10] Stability can be further enhanced by reduction to an alkylhydrazine. |
| Strain-Promoted "Click Chemistry" (SPAAC) | Azide | Triazole | Very High | Bioorthogonal reaction that forms an extremely stable triazole ring.[10] Requires the introduction of non-native functional groups. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol describes the conjugation of this compound to an antibody as a model protein.
Materials:
-
Antibody or protein of interest (in an amine-free buffer like PBS or Borate buffer)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.3-8.5
-
Purification Column (e.g., size-exclusion chromatography, dialysis cassette) to remove excess dye
Procedure:
-
Protein Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in the Conjugation Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer.
-
Reagent Preparation: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[11] Prepare a 10 mg/mL stock solution of the reagent in anhydrous DMF or DMSO.[12]
-
Molar Ratio Calculation: Determine the amount of NHS ester to add to the reaction. A 10- to 20-fold molar excess of the dye over the protein is a common starting point for optimization.
-
Conjugation Reaction: While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or at 4°C, protected from light.[]
-
Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional hour.
-
Purification: Remove the unreacted dye and byproducts from the labeled protein using a suitable purification method like size-exclusion chromatography or dialysis.
Protocol 2: Assessing the Stability of the Fluorescein-Protein Conjugate
This protocol provides a framework for evaluating the stability of the newly formed amide bond under different conditions.
Materials:
-
Purified Carboxyfluorescein-labeled protein
-
Buffers of varying pH (e.g., 0.1 M Acetate buffer pH 5.0, 0.1 M PBS pH 7.4, 0.1 M Carbonate buffer pH 9.0)
-
Human or mouse plasma (optional, for assessing stability in a biological matrix)
-
Incubator set to 37°C
-
Analytical instrument (e.g., HPLC with fluorescence and UV detectors, SDS-PAGE with fluorescence imager)
Procedure:
-
Sample Preparation: Dilute the purified conjugate to a known concentration (e.g., 0.1 mg/mL) in the different test buffers (pH 5.0, 7.4, 9.0) and in plasma.
-
Incubation: Incubate all samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), withdraw an aliquot from each sample. Immediately freeze the aliquot at -80°C to stop any further degradation until analysis.
-
Analysis by HPLC:
-
Thaw the samples. If using plasma, precipitate the plasma proteins using acetonitrile (B52724) or methanol (B129727) and centrifuge to collect the supernatant.
-
Analyze the samples using a reverse-phase HPLC system with a fluorescence detector (Excitation: ~492 nm, Emission: ~517 nm) and a UV detector (280 nm).
-
Quantify the peak corresponding to the intact conjugate and look for the appearance of a new peak corresponding to the hydrolyzed, free Carboxyfluorescein-PEG12.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample.
-
-
Analysis by SDS-PAGE (Alternative):
-
Run the samples from each time point on an SDS-PAGE gel.
-
Image the gel using a fluorescence imager to visualize the fluorescently labeled protein band.
-
A decrease in the fluorescence intensity of the protein band over time would indicate cleavage of the dye from the protein.
-
Visualizations
Caption: NHS ester reaction with a primary amine to form a stable amide bond.
Caption: Experimental workflow for assessing conjugate stability over time.
Caption: Relative stability comparison of common bioconjugation bonds.
Conclusion
The amide bond formed through the reaction of this compound with primary amines on biomolecules is exceptionally stable and is considered effectively permanent under a wide range of physiological and experimental conditions.[][4] Its robustness is superior to many other common linkages, such as those formed by imidoesters, and generally comparable to the most stable bonds in bioconjugation.
The primary factor affecting the efficiency of labeling is not the stability of the resulting amide bond, but the hydrolysis of the NHS ester reagent itself before it can react with the target molecule.[5][13] Therefore, for successful and reproducible conjugation, it is critical to use freshly prepared reagent solutions and maintain an appropriate reaction pH. For researchers requiring a reliable and stable fluorescent label for long-term tracking, imaging, or quantitative assays, this compound provides a linkage chemistry that ensures the fluorophore remains covalently attached to its target.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. youdobio.com [youdobio.com]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. empbiotech.com [empbiotech.com]
- 7. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Amine-Reactive Dyes for Flow Cytometry: Carboxyfluorescein-PEG12-NHS vs. The Field
For researchers, scientists, and drug development professionals utilizing flow cytometry for cell proliferation and tracking studies, the choice of fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of Carboxyfluorescein-PEG12-NHS against other popular amine-reactive dyes, namely Carboxyfluorescein Succinimidyl Ester (CFSE), CellTrace™ Violet, and Cell Proliferation Dye eFluor™ 670. The following sections present a comprehensive analysis of their performance, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Introduction to Amine-Reactive Dyes for Cell Proliferation Assays
Amine-reactive fluorescent dyes are invaluable tools for monitoring cell division by flow cytometry. These dyes passively diffuse into cells and covalently bind to intracellular proteins. As cells divide, the dye is distributed equally between daughter cells, leading to a sequential halving of fluorescence intensity with each generation. This allows for the precise tracking of cell proliferation and the quantification of cell division cycles.[1][2]
This compound is a derivative of the widely used CFSE. It incorporates a polyethylene (B3416737) glycol (PEG) linker, which is designed to enhance its hydrophilic properties.[3] This guide will delve into the practical implications of this modification and compare its performance against established and next-generation fluorescent dyes.
Mechanism of Action: The NHS Ester Reaction
The core of these labeling technologies lies in the reaction of the N-hydroxysuccinimide (NHS) ester functional group with primary amines on intracellular proteins. This reaction forms a stable, covalent amide bond, ensuring the fluorescent dye is well-retained within the cells and not transferred to adjacent cells.[2]
Figure 1. Covalent labeling of intracellular proteins by amine-reactive dyes.
Quantitative Performance Comparison
The selection of a fluorescent dye for flow cytometry is often based on a combination of factors including signal brightness, photostability, spectral properties, and potential for cytotoxicity. The following tables summarize the key performance indicators for this compound and its competitors.
| Dye | Excitation Max (nm) | Emission Max (nm) | Laser Line | Common Filter (nm) |
| This compound | ~492 | ~517 | Blue (488 nm) | 530/30 |
| CFSE | 492 | 517 | Blue (488 nm) | 530/30 |
| CellTrace™ Violet | 405 | 450 | Violet (405 nm) | 450/50 |
| eFluor™ 670 | 652 | 672 | Red (633 nm) | 660/20 |
Table 1: Spectral Properties of Compared Fluorescent Dyes.[4][5][6]
| Parameter | This compound | CFSE | CellTrace™ Violet | eFluor™ 670 |
| Relative Brightness | High | High | Very High | High |
| Photostability | Moderate | Moderate | High | High |
| Cytotoxicity | Low to Moderate | Concentration-dependent, can be high | Very Low | Low |
| Cell Permeability | Enhanced due to PEG linker | Good | Excellent | Good |
| Non-Specific Binding | Reduced due to hydrophilic PEG linker | Can be a concern | Low | Low |
| pH Sensitivity | Yes | Yes | Minimal | Minimal |
Table 2: Performance Characteristics of Compared Fluorescent Dyes.
In-Depth Analysis of Performance Parameters
Fluorescence Intensity and Brightness
The initial brightness of the dye is a crucial factor as it determines how many cell divisions can be tracked before the signal is lost in the background autofluorescence. Both this compound and CFSE provide a strong initial signal. However, some studies suggest that next-generation dyes like CellTrace™ Violet label cells more brightly and with less variability, allowing for better resolution between division peaks.[7]
Photostability
Photostability, or the resistance to photobleaching upon exposure to excitation light, is essential for consistent and reliable measurements, especially in experiments involving extended data acquisition or cell sorting. While fluorescein-based dyes like CFSE and its PEGylated counterpart are known to have moderate photostability, alternatives like CellTrace™ Violet and eFluor™ 670 generally exhibit higher resistance to photobleaching.
Cytotoxicity
A significant concern with cell tracking dyes is their potential to induce cellular toxicity, which can alter normal cell function and proliferation rates. CFSE has been reported to exhibit toxicity at higher concentrations, often requiring careful titration to find a balance between bright staining and cell viability.[7][8] While specific data for this compound is limited, the PEG linker is generally considered to improve biocompatibility. In contrast, CellTrace™ Violet has been shown to have very low toxicity across a wide range of concentrations, making it a superior choice for sensitive cell types.[7]
The Role of the PEG12 Linker
The inclusion of a PEG12 linker in this compound is intended to increase the hydrophilicity of the molecule.[3] This modification can offer several advantages:
-
Improved Solubility: Enhanced solubility in aqueous buffers simplifies the preparation of staining solutions.
-
Reduced Non-Specific Binding: The hydrophilic nature of the PEG linker can minimize non-specific interactions with cellular components, potentially leading to lower background fluorescence and cleaner data.
-
Enhanced Cell Permeability: While seemingly counterintuitive for a hydrophilic molecule, PEGylation can sometimes improve membrane permeability.[9][10]
Spectral Compatibility and Multiplexing
A significant advantage of CellTrace™ Violet and eFluor™ 670 is their distinct spectral properties. CFSE and this compound are excited by the blue laser (488 nm) and emit in the green channel, which is also used for widely popular fluorophores like FITC and GFP. This can limit their use in multicolor flow cytometry panels. CellTrace™ Violet is excited by the violet laser (405 nm), and eFluor™ 670 is excited by the red laser (633 nm), freeing up the green channel for other markers and enabling more complex experimental designs.[11][12]
Experimental Protocols
To ensure a fair and accurate comparison of these dyes, a standardized experimental protocol is essential. The following protocol outlines a general procedure for labeling cells and analyzing proliferation by flow cytometry.
Reagent Preparation
-
Dye Stock Solutions: Prepare a 5 mM stock solution of each NHS ester dye in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Cell Suspension: Prepare a single-cell suspension of the cells of interest in a protein-free buffer (e.g., PBS) at a concentration of 1-10 x 10^6 cells/mL.
-
Staining Solution: Immediately before use, dilute the dye stock solution to the desired final concentration in pre-warmed, protein-free buffer. The optimal concentration should be determined for each cell type but typically ranges from 1-10 µM.
Cell Labeling Workflow
Figure 2. Experimental workflow for cell labeling and proliferation analysis.
Detailed Staining Protocol
-
Centrifuge the cell suspension and resuspend the cell pellet in pre-warmed, protein-free buffer at the desired concentration.
-
Add the freshly prepared staining solution to the cell suspension and mix quickly and thoroughly.
-
Incubate the cells for 20 minutes at 37°C, protected from light.
-
To stop the staining reaction, add at least 5 volumes of cold complete culture medium (containing FBS) and incubate on ice for 5 minutes.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Incubate the cells for an additional 5-10 minutes at 37°C to allow any unbound dye to diffuse out.
-
Wash the cells one final time with complete medium.
-
Resuspend the cells in the appropriate culture medium for your proliferation assay.
-
At each time point, harvest the cells and analyze them by flow cytometry.
Flow Cytometry Analysis
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen dye.
-
For analysis, gate on the live cell population using forward and side scatter properties and a viability dye.
-
Visualize the fluorescence intensity of the proliferation dye on a histogram.
-
Use proliferation analysis software to model the peaks and quantify the number of cell divisions and other proliferation metrics.
Conclusion and Recommendations
The choice of a fluorescent dye for flow cytometry depends on the specific requirements of the experiment.
-
This compound offers the potential for reduced non-specific binding and improved handling due to its hydrophilic PEG linker, making it a viable alternative to traditional CFSE, especially in systems where background fluorescence is a concern. However, it shares the same spectral limitations as CFSE.
-
CFSE remains a widely used and cost-effective option for cell proliferation assays. Its performance is well-documented, but its potential for cytotoxicity and spectral overlap with common green fluorophores are significant drawbacks.[8][13]
-
CellTrace™ Violet emerges as a superior alternative in many aspects. Its very low cytotoxicity, high brightness, and distinct spectral properties make it an excellent choice for a wide range of applications, including multicolor experiments and studies with sensitive cell types.[7]
-
Cell Proliferation Dye eFluor™ 670 provides another excellent spectrally distinct option for multicolor analysis, with good performance characteristics.
For researchers conducting complex, multi-color flow cytometry experiments or working with delicate cell populations, CellTrace™ Violet is highly recommended. For those already optimized for the green channel and seeking to minimize non-specific binding, This compound presents a logical upgrade from traditional CFSE. Ultimately, the empirical testing of a few selected dyes with the specific cell type and experimental conditions is the most reliable approach to selecting the optimal reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. docs.research.missouri.edu [docs.research.missouri.edu]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. abcam.cn [abcam.cn]
- 5. Functional Assays - Flow Cytometry & Cell Sorting Facility | College of Medicine | University of Vermont [med.uvm.edu]
- 6. fishersci.de [fishersci.de]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Enhancing Membrane Permeability of Fluorescein-Type Chromophore Through Covalent Attachment of Chlorinated Dodecaborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
A Researcher's Guide to Evaluating the Impact of Labeling on Protein Function
For researchers, scientists, and professionals in drug development, the attachment of a molecular label to a protein is a foundational technique. It enables detection, purification, and the study of localization, interactions, and conformational changes.[1][2][3][4] However, the addition of an external molecule, no matter how small, carries the risk of altering the protein's inherent structure and biological activity.[3][5][6] This guide provides a comparative overview of common labeling strategies, presents quantitative data on their potential impacts, and details key experimental protocols to validate the function of your labeled protein.
Overview of Common Protein Labeling Strategies
The choice of a labeling method depends on the protein, the desired label, and the downstream application.[7] Methods can be broadly categorized as chemical, enzymatic, or genetic.
-
Chemical Labeling: This involves the covalent attachment of a label to specific amino acid side chains, such as primary amines (lysine) or sulfhydryls (cysteine).[2][3] This method is versatile but can lead to a heterogeneous product with labels at multiple sites, which may interfere with protein function.[8]
-
Enzymatic Labeling: Enzymes like biotin (B1667282) ligase (BirA) or sortase A offer high specificity, attaching labels to predefined recognition sequences.[8][9][10] This site-specific approach minimizes heterogeneity and is less likely to disrupt function compared to random chemical labeling.[8]
-
Genetic Tagging (Fusion Proteins): This involves genetically fusing a protein tag, such as Green Fluorescent Protein (GFP) or a small peptide tag (e.g., AviTag), to the protein of interest.[2][10] While this ensures a 1:1 labeling stoichiometry, large tags like GFP can sometimes interfere with the protein's natural folding, stability, and function.[6][11]
A crucial first step in any labeling experiment is to choose a strategy that minimizes potential disruption.
dot
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 3. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective fluorescent labeling of cellular proteins and its biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Effect of Fluorescently Labeling Protein Probes on Kinetics of Protein-Ligand Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent protein tags have nonadditive effects on lambda repressor stability - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotin Protein Ligase as You Like it: Either Extraordinarily Specific or Promiscuous Protein Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biotinylation - Wikipedia [en.wikipedia.org]
- 11. Noncanonical amino acid incorporation enables minimally disruptive labeling of stress granule and TDP-43 proteinopathy [elifesciences.org]
A Researcher's Guide to Quality Control of Carboxyfluorescein-PEG12-NHS Labeled Antibodies
For researchers, scientists, and drug development professionals, ensuring the quality and consistency of fluorescently labeled antibodies is paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of essential quality control (QC) methods for antibodies labeled with Carboxyfluorescein-PEG12-NHS (CF-PEG12-NHS). We present key experimental protocols, comparative data, and alternative labeling strategies to empower you in making informed decisions for your research.
The conjugation of a fluorescent dye to an antibody, while a routine procedure, can potentially impact the antibody's structural integrity and binding affinity.[1] Therefore, a robust QC workflow is essential to characterize the final conjugate, ensuring that it meets the required specifications for its intended application.
Key Quality Control Parameters
A thorough quality control assessment of a CF-PEG12-NHS labeled antibody should encompass the following key parameters:
-
Degree of Labeling (DOL): This fundamental measurement determines the average number of fluorophore molecules conjugated to each antibody molecule.[2][3] An optimal DOL is critical, as under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potential interference with antibody function.[3][4] For most antibody applications, a DOL ranging from 2 to 10 is considered ideal.[3][5]
-
Purity and Aggregation: It is crucial to remove any unconjugated dye and to assess the presence of antibody aggregates, which can form during the labeling and purification process.[6][7] Aggregates can lead to non-specific binding and altered pharmacokinetics in in-vivo studies.
-
Antibody Functionality and Affinity: The labeling process should not significantly compromise the antibody's ability to bind to its target antigen.[1] Assessing the binding affinity of the labeled antibody compared to the unlabeled parent antibody is a critical QC step.[8]
-
Stability: The long-term stability of the fluorescent conjugate under various storage conditions is essential for ensuring consistent performance over time.
Comparative Analysis of Quality Control Methods
Below is a summary of the primary methods used to assess the quality of CF-PEG12-NHS labeled antibodies.
| Quality Control Parameter | Method | Principle | Key Considerations |
| Degree of Labeling (DOL) | UV-Vis Spectrophotometry | Measures the absorbance of the antibody at 280 nm and the fluorophore at its maximum absorbance wavelength to calculate the molar ratio.[2][9] | Requires accurate protein concentration, molar extinction coefficients of the antibody and dye, and a correction factor for the dye's absorbance at 280 nm.[3][9] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius, allowing for the detection of aggregates, fragments, and removal of unconjugated dye.[6][7][10] | Mobile phase composition and column selection are critical to prevent secondary interactions and ensure accurate separation.[11] |
| Antibody Functionality | Kinetic Enzyme-Linked Immunosorbent Assay (ELISA) | Measures the binding kinetics of the labeled antibody to its immobilized antigen, allowing for the determination of the association (k_on) and dissociation (k_off) rates, and the affinity constant (K_D).[1][8] | Requires careful experimental setup to ensure that the binding is the rate-limiting step. Comparison with the unlabeled antibody is essential.[12] |
| Stability | Accelerated Stability Studies | The labeled antibody is stored under stressed conditions (e.g., elevated temperature) for a defined period, followed by analysis of key quality attributes like DOL, aggregation, and functionality. | The choice of stress conditions should be relevant to the intended long-term storage and use of the antibody. |
Experimental Protocols
Protocol 1: Determination of Degree of Labeling (DOL)
Objective: To calculate the average number of carboxyfluorescein molecules per antibody.
Materials:
-
CF-PEG12-NHS labeled antibody solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Ensure the labeled antibody solution is free of unconjugated dye by performing size-exclusion chromatography or dialysis.[3][9]
-
Measure the absorbance of the antibody solution at 280 nm (A280) and at the maximum absorbance of carboxyfluorescein (~494 nm) (A_max).
-
Calculate the concentration of the antibody using the following formula, which corrects for the absorbance of the dye at 280 nm: Antibody Concentration (M) = [A280 - (A_max × CF)] / ε_antibody
-
Calculate the Degree of Labeling (DOL) using the following formula: DOL = A_max / (ε_dye × Antibody Concentration (M))
-
ε_dye: Molar extinction coefficient of the carboxyfluorescein dye at its A_max (~68,000 M⁻¹cm⁻¹)[9]
-
Protocol 2: Analysis of Purity and Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To assess the presence of aggregates and remove unconjugated dye.
Materials:
-
CF-PEG12-NHS labeled antibody solution
-
SEC column (e.g., Superdex 200 or similar)
-
HPLC or FPLC system with a UV detector
-
Mobile phase: PBS, pH 7.4, or other suitable buffer[10]
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject a known amount of the labeled antibody solution onto the column.
-
Monitor the elution profile at 280 nm (for protein) and ~494 nm (for the dye).
-
Analyze the chromatogram. The main peak corresponds to the monomeric labeled antibody. Earlier eluting peaks indicate the presence of aggregates, while later eluting peaks correspond to the unconjugated dye.
-
Quantify the percentage of monomer, aggregate, and free dye by integrating the peak areas.
Protocol 3: Assessment of Antibody Affinity by Kinetic ELISA
Objective: To determine the binding affinity of the labeled antibody.
Procedure:
-
Coat a 96-well microplate with the target antigen at an appropriate concentration and incubate overnight at 4°C.[13]
-
Wash the plate to remove unbound antigen and block non-specific binding sites with a suitable blocking buffer.
-
Prepare a dilution series of both the CF-PEG12-NHS labeled antibody and the unlabeled parent antibody.
-
Add the antibody dilutions to the wells and incubate for a set period.
-
For the unlabeled antibody, add an enzyme-conjugated secondary antibody. For the labeled antibody, the fluorescence can be read directly or a secondary antibody can be used for signal amplification.
-
Add a suitable substrate for the enzyme or measure the fluorescence intensity.
-
Plot the signal as a function of antibody concentration and fit the data to a binding curve (e.g., using a one-site binding model) to determine the equilibrium dissociation constant (K_D).
-
Compare the K_D value of the labeled antibody to that of the unlabeled antibody. A significant increase in the K_D for the labeled antibody indicates a loss of affinity.
Visualization of QC Workflows
Comparison with Alternative Fluorescent Dyes
While carboxyfluorescein is a widely used fluorophore, several alternatives are available, each with its own set of characteristics that may be advantageous for specific applications.
| Dye Family | Key Advantages | Key Disadvantages | QC Considerations |
| Carboxyfluorescein (and derivatives like FITC) | High quantum yield, well-established protocols. | pH sensitivity, moderate photostability.[14] | Standard QC protocols are generally applicable. |
| Alexa Fluor Dyes (e.g., Alexa Fluor 488) | High photostability, pH insensitivity, and brightness.[14] | Higher cost compared to traditional dyes. | Similar QC procedures, but the specific extinction coefficients and correction factors for the Alexa Fluor dye must be used. |
| DyLight Dyes (e.g., DyLight 488) | High fluorescence intensity and photostability, good water solubility.[15][16] | Performance can be application-dependent. | QC methods are analogous to other dyes, requiring dye-specific parameters for calculations. |
| CF™ Dyes | Highly water-soluble, spanning a wide spectral range with excellent photostability.[17][18] | Newer dye family, so there may be less literature for specific applications. | Standard QC protocols apply; use the manufacturer's specifications for extinction coefficients and correction factors. |
The Impact of PEGylation on Quality Control
The PEG12 linker in CF-PEG12-NHS serves to increase the hydrophilicity of the dye and provides a spacer arm, which can help to minimize quenching and steric hindrance. However, PEGylation itself can influence the properties of the antibody.[5][19]
-
Size and Heterogeneity: PEGylation increases the hydrodynamic radius of the antibody, which will be observable in SEC. The number and location of attached PEGylated dyes can contribute to the heterogeneity of the final product.
-
Potential for Immunogenicity: While PEG is generally considered to have low immunogenicity, the potential for the induction of anti-PEG antibodies exists, which is a consideration for in-vivo applications.[20][21]
-
Affinity: The PEG linker can potentially shield the antigen-binding site, although this is less likely with a flexible linker. Affinity measurements are therefore crucial.
Conclusion
A rigorous and multi-faceted quality control strategy is indispensable for the reliable use of CF-PEG12-NHS labeled antibodies in research and development. By systematically evaluating the Degree of Labeling, purity, functionality, and stability, researchers can ensure the quality and consistency of their fluorescent reagents. The choice of fluorescent dye should be guided by the specific requirements of the application, with the understanding that each dye may have unique properties that warrant consideration during the QC process. This guide provides a framework for establishing a robust QC workflow, ultimately leading to more reliable and reproducible experimental data.
References
- 1. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degree of labeling (DOL) step by step [abberior.rocks]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of Labeled Antibodies Using Size-Exclusion Chromatography [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Cell-Based Fluorescent Method for Measuring Antibody Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. Possible to calculate avidity/affinity from an ELISA? - ELISA and Immunoassay [protocol-online.org]
- 13. mabtech.com [mabtech.com]
- 14. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Comparison of a chimeric anti-carcinoembryonic antigen antibody conjugated with visible or near-infrared fluorescent dyes for imaging pancreatic cancer in orthotopic nude mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioscience.co.uk [bioscience.co.uk]
- 18. bioscience.co.uk [bioscience.co.uk]
- 19. sciencescholar.us [sciencescholar.us]
- 20. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of the Green Dyes: Carboxyfluorescein-PEG12-NHS vs. Alexa Fluor® Dyes
In the landscape of fluorescent labeling, the choice of dye can significantly impact the quality and reliability of experimental results. For researchers in cell biology, immunology, and drug discovery, selecting a bright, stable, and specific fluorescent probe is paramount. This guide provides a comprehensive comparison of Carboxyfluorescein-PEG12-NHS, a derivative of the classic fluorescein (B123965), against the popular and high-performing Alexa Fluor® family of dyes, with a particular focus on Alexa Fluor® 488 as the spectrally similar competitor.
Executive Summary
This compound serves as a cost-effective option for labeling primary amines on proteins and other biomolecules. It offers bright green fluorescence and the inclusion of a PEG12 linker enhances its water solubility. However, when benchmarked against Alexa Fluor® 488, a member of a newer generation of fluorescent dyes, this compound shows significant drawbacks in terms of photostability and pH sensitivity. Alexa Fluor® dyes, in general, are engineered for superior brightness, photostability, and a broader pH tolerance, making them a more robust choice for demanding applications such as long-term imaging and quantitative measurements.
Spectral Properties: A Quantitative Comparison
The performance of a fluorescent dye is fundamentally determined by its spectral properties. The following table summarizes the key spectral characteristics of this compound and a selection of spectrally similar Alexa Fluor® dyes.
| Property | This compound | Alexa Fluor® 488 | Alexa Fluor® 532 | Alexa Fluor® 546 |
| Excitation Maximum (nm) | ~495[1] | 495[2][3][4] | 531[2] | 556[2][5] |
| Emission Maximum (nm) | ~520[1] | 519[2][3][4] | 554[2] | 573[2][5] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | >70,000 | 73,000[2][4] | 81,000[2] | 112,000[2] |
| Quantum Yield (Φ) | ~0.92 (free dye)¹, 0.48 (protein conjugate)[6] | 0.92[7] | 0.61[7] | 0.79[7] |
| Photostability | Low to Moderate | High[2][8] | High | High |
| pH Sensitivity | High (fluorescence decreases in acidic pH) | Low (pH 4-10)[8] | Low | Low |
In-Depth Performance Analysis
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While the quantum yield of free carboxyfluorescein is high and comparable to that of Alexa Fluor® 488, it is known to decrease upon conjugation to proteins.[6] Alexa Fluor® dyes are designed to maintain high quantum yields even after conjugation.
Photostability: Photostability, or the resistance to photobleaching upon exposure to light, is a critical factor for fluorescence microscopy, especially for time-lapse imaging. Numerous studies have demonstrated that Alexa Fluor® 488 is significantly more photostable than fluorescein and its derivatives.[8] This allows for longer exposure times and the acquisition of more images before the signal fades.
pH Sensitivity: The fluorescence intensity of carboxyfluorescein is highly dependent on pH, with a significant decrease in fluorescence in acidic environments. This can be a major drawback for studies involving cellular compartments with varying pH, such as endosomes and lysosomes. Alexa Fluor® dyes are notably less sensitive to pH and maintain their bright fluorescence over a wide pH range (typically 4-10).[8]
The PEG12 Linker: The polyethylene (B3416737) glycol (PEG) spacer in this compound is designed to increase the water solubility of the molecule and to provide a flexible linker that minimizes steric hindrance during conjugation.[9] This can lead to improved labeling efficiency and reduced aggregation of the labeled protein.
Experimental Protocols
To allow for a direct and unbiased comparison, standardized experimental protocols are essential. Below are detailed methodologies for protein labeling and for the measurement of key performance parameters.
Protein Labeling with NHS Esters
This protocol describes the general procedure for labeling proteins with amine-reactive NHS esters of both Carboxyfluorescein-PEG12 and Alexa Fluor® dyes.
Caption: Workflow for protein labeling with NHS esters.
Methodology:
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a pH of 8.3-8.5, such as 0.1 M sodium bicarbonate buffer.[10] The protein concentration should ideally be 2-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the this compound or Alexa Fluor® NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[11][12]
-
Labeling Reaction: Add a 10-20 fold molar excess of the reactive dye to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.[11]
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[12] The first colored band to elute will be the dye-protein conjugate.
-
Degree of Labeling (DOL) Calculation: Determine the concentration of the protein and the dye using a spectrophotometer. The DOL is the molar ratio of the dye to the protein.
Measurement of Fluorescence Quantum Yield
The quantum yield (Φ) is a measure of the efficiency of fluorescence. The relative quantum yield can be determined by comparing the fluorescence of the sample to a standard with a known quantum yield.
Caption: Workflow for measuring relative quantum yield.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a well-characterized quantum yield and spectral properties similar to the sample (e.g., fluorescein in 0.1 M NaOH, Φ = 0.92).[13][14]
-
Sample Preparation: Prepare dilute solutions of both the labeled protein and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[14]
-
Absorbance Measurement: Measure the absorbance of both the sample and the standard at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for both measurements.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Photostability Assessment
Photostability is assessed by measuring the rate of fluorescence decay upon continuous illumination.
Caption: Workflow for assessing photostability.
Methodology:
-
Sample Preparation: Prepare microscope slides with cells or proteins labeled with the dyes to be compared.
-
Image Acquisition: Using a fluorescence microscope, locate a field of view and focus on the sample.
-
Photobleaching: Continuously illuminate the sample with the excitation light source at a constant intensity.
-
Time-Lapse Imaging: Acquire images at regular time intervals (e.g., every 10 seconds) until the fluorescence signal has significantly decreased.
-
Data Analysis: Measure the mean fluorescence intensity of the region of interest in each image over time. Plot the normalized intensity against time to generate a photobleaching curve. A slower decay rate indicates higher photostability.
Conclusion and Recommendations
For routine labeling applications where cost is a primary concern and the experimental conditions are well-controlled, this compound can be a suitable choice. The PEG linker provides an advantage in terms of solubility and conjugation efficiency.
However, for more demanding applications that require high photostability, pH insensitivity, and consistent brightness, the Alexa Fluor® dyes, particularly Alexa Fluor® 488, are the superior option. The investment in these advanced dyes often translates to higher quality, more reliable, and more reproducible data, especially in quantitative and long-term imaging studies. Researchers and drug development professionals should carefully consider the specific requirements of their experiments when selecting the optimal green fluorescent dye for their needs.
References
- 1. Fluorescein-PEG-Acid | AxisPharm [axispharm.com]
- 2. nanocs.net [nanocs.net]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. mdpi.com [mdpi.com]
- 6. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 7. creativepegworks.com [creativepegworks.com]
- 8. This compound [myskinrecipes.com]
- 9. This compound - CD Bioparticles [cd-bioparticles.net]
- 10. 2246595-66-2_5-Carboxyfluorescein-PEG12-NHS_5-FAM-PEG12-NHS [xinyanbm.com]
- 11. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 12. Fluorescein PEG NHS, FITC-PEG-NHS [nanocs.net]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescent Properties of Carboxyfluorescein Bifluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Carboxyfluorescein-PEG12-NHS and its Alternatives for Amine Labeling
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent labeling, the selection of the optimal reagent is paramount for generating robust and reproducible data. This guide provides a comprehensive comparison of Carboxyfluorescein-PEG12-NHS with leading alternatives, offering a deep dive into their performance characteristics, supported by experimental data and detailed protocols.
This compound is a widely utilized amine-reactive fluorescent probe. The core of this reagent is carboxyfluorescein, a derivative of fluorescein, which is valued for its bright green fluorescence. The N-Hydroxysuccinimide (NHS) ester group facilitates covalent conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies. A key feature of this particular molecule is the 12-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances aqueous solubility and can reduce steric hindrance during the labeling reaction.
While this compound is a versatile tool, its performance, particularly in demanding applications requiring high photostability, can be surpassed by more modern dye technologies. This guide will objectively compare its properties with those of prominent alternatives, namely Alexa Fluor™ 488 NHS Ester, DyLight™ 488 NHS Ester, and CF®488A NHS Ester.
Performance Comparison: Key Metrics
The efficacy of a fluorescent label is determined by several key photophysical and chemical parameters. The following tables summarize the performance of Carboxyfluorescein and its alternatives based on available data.
Table 1: Spectral and Photophysical Properties
| Feature | Carboxyfluorescein | Alexa Fluor™ 488 | DyLight™ 488 | CF®488A |
| Excitation Max (nm) | ~494 | 495 | 493 | 490 |
| Emission Max (nm) | ~518 | 519 | 518 | 515 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000 | 73,000 | 70,000 | Not Specified |
| Quantum Yield | ~0.92 | 0.92 | Not Specified | Not Specified |
| Photostability | Low | High | High | Very High |
| pH Sensitivity | Sensitive (pH 5-8) | Insensitive (pH 4-10) | Broad pH range (4-9) | Not Specified |
Data compiled from various sources. The properties of Carboxyfluorescein are similar to its close analog, FITC.
Key Findings:
-
Spectral Similarity: All compared dyes exhibit similar excitation and emission spectra, making them compatible with standard 488 nm laser lines and filter sets.
-
Brightness: Carboxyfluorescein and Alexa Fluor™ 488 demonstrate high quantum yields, indicating excellent fluorescence brightness.
-
Photostability: This is a critical differentiator. Alexa Fluor™ 488, DyLight™ 488, and CF®488A are all significantly more photostable than carboxyfluorescein (and its close relative, FITC).[1] This allows for longer exposure times and more robust imaging, particularly in applications like time-lapse microscopy.
-
pH Sensitivity: The fluorescence of carboxyfluorescein is known to be pH-dependent, which can be a drawback in certain cellular environments.[2] In contrast, Alexa Fluor™ 488 and DyLight™ 488 are less sensitive to pH fluctuations, leading to more stable and reliable signals.[3][4]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for protein labeling with NHS ester dyes, which can be adapted for this compound and its alternatives.
General Protein Labeling Protocol with NHS Ester Dyes
This protocol outlines the essential steps for conjugating an amine-reactive fluorescent dye to a protein, such as an antibody.
Materials:
-
Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.
-
Amine-reactive dye (e.g., this compound, Alexa Fluor™ 488 NHS Ester) dissolved in anhydrous DMSO or DMF.
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.
-
Purification column (e.g., size-exclusion chromatography) to separate the labeled protein from the unreacted dye.
Procedure:
-
Prepare the Protein: Ensure the protein solution is free of amine-containing buffers (like Tris) or stabilizers (like BSA), as these will compete with the labeling reaction. If necessary, perform a buffer exchange into the conjugation buffer.
-
Prepare the Dye Solution: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
Labeling Reaction:
-
Slowly add a calculated molar excess of the dye solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
-
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for protein labeling with NHS ester dyes.
References
Safety Operating Guide
Safe Disposal of Carboxyfluorescein-PEG12-NHS: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Proper disposal of Carboxyfluorescein-PEG12-NHS is crucial for maintaining laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this reagent, ensuring compliance and minimizing risk. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this chemical and its containers are disposed of through an approved waste disposal plant and are not released into the environment.[1]
Hazard Identification and Classification
Before handling, it is essential to be aware of the hazards associated with this compound.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Data sourced from this compound Safety Data Sheet.[1]
Personal Protective Equipment (PPE)
When handling this compound in any form (solid, in solution, or as waste), the following personal protective equipment should be worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Step-by-Step Disposal Procedure
This procedure is designed to guide laboratory personnel through the safe disposal of this compound, from the initial quenching of its reactive NHS ester group to the final hand-off to your institution's Environmental Health and Safety (EHS) department.
Step 1: Quenching of Unreacted NHS Ester
The N-hydroxysuccinimide (NHS) ester is a reactive group that is sensitive to moisture and primary amines. Before disposal, it is best practice to "quench" or deactivate any unreacted NHS ester to render the waste less reactive. This can be achieved through hydrolysis or reaction with an amine.
Method 1: Hydrolysis
-
For Aqueous Solutions: Adjust the pH of the waste solution to 8.5 or slightly higher using a suitable base (e.g., sodium bicarbonate).
-
Incubate: Allow the solution to stand at room temperature for a minimum of a few hours to overnight. This will ensure the complete hydrolysis of the NHS ester.[2] The half-life of NHS esters decreases significantly at a more alkaline pH, being as short as 10 minutes at pH 8.6.
Method 2: Amine Quenching
-
For Both Aqueous and Organic Solutions: Add an excess of a buffer containing a primary amine, such as Tris or glycine. A final concentration of 20-50mM of the amine is typically sufficient.
-
Incubate: Allow the mixture to react for at least one hour at room temperature to ensure the complete reaction of the NHS ester.
Caption: Waste Disposal Workflow for this compound.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Identify Waste Streams:
-
Solid Waste: Includes unused or expired solid this compound, contaminated gloves, pipette tips, and paper towels.
-
Liquid Waste: Includes quenched aqueous or organic solutions containing this compound.
-
-
Use Appropriate Containers:
-
All waste containers must be in good condition, leak-proof, and have a secure lid.
-
Use containers made of a material compatible with the waste. For this compound in organic solvents like DMSO or DMF, a high-density polyethylene (B3416737) (HDPE) container is recommended.
-
Do not mix this compound waste with incompatible chemicals. Specifically, keep it separate from strong oxidizing agents and strong acids.
-
Step 3: Labeling of Waste Containers
Accurate and clear labeling is a critical safety and compliance measure.
-
Attach a Hazardous Waste Tag: Affix a hazardous waste tag provided by your institution's EHS department to the container as soon as you begin accumulating waste.
-
Complete the Label:
-
Write the full chemical name: "this compound".
-
List all other constituents in the container, including solvents (e.g., water, DMSO, DMF) and any quenching agents (e.g., Tris, glycine).
-
Indicate the approximate concentrations or volumes of each component.
-
Mark the appropriate hazard characteristics (e.g., "Toxic").
-
Record the date when waste was first added to the container.
-
Step 4: Storage of Waste
Store waste containers in a designated and safe location pending pickup.
-
Designated Area: Store waste in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place waste containers in a secondary containment bin to catch any potential leaks.
-
Keep Containers Closed: Ensure that waste container lids are securely fastened at all times, except when adding waste.
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your EHS department to schedule a waste pickup.
-
Follow Institutional Protocols: Adhere to all of your institution's specific procedures for hazardous waste disposal requests and hand-off.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
